Product packaging for Epelsiban Besylate(Cat. No.:CAS No. 1159097-48-9)

Epelsiban Besylate

カタログ番号: B607339
CAS番号: 1159097-48-9
分子量: 676.8 g/mol
InChIキー: BEWUOCYETMDWGE-FKDQZALLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Epelsiban besylate is a highly selective, non-peptide oxytocin receptor (OXTR) antagonist with sub-nanomolar potency (Ki = 0.13 nM) at the human oxytocin receptor and demonstrates exceptional selectivity over the closely related vasopressin receptors (V1a, V1b, V2) . Its primary research value lies in its orally bioavailable nature and its designed action on peripheral oxytocin receptors, making it a valuable tool for investigating the peripheral physiological roles of oxytocin[cite:1]. As an oxytocin receptor antagonist, this compound has been investigated in preclinical and clinical research for several potential applications. These include the study of male sexual function, particularly for conditions like premature ejaculation, although clinical trials with oral Epelsiban did not show significant efficacy, suggesting a more complex mechanism potentially involving the central nervous system[cite:1][cite:4][cite:6]. In female reproductive health, its role has been explored in enhancing embryo implantation during in vitro fertilization (IVF) procedures and for the potential treatment of gynecological conditions such as adenomyosis, where it was investigated for providing symptomatic relief from menorrhagia and dysmenorrhea[cite:1][cite:7]. Further research applications include studying its effect on inhibiting contractions in human prostatic tissue, indicating potential relevance in investigating the pathophysiology of benign prostatic hyperplasia[cite:1]. The development of Epelsiban for some indications, such as adenomyosis, was terminated for strategic reasons, which provides important context for researchers studying this compound class[cite:1].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44N4O7S B607339 Epelsiban Besylate CAS No. 1159097-48-9

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

1159097-48-9

分子式

C36H44N4O7S

分子量

676.8 g/mol

IUPAC名

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

InChI

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1

InChIキー

BEWUOCYETMDWGE-FKDQZALLSA-N

異性体SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

正規SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK557296B;  GSK-557296B;  Epelsiban besylate.

製品の起源

United States

Foundational & Exploratory

Epelsiban Besylate: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (B1671370) besylate is a potent and highly selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with the OTR and the subsequent effects on downstream signaling pathways. Quantitative data on its binding affinity and selectivity are presented, along with detailed methodologies for the key experiments used in its characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of oxytocin receptor modulators.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during parturition, lactation, and social bonding. The oxytocin receptor (OTR) is a member of the G-protein coupled receptor (GPCR) superfamily. Dysregulation of the oxytocin system has been implicated in various conditions, making the OTR a significant therapeutic target. Epelsiban (GSK557296-B) was developed as a competitive antagonist of the OTR with the potential for therapeutic applications.

Core Mechanism of Action: Oxytocin Receptor Antagonism

The primary mechanism of action of epelsiban besylate is its high-affinity, competitive antagonism of the oxytocin receptor. By binding to the OTR, epelsiban prevents the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade. This blockade of OTR activation is the basis of its pharmacological effects.

Molecular Target: The Oxytocin Receptor

The OTR is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by oxytocin, the OTR undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of cellular responses, including smooth muscle contraction.

Epelsiban's Antagonistic Action

Epelsiban, as a competitive antagonist, binds to the OTR at the same site as oxytocin but does not activate the receptor. This occupation of the binding site prevents oxytocin from exerting its effects, thereby inhibiting the Gq-PLC-IP3-Ca2+ signaling pathway. Unlike the natural ligand oxytocin or the peptide-based antagonist atosiban, epelsiban does not appear to stimulate Gαi or Gαq G-protein coupling, nor does it induce the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 or the production of prostaglandins. This indicates a distinct pharmacological profile with a more "pure" antagonist activity at the OTR.

Quantitative Pharmacological Data

The potency and selectivity of epelsiban have been determined through a series of in vitro pharmacological assays. The following tables summarize the key quantitative data.

Table 1: Epelsiban Binding Affinity for the Human Oxytocin Receptor

ParameterValue
pKi9.9
Ki (nM)0.13

Data from Borthwick AD, et al. J Med Chem. 2012.[1][2]

Table 2: Epelsiban Selectivity over Human Vasopressin Receptors

ReceptorSelectivity Fold-Change vs. OTR
Vasopressin V1a Receptor (hV1aR)>50,000
Vasopressin V1b Receptor (hV1bR)>63,000
Vasopressin V2 Receptor (hV2R)>31,000

Data from Borthwick AD, et al. J Med Chem. 2012.[1][2]

Table 3: Epelsiban Functional Antagonist Activity

AssaySpeciesIC50 (nM)
Inhibition of Oxytocin-induced Uterine ContractionsRat192

Data from Borthwick AD, et al. J Med Chem. 2012.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway and Epelsiban's Point of Intervention

The following diagram illustrates the canonical Gq-coupled signaling pathway of the oxytocin receptor and highlights the point at which epelsiban exerts its antagonistic effect.

Oxytocin_Signaling_Pathway Oxytocin Receptor (Gq-coupled) Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Gq Gαq/βγ OTR->Gq Activates Epelsiban This compound Epelsiban->OTR Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Epelsiban competitively antagonizes the oxytocin receptor, blocking downstream signaling.
Experimental Workflow for Characterizing Epelsiban

The following diagram outlines a typical experimental workflow for characterizing a novel oxytocin receptor antagonist like epelsiban.

Experimental_Workflow Experimental Workflow for OTR Antagonist Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo & Preclinical Studies A Primary Screening: Radioligand Binding Assay (OTR) B Selectivity Screening: Radioligand Binding Assays (V1a, V1b, V2 Receptors) A->B Determine Selectivity C Functional Antagonism Assay: Inhibition of Oxytocin-induced IP1 Accumulation A->C Confirm Functional Activity D Functional Antagonism Assay: Inhibition of Oxytocin-induced Uterine Contractions (ex vivo) C->D Validate in Tissue Model E Pharmacokinetic Studies (e.g., in rat, dog) D->E Lead Candidate Progression F In Vivo Efficacy Models (e.g., inhibition of uterine contractions) E->F Inform Dosing G Safety and Toxicology Studies F->G Assess Therapeutic Window

Caption: A multi-stage workflow is used to characterize OTR antagonists from in vitro to in vivo.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of epelsiban, based on the procedures described by Borthwick et al., 2012.[1]

Radioligand Binding Assay for Human Oxytocin and Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of epelsiban for the human oxytocin receptor (hOTR) and its selectivity over the human vasopressin V1a (hV1aR), V1b (hV1bR), and V2 (hV2R) receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing hOTR, hV1aR, hV1bR, or hV2R.

  • Radioligands: [³H]oxytocin for hOTR, [³H]arginine vasopressin (AVP) for hV1aR and hV1bR, and [³H]AVP for hV2R.

  • Non-specific binding determinant: Unlabeled oxytocin or AVP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Test compound: this compound dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of epelsiban in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: To each well of a 96-well microplate, add:

    • 25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding).

    • 25 µL of the diluted epelsiban solution.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage inhibition of specific binding at each concentration of epelsiban. Determine the IC50 value (the concentration of epelsiban that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Functional Assay

Objective: To determine the functional antagonist activity of epelsiban by measuring its ability to inhibit oxytocin-induced IP1 accumulation in cells expressing the hOTR.

Materials:

  • HEK293 cells stably expressing the hOTR.

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

  • Oxytocin.

  • This compound.

  • IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the HEK293-hOTR cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of epelsiban in the assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted epelsiban solutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add oxytocin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection: Add the HTRF lysis buffer and the detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

  • HTRF Reading: Incubate the plate at room temperature for 60 minutes and read the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percentage inhibition of the oxytocin-induced IP1 accumulation for each concentration of epelsiban. Determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a highly potent and selective antagonist of the human oxytocin receptor. Its mechanism of action involves the competitive blockade of the Gq-coupled signaling pathway, thereby inhibiting the downstream cellular responses mediated by oxytocin. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its core pharmacology, serving as a valuable resource for the scientific community engaged in research and development in this field.

References

Epelsiban Besylate as a selective oxytocin antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Epelsiban (B1671370) Besylate as a Selective Oxytocin (B344502) Antagonist

Abstract

Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Developed initially for conditions such as premature ejaculation and preterm labor, its high affinity and remarkable selectivity for the OTR over closely related vasopressin receptors have made it a significant tool in pharmacological research.[2][3][4] This guide provides a comprehensive technical overview of Epelsiban Besylate, including its mechanism of action, detailed pharmacological data, experimental protocols for its characterization, and its selectivity profile, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Epelsiban is a pyridyl-2,5-diketopiperazine derivative.[1] The besylate salt, this compound, enhances its aqueous solubility.[3]

  • Chemical Name: (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]piperazine-2,5-dione monobenzenesulfonate[5]

  • Molecular Formula (Besylate): C36H44N4O7S[6][7]

  • Molecular Weight (Besylate): 676.83 g/mol [7]

  • CAS Registry Number (Besylate): 1159097-48-9[5]

Mechanism of Action

Epelsiban exerts its pharmacological effect by acting as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A G-protein-coupled receptor (GPCR) predominantly coupled to the Gαq/11 protein.

Upon binding of the endogenous ligand, oxytocin, the OTR activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary driver for smooth muscle contraction in tissues like the myometrium.

Epelsiban, by binding to the OTR, sterically hinders oxytocin from accessing its binding site. This prevents the conformational change required for G-protein activation, thereby blocking the entire downstream signaling cascade and inhibiting oxytocin-induced physiological responses.

cluster_membrane Cell Membrane cluster_ligands cluster_downstream Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OT Oxytocin OT->OTR Binds & Activates Epel Epelsiban Epel->OTR Binds & Blocks IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction prep Prepare hOTR Membranes plate Plate Reagents: Buffer, Compound, Radioligand, Membranes prep->plate dilute Serially Dilute Epelsiban dilute->plate incubate Incubate (60-90 min) plate->incubate filter Filter & Wash on GF/C Plate incubate->filter detect Add Scintillant & Count CPM filter->detect analyze Analyze Data: Calculate IC50 & Ki detect->analyze cluster_receptors Receptor Targets Epel Epelsiban OTR Oxytocin Receptor (OTR) Epel->OTR V1a Vasopressin V1aR Epel->V1a V1b Vasopressin V1bR Epel->V1b V2 Vasopressin V2R Epel->V2 Action High-Affinity Antagonism (Therapeutic Effect) OTR->Action NoAction Negligible Binding (No Off-Target Effects) V1a->NoAction V1b->NoAction V2->NoAction

References

An In-Depth Technical Guide to Epelsiban Besylate: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban is a potent and highly selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Initially investigated for the treatment of premature ejaculation and later for adenomyosis, its development has provided valuable insights into the role of the oxytocin system in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Epelsiban and its besylate salt.

Chemical Structure and Properties

Epelsiban is a diketopiperazine derivative. The besylate salt, Epelsiban Besylate, enhances the aqueous solubility of the compound.

Table 1: Chemical and Physical Properties of Epelsiban and this compound

PropertyEpelsibanThis compound
IUPAC Name (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione(3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]piperazine-2,5-dione monobenzenesulfonate
Molecular Formula C₃₀H₃₈N₄O₄[1]C₃₆H₄₄N₄O₇S[2]
Molecular Weight 518.65 g/mol [1]676.83 g/mol
CAS Number 872599-83-2[1]1159097-48-9[2]
Aqueous Solubility Not reported33 mg/mL
pKa (predicted) Strongest Acidic: 11.19, Strongest Basic: 6.21Not reported
Melting Point Not reportedNot reported
Boiling Point Not reportedNot reported

Mechanism of Action and Signaling Pathway

Epelsiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR typically activates Gαq and Gαi signaling pathways, leading to a cascade of intracellular events. Epelsiban blocks these downstream effects by preventing the initial binding of oxytocin.

The activation of the OTR by its endogenous ligand, oxytocin, primarily stimulates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, contribute to various physiological responses, including smooth muscle contraction. The OTR can also couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Response Physiological Response (e.g., muscle contraction) Ca2->Response Leads to PKC->Response Leads to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Binds & Antagonizes

Figure 1: Oxytocin Receptor Signaling Pathway and Antagonism by Epelsiban.

Pharmacological Profile

Epelsiban is characterized by its high affinity and selectivity for the human oxytocin receptor.

Table 2: In Vitro Pharmacological Data for Epelsiban

ParameterValueSpeciesNotes
Ki (hOTR) 0.13 nMHuman
pKi (hOTR) 9.9Human
IC50 (rat OTR) 192 nMRatIn vivo model of uterine contractions.
Selectivity >50,000-fold over hV1aR>63,000-fold over hV1bR>31,000-fold over hV2RHumanhV1aR, hV1bR, and hV2R are vasopressin receptors.

Pharmacokinetics

Clinical studies in healthy female volunteers have characterized the pharmacokinetic profile of Epelsiban and its major metabolite, GSK2395448.

Table 3: Pharmacokinetic Parameters of Epelsiban and its Metabolite (GSK2395448) in Healthy Female Volunteers (Single Dose)

DoseAnalyteTmax (hr, median)Cmax (ng/mL, mean)AUC(0-∞) (ng.hr/mL, mean)t½ (hr, mean)
10 mg Epelsiban0.51333132.66
GSK23954480.751144333.55
50 mg Epelsiban0.563414803.12
GSK23954480.7548720804.13
200 mg Epelsiban0.5240058503.54
GSK23954481.0158082304.85

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Epelsiban for the human oxytocin receptor (hOTR).

Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing hOTR (e.g., CHO-hOTR or HEK293-hOTR).

  • Radioligand: [³H]-Oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing hOTR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Serial dilutions of Epelsiban or vehicle control.

    • [³H]-Oxytocin at a concentration close to its Kd.

    • Cell membrane suspension.

    • For total binding wells, add vehicle instead of Epelsiban.

    • For non-specific binding wells, add a high concentration of unlabeled oxytocin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters and add scintillation fluid to each. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Epelsiban.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare hOTR-expressing cell membranes D Incubate membranes, Epelsiban, and [³H]-Oxytocin in 96-well plate A->D B Prepare serial dilutions of Epelsiban B->D C Prepare [³H]-Oxytocin solution C->D E Filter and wash to separate bound and free radioligand D->E F Add scintillation fluid and measure radioactivity E->F G Calculate specific binding F->G H Plot competition curve and determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its chemical structure, physicochemical properties, and pharmacological profile have been extensively studied, providing a solid foundation for its investigation in various clinical settings. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for further research into the therapeutic potential of targeting the oxytocin system.

References

The Role of Epelsiban Besylate in Oxytocin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban Besylate is a potent and highly selective, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This technical guide provides an in-depth analysis of Epelsiban's mechanism of action within the intricate oxytocin signaling network. Through a comprehensive review of existing literature, this document outlines the pharmacodynamics of Epelsiban, detailing its binding kinetics and its modulatory effects on downstream intracellular signaling cascades. Quantitative data are presented to offer a clear comparison of its activity, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the compound's function. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of oxytocin antagonism and the development of related therapeutics.

Introduction to Oxytocin Signaling

The nonapeptide hormone oxytocin (OT) plays a crucial role in a variety of physiological processes, including uterine contraction during parturition, lactation, and social bonding. Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon OT binding, the OTR primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a key driver of myometrial contractions.

Beyond this primary pathway, OTR activation can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and cell growth. Specifically, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) can be phosphorylated and activated. Furthermore, oxytocin signaling has been shown to stimulate the production of prostaglandins, such as PGE2 and PGF2α, which are also potent stimulators of uterine contractions.

This compound: A Selective Oxytocin Receptor Antagonist

Epelsiban (GSK557296) is a non-peptide small molecule that acts as a competitive antagonist at the human oxytocin receptor. Its high affinity and selectivity make it a valuable tool for investigating oxytocin-mediated processes and a potential therapeutic agent for conditions characterized by excessive oxytocin activity, such as premature labor and adenomyosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the oxytocin receptor and its downstream effects.

Parameter Value Species Reference
pKi (human OTR)9.9Human[1]
IC50 (rat OTR)192 nMRat[1]
Selectivity over hV1aR>31,000-foldHuman[1]
Selectivity over hV2R>31,000-foldHuman[1]
Selectivity over hV1bR>31,000-foldHuman[1]

Table 1: Binding Affinity and Selectivity of Epelsiban

Downstream Effect Epelsiban's Action Comparison with Atosiban Reference
Inositol 1,4,5-trisphosphate (IP3) ProductionInhibition (competitive)Similar inhibitory profile[2]
Extracellular Regulated Kinase (ERK)1/2 ActivityNo stimulationAtosiban stimulates ERK1/2 activity[2]
Prostaglandin (B15479496) (PGE2 & PGF2α) ProductionNo stimulationAtosiban stimulates prostaglandin production[2]

Table 2: Downstream Signaling Effects of Epelsiban versus Atosiban

Mechanism of Action: Modulation of Signaling Pathways

Epelsiban exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and inhibiting the initiation of downstream signaling cascades.

Canonical Gαq/PLC/IP3 Pathway

Epelsiban directly antagonizes the primary signaling pathway associated with oxytocin receptor activation. By blocking oxytocin binding, it prevents the Gαq-mediated activation of phospholipase C, leading to a dose-dependent inhibition of inositol 1,4,5-trisphosphate (IP3) production[2]. This blockade of the IP3 signaling cascade is a key mechanism by which Epelsiban inhibits oxytocin-induced physiological responses, such as uterine contractions.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates OT Oxytocin OT->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Binds & Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Cellular Response (e.g., Contraction) Ca_release->Contraction

Caption: Oxytocin signaling and the inhibitory action of Epelsiban.

Non-Canonical Pathways

Interestingly, studies have revealed that not all oxytocin receptor antagonists behave identically in their modulation of downstream signaling. While the peptide-based antagonist Atosiban has been shown to exhibit some agonist activity at higher concentrations, stimulating ERK1/2 phosphorylation and prostaglandin production, Epelsiban does not share these properties[2]. This suggests that Epelsiban is a pure antagonist at the oxytocin receptor, devoid of the partial agonist activities observed with some other OTR modulators. This distinction is critical for its potential therapeutic applications, as the stimulation of pro-inflammatory pathways by partial agonists could be undesirable in certain clinical contexts.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Downstream Assays start Culture cells expressing human oxytocin receptors treatment Treat cells with Epelsiban and/or Oxytocin start->treatment ip1_assay IP1 Accumulation Assay treatment->ip1_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) treatment->erk_assay pg_assay Prostaglandin Measurement (ELISA/RIA) treatment->pg_assay data_analysis Data Analysis and Interpretation ip1_assay->data_analysis erk_assay->data_analysis pg_assay->data_analysis

Caption: A typical experimental workflow to study Epelsiban's effects.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's effects on oxytocin receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Epelsiban for the oxytocin receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human oxytocin receptor.

    • Radiolabeled oxytocin receptor antagonist (e.g., [³H]-Vasopressin).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Epelsiban.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of Epelsiban and calculate the Ki using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the functional antagonism of Epelsiban on the Gαq-mediated signaling pathway.

  • Materials:

    • Cells expressing the human oxytocin receptor.

    • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

    • Oxytocin.

    • This compound.

    • Commercially available IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of Epelsiban for 15-30 minutes in the stimulation buffer containing LiCl.

    • Stimulate the cells with a submaximal concentration (e.g., EC₈₀) of oxytocin.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate the inhibition of oxytocin-induced IP1 accumulation by Epelsiban and determine its IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of Epelsiban on the MAPK/ERK signaling pathway.

  • Materials:

    • Cells expressing the human oxytocin receptor.

    • Serum-free cell culture medium.

    • Oxytocin.

    • This compound.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with Epelsiban, oxytocin, or a combination of both for a specified time (e.g., 5-15 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Prostaglandin E2 and F2α Measurement (ELISA)

This assay quantifies the effect of Epelsiban on prostaglandin production.

  • Materials:

    • Cells expressing the human oxytocin receptor.

    • Oxytocin.

    • This compound.

    • Commercially available ELISA kits for PGE2 and PGF2α.

  • Procedure:

    • Seed cells in a 24-well plate and grow to confluency.

    • Replace the culture medium with fresh medium containing varying concentrations of Epelsiban.

    • Stimulate the cells with oxytocin for a prolonged period (e.g., 6-24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2 and PGF2α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Analyze the data to determine the effect of Epelsiban on oxytocin-induced prostaglandin synthesis.

Logical Relationships and Therapeutic Implications

The distinct pharmacological profile of this compound, characterized by its high selectivity and lack of partial agonist activity, has significant implications for its therapeutic potential.

Logical_Relationship Epelsiban This compound OTR Oxytocin Receptor Epelsiban->OTR Selective Antagonism Gq_PLC Inhibition of Gαq/PLC/IP3 Pathway OTR->Gq_PLC No_ERK No Stimulation of ERK1/2 Pathway OTR->No_ERK No_PG No Stimulation of Prostaglandin Synthesis OTR->No_PG Therapeutic_Effect Potential Therapeutic Effect (e.g., Tocolysis) Gq_PLC->Therapeutic_Effect No_ERK->Therapeutic_Effect Improved Safety Profile No_PG->Therapeutic_Effect Improved Safety Profile

Caption: Logical flow of Epelsiban's action and its therapeutic implications.

By potently and specifically blocking the primary contractile signaling pathway of oxytocin without activating other potentially pro-inflammatory pathways, Epelsiban may offer a more targeted and safer approach to tocolysis in preterm labor compared to less selective or partial agonist antagonists. However, clinical trials investigating Epelsiban for premature ejaculation did not demonstrate a statistically significant improvement in intravaginal ejaculatory latency time compared to placebo[3]. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of Epelsiban in various oxytocin-driven pathologies.

Conclusion

This compound is a highly selective and potent antagonist of the oxytocin receptor. Its mechanism of action is characterized by the competitive inhibition of the canonical Gαq/PLC/IP3 signaling pathway, without the partial agonist effects on ERK1/2 and prostaglandin production seen with some other OTR antagonists. This clean pharmacological profile makes Epelsiban an important tool for dissecting the complexities of oxytocin signaling and a compound of continued interest for therapeutic development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

A Technical Guide to the Preclinical Research Applications of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed by GlaxoSmithKline, its preclinical profile suggested potential therapeutic applications in conditions modulated by oxytocin signaling, including premature ejaculation, benign prostatic hyperplasia, and adenomyosis.[1] This technical guide provides a comprehensive overview of the preclinical research involving Epelsiban, detailing its mechanism of action, pharmacokinetic profile, and key findings from in vitro and in vivo studies.

Mechanism of Action

Epelsiban functions as a competitive antagonist at the human oxytocin receptor. In vitro binding assays have demonstrated its high potency and selectivity. It exhibits sub-nanomolar affinity for the human OTR, with significantly lower affinity for the structurally related vasopressin receptors (V1a, V1b, and V2), indicating a highly specific interaction.[1]

Signaling Pathway of Oxytocin Receptor Antagonism by Epelsiban

The canonical signaling pathway of the oxytocin receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. Epelsiban competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Epelsiban Epelsiban Block X Epelsiban->Block Oxytocin Oxytocin Oxytocin->OTR Gq11->PLC Activates Ca_increase ↑ Intracellular Ca2+ IP3->Ca_increase Induces Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to Block->OTR A Animal Preparation (Anesthetized Rat) B Surgical Implantation (i.v., i.c.v., i.t. cannulas) A->B C Epelsiban Administration (Varying Routes & Doses) B->C D Induction of Ejaculation (i.v. 7-OH-DPAT) C->D E Data Acquisition (SVP & BS-EMG) D->E F Analysis of Ejaculatory Response E->F

References

Epelsiban Besylate in the Study of Premature Ejaculation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Epelsiban (B1671370) Besylate, a selective oxytocin (B344502) receptor antagonist, as an investigational agent for the treatment of premature ejaculation (PE). It details the underlying mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols. The clinical development of Epelsiban, despite demonstrating a favorable safety profile, was halted after a Phase II study showed a lack of significant efficacy. This guide analyzes the available data, including the critical role of central nervous system (CNS) penetration for oxytocin antagonists in this indication, offering valuable insights for future research and development in the field of ejaculatory disorders.

Introduction: The Role of Oxytocin in Ejaculation

Premature ejaculation (PE) is a common male sexual dysfunction characterized by a short intravaginal ejaculatory latency time (IELT), a perceived inability to control ejaculation, and associated personal distress. The neurochemical control of ejaculation is complex, involving multiple neurotransmitter systems, including serotonin, dopamine, and oxytocin.

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a significant, pro-ejaculatory role.[1] It is released during sexual activity and acts on receptors in the brain, spinal cord, and peripheral organs like the vas deferens and seminal vesicles.[2][3] Preclinical studies have established that central administration of oxytocin facilitates ejaculation, while oxytocin receptor knockout mice exhibit a decreased incidence of ejaculation.[4] This has led to the hypothesis that blocking oxytocin receptors with a selective antagonist could delay ejaculation, presenting a novel therapeutic strategy for PE.[1][5]

Epelsiban (GSK557296) is a selective, non-peptide oxytocin receptor antagonist developed to investigate this hypothesis.

Mechanism of Action: Oxytocin Receptor Antagonism

Epelsiban competitively binds to and blocks the oxytocin receptor (OTR), preventing the endogenous ligand, oxytocin, from exerting its effects. The therapeutic rationale is that this blockade will inhibit the pro-ejaculatory signals mediated by oxytocin at key points in the ejaculatory reflex.

Preclinical research in rat models identified a multi-level site of action for Epelsiban, demonstrating that it can act peripherally and centrally to inhibit ejaculation.[2] However, the study concluded that the blockade of brain oxytocin receptors appears to be the most effective mechanism of action for delaying ejaculation.[2] This suggests that CNS penetration is a critical attribute for an effective oxytocin-based PE therapy.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of oxytocin in promoting ejaculation and the inhibitory action of Epelsiban.

cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) & Organs SexualStimuli Sexual Stimuli Hypothalamus Hypothalamus (PVN/SON) SexualStimuli->Hypothalamus Activates OxytocinRelease Oxytocin Release Hypothalamus->OxytocinRelease BrainOTR Brain Oxytocin Receptors OxytocinRelease->BrainOTR Acts on PeripheralOTR Peripheral Oxytocin Receptors (e.g., Vas Deferens) OxytocinRelease->PeripheralOTR Acts on SpinalCord Spinal Ejaculatory Generator (LSt) BrainOTR->SpinalCord Stimulates Contraction Smooth Muscle Contraction (Emission) SpinalCord->Contraction Sympathetic & Somatic Output PeripheralOTR->Contraction Ejaculation Ejaculation (Expulsion) Contraction->Ejaculation Epelsiban Epelsiban (OTR Antagonist) Epelsiban->BrainOTR Blocks Epelsiban->PeripheralOTR Blocks

Caption: Hypothesized role of oxytocin in ejaculation and the inhibitory action of Epelsiban.

Clinical Development: Phase II Efficacy and Safety Study

Epelsiban's potential as a treatment for PE was evaluated in a randomized, double-blind, placebo-controlled, fixed-dose Phase II clinical trial (GSK557296; NCT01021553).[6][7] The study aimed to assess the efficacy and safety of two different doses of Epelsiban taken on-demand.

Experimental Protocol

The study was designed as a multi-center, parallel-group trial involving 77 men aged 18-55 years who met the International Society for Sexual Medicine (ISSM) consensus definition for PE.[6][7]

Inclusion Criteria:

  • Mean Intravaginal Ejaculatory Latency Time (IELT) of <65 seconds.

  • Minimum of four intercourse attempts during a 4-week, un-medicated run-in period.

  • In a stable, monogamous heterosexual relationship.

Exclusion Criteria:

  • Moderate-to-severe erectile dysfunction.

Study Design:

  • Screening & Run-in (4 weeks): Participants provided informed consent and then entered a 4-week medication-free period to establish baseline IELT using a stopwatch and an electronic diary.

  • Randomization: Eligible patients were randomized into one of three arms:

    • Placebo

    • Epelsiban 50 mg

    • Epelsiban 150 mg

  • Treatment Period (8 weeks): Patients were instructed to take the assigned study drug approximately one hour before anticipated sexual activity.

  • Data Collection: Throughout the treatment period, patients continued to record stopwatch-timed IELT and subjective outcomes in an electronic diary. The Modified Index of Premature Ejaculation (IPE) and International Index of Erectile Function (IIEF) were completed at study visits.

Experimental Workflow Diagram

Screening Patient Screening (N=77, 18-55 yrs, ISSM PE Dx) RunIn 4-Week Un-medicated Run-in • Baseline IELT (<65s) • Min. 4 intercourse attempts Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo Arm Randomization->Placebo Dose50 Epelsiban 50mg Arm Randomization->Dose50 Dose150 Epelsiban 150mg Arm Randomization->Dose150 Treatment 8-Week Treatment Period (Drug taken 1h prior to intercourse) Placebo->Treatment Dose50->Treatment Dose150->Treatment DataCollection Data Collection • Stopwatch IELT • Modified IPE • IIEF Treatment->DataCollection Analysis Efficacy & Safety Analysis DataCollection->Analysis

Caption: Workflow for the Phase II clinical trial of Epelsiban (NCT01021553).

Clinical Trial Results

The study found that Epelsiban, at both 50 mg and 150 mg doses, did not result in a clinically meaningful or statistically significant change in IELT compared to placebo.[6][7] While the drug was well tolerated with headache being the most common adverse event at rates similar to placebo, the lack of efficacy led to the cessation of its development for PE.[6]

ParameterPlaceboEpelsiban 50 mgEpelsiban 150 mg
Number of Patients (N) Randomized from a total of 77Randomized from a total of 77Randomized from a total of 77
Baseline Mean IELT (minutes) 0.520.630.59
On-Treatment Mean IELT (minutes) *0.620.720.69
Note: On-treatment values are reported as average geometric least squares means of the median IELT values.
Source: [4][6][7]

Discussion and Future Directions

The failure of Epelsiban to demonstrate efficacy in treating PE, despite a strong preclinical rationale, provides a crucial lesson in drug development for sexual dysfunction. The leading explanation for this outcome is Epelsiban's lack of sufficient penetration into the central nervous system.[8] As preclinical data indicated that central oxytocin receptor blockade is the most effective mechanism for inhibiting ejaculation, a peripherally-restricted antagonist would be expected to have little effect.[2][4]

For researchers and drug developers, the key takeaways from the study of Epelsiban are:

  • CNS Penetration is Paramount: For oxytocin antagonists to be effective in treating PE, they must cross the blood-brain barrier and engage with central receptors.

  • Peripheral Action is Insufficient: Targeting peripheral oxytocin receptors alone is unlikely to produce a clinically significant delay in ejaculation.[12]

  • Translational Models: Preclinical models must be carefully evaluated for their ability to predict human efficacy, with particular attention to pharmacokinetic and pharmacodynamic relationships across the blood-brain barrier.

While Epelsiban itself is not a viable candidate for PE, the research has been instrumental in refining the scientific understanding of the oxytocin system's role in ejaculation and has helped define the target product profile for the next generation of oxytocin-based therapies. Future efforts in this area should focus on developing potent, selective oxytocin antagonists with confirmed and consistent CNS penetration.

References

An In-depth Technical Guide on the Effects of Epelsiban Besylate on Uterine Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (B1671370) Besylate is a potent and selective non-peptide, orally bioavailable oxytocin (B344502) receptor (OTR) antagonist. This document provides a comprehensive technical overview of the pharmacological effects of Epelsiban Besylate on uterine contractions. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel tocolytic agents and other therapeutics targeting the oxytocin system.

Introduction: The Role of Oxytocin in Uterine Contractility

Oxytocin, a nonapeptide hormone, plays a pivotal role in stimulating uterine contractions, particularly during labor and parturition.[1][2][3] It is synthesized in the hypothalamus and released from the posterior pituitary gland.[2] The concentration of oxytocin receptors in the myometrium increases significantly throughout pregnancy, peaking during early labor.[2] The binding of oxytocin to its receptor on myometrial cells initiates a signaling cascade that leads to an increase in intracellular calcium, ultimately resulting in uterine muscle contraction.[1][2][3] Given its central role in uterine activity, the oxytocin receptor is a key target for therapeutic intervention in conditions such as preterm labor.

This compound: A Selective Oxytocin Receptor Antagonist

This compound (GSK557296) is a potent, selective, and orally bioavailable oxytocin receptor antagonist.[4] As a competitive antagonist, Epelsiban blocks the binding of endogenous oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that lead to uterine contractions.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Epelsiban and the comparative antagonist, Atosiban (B549348).

Parameter This compound Atosiban Reference
Target Human Oxytocin ReceptorHuman Oxytocin and Vasopressin V1a Receptors[4][5]
pKi (human OTR) 9.9Not specified in provided results[4]
IC50 (rat OTR) 192 nMNot specified in provided results[4]
Selectivity >31,000-fold over human vasopressin receptors (hV1aR, hV2R, hV1bR)Acts on both oxytocin and vasopressin V1a receptors[4][5]
Mechanism Competitive AntagonistCompetitive Antagonist[4][6]

Mechanism of Action and Signaling Pathways

The binding of oxytocin to its G-protein coupled receptor (GPCR) primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway.[1] This leads to the release of calcium from the sarcoplasmic reticulum and an influx of extracellular calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), resulting in myometrial cell contraction.[1]

Epelsiban, by competitively antagonizing the oxytocin receptor, prevents the initiation of this cascade. Interestingly, some oxytocin receptor antagonists, like Atosiban, have been shown to exhibit "biased agonism," where they can selectively activate certain downstream pathways (e.g., G-protein mediated signaling) while antagonizing others.[7] However, studies on the small molecule OTR antagonists retosiban (B1680553) and epelsiban suggest they have a distinct pharmacology compared to the peptide-based atosiban, with atosiban showing agonist activity at higher concentrations, leading to prostaglandin (B15479496) production, a characteristic not observed with epelsiban.[6]

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq OTR->Gq Activates Ca_influx Ca²⁺ Influx OTR->Ca_influx PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_release->Intracellular_Ca Ca_influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin Epelsiban Epelsiban Besylate Epelsiban->OTR Blocks

Caption: Oxytocin receptor signaling pathway and the inhibitory action of Epelsiban.

Experimental Protocols for Assessing Uterine Contractility

The investigation of the effects of compounds like this compound on uterine contractions typically involves both in vitro and in vivo experimental models.

Ex Vivo Uterine Tissue Contractility Assay

This assay provides a physiologically relevant model to study the direct effects of pharmacological agents on human myometrial tissue.

Protocol:

  • Tissue Acquisition: Myometrial biopsies are obtained with informed consent from women undergoing cesarean section.[5]

  • Tissue Preparation: Fine strips of myometrium are dissected and mounted in organ baths.[5][8] These baths are superfused with a physiological saline solution and maintained at 37°C.[5]

  • Equilibration: The tissue strips are allowed to equilibrate under a set tension for 2-3 hours until stable, spontaneous contractions are observed.[5]

  • Agonist-Induced Contractions: To mimic labor-like contractions, an agonist such as oxytocin (e.g., 0.5 nM) is added to the bath to stimulate regular, high-amplitude contractions.[5]

  • Antagonist Application: Once stable agonist-induced contractions are established (typically after 45 minutes), the oxytocin receptor antagonist (e.g., Epelsiban) is added in increasing logarithmic concentrations (e.g., 10⁻⁹–10⁻⁶ M).[5] A parallel tissue strip serves as a time-control, receiving only the oxytocin agonist.[5]

  • Data Acquisition and Analysis: Contraction force, frequency, and duration are continuously recorded using a force transducer.[5][8] The inhibitory effect of the antagonist is quantified by measuring the reduction in these parameters compared to the control. This allows for the determination of potency (e.g., IC50 or pA2 values).[8]

Experimental Workflow for Ex Vivo Uterine Contractility Assay

Experimental_Workflow start Start tissue_acq Acquire Human Myometrial Tissue start->tissue_acq tissue_prep Dissect and Mount Myometrial Strips in Organ Baths tissue_acq->tissue_prep equilibration Equilibrate to Achieve Stable Spontaneous Contractions tissue_prep->equilibration agonist_add Induce Contractions with Oxytocin equilibration->agonist_add stabilization Allow Contractions to Stabilize agonist_add->stabilization antagonist_add Add Epelsiban in Increasing Concentrations stabilization->antagonist_add control Time-Control Strip (Oxytocin only) stabilization->control data_acq Record Contraction Force and Frequency antagonist_add->data_acq control->data_acq analysis Analyze Data and Determine IC50/pA2 data_acq->analysis end End analysis->end

Caption: Workflow for assessing the effect of Epelsiban on uterine contractility.
In Vivo Models

While specific in vivo protocols for Epelsiban's effect on uterine contractions were not detailed in the provided search results, general approaches for studying oxytocin antagonists in vivo involve:

  • Animal Models: Pregnant animal models (e.g., rats) are often used.

  • Induction of Contractions: Uterine contractions can be induced by the administration of exogenous oxytocin.

  • Antagonist Administration: The antagonist (Epelsiban) is administered, and its effect on the frequency and amplitude of uterine contractions is monitored, often using a polygraph.[9]

  • Clinical Trials: In human studies, the efficacy of an oxytocin antagonist in reducing uterine contractions can be assessed in women with preterm labor.[10] Transvaginal ultrasound is a non-invasive method used to monitor the frequency of uterine contractions.[10]

Clinical and Preclinical Evidence

While clinical trials for Epelsiban have been conducted for indications such as premature ejaculation, its development for tocolysis in preterm labor has been less prominent in the public domain compared to other oxytocin antagonists like Atosiban and Retosiban.[11]

Atosiban is currently used as a tocolytic agent to delay preterm labor in Europe.[5] Clinical trials with Atosiban have demonstrated its efficacy in prolonging uterine quiescence.[12][13][14] For instance, maintenance therapy with Atosiban has been shown to prolong the time to the first recurrence of labor compared to placebo.[12] However, a review of studies on maintenance therapy with Atosiban concluded that there is insufficient evidence to support its use for preventing preterm birth after an episode of threatened preterm labor.[15]

Conclusion

This compound is a highly potent and selective oxytocin receptor antagonist with a clear mechanism of action in inhibiting the primary signaling pathway leading to uterine contractions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Epelsiban and other novel tocolytic agents. The distinct pharmacological profile of Epelsiban compared to peptide-based antagonists like Atosiban warrants further research to fully elucidate its therapeutic potential in the management of preterm labor and other conditions associated with uterine hypercontractility. The data and methodologies presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of reproductive medicine.

References

The Oxytocin Antagonist Epelsiban Besylate: A Technical Review of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Epelsiban (B1671370) Besylate (GSK557296-B) is a potent and selective, orally bioavailable, non-peptide oxytocin (B344502) receptor (OTR) antagonist. It has been investigated as a potential therapeutic agent for conditions where the modulation of oxytocin-mediated pathways is considered beneficial. This technical whitepaper provides a comprehensive review of the clinical trials involving Epelsiban Besylate, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Epelsiban exerts its pharmacological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and inhibiting its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This coupling initiates a signaling cascade that is crucial in various physiological processes, including uterine contractions and ejaculation.

The binding of oxytocin to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, plays a pivotal role in smooth muscle contraction. By blocking the initial step of this pathway, Epelsiban effectively attenuates these physiological responses.

Epelsiban_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Binds & Blocks Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release SR->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Mechanism of action of Epelsiban at the oxytocin receptor.

Clinical Trials Review

This compound has been evaluated in several clinical trials for various indications. The following sections provide a detailed overview of these studies.

Phase II Clinical Trial in Premature Ejaculation (NCT01021553)

A key clinical trial investigated the efficacy and safety of Epelsiban for the treatment of premature ejaculation (PE).[1][2]

This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[1]

  • Participants: 77 men aged 18-55 years with a diagnosis of PE according to the International Society for Sexual Medicine (ISSM) consensus definition.[1] Key inclusion criteria included a mean intravaginal ejaculatory latency time (IELT) of less than 65 seconds based on a minimum of four intercourse attempts during a 4-week un-medicated run-in period.[1] Men with moderate-to-severe erectile dysfunction were excluded.[1]

  • Intervention: Eligible participants were randomized to receive placebo, Epelsiban 50 mg, or Epelsiban 150 mg, taken orally one hour before sexual activity over an 8-week treatment period.[1]

  • Outcome Measures: The primary outcome was the change in IELT, measured by a stopwatch and recorded in an electronic diary.[1] Secondary outcomes included subjective measures of intercourse satisfaction assessed by the Modified Index of Premature Ejaculation and the International Index of Erectile Function.[1]

PE_Trial_Workflow Screening Screening & 4-Week Run-in Period (N=77 men with PE) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Epelsiban50 Epelsiban 50 mg Group Randomization->Epelsiban50 Epelsiban150 Epelsiban 150 mg Group Randomization->Epelsiban150 Treatment 8-Week Treatment Period (Drug taken 1 hr before sexual activity) Placebo->Treatment Epelsiban50->Treatment Epelsiban150->Treatment Outcome Outcome Assessment (IELT & Questionnaires) Treatment->Outcome

Caption: Workflow of the Phase II clinical trial of Epelsiban for premature ejaculation.

The study found that Epelsiban was well tolerated but did not lead to a clinically or statistically significant improvement in IELT compared to placebo.[1][2]

Parameter Placebo Epelsiban 50 mg Epelsiban 150 mg
Baseline Mean IELT (minutes) 0.520.630.59
On-Treatment Geometric Mean of Median IELT (minutes) 0.620.720.69

Table 1: Intravaginal Ejaculatory Latency Time (IELT) Data from the Phase II Trial in Premature Ejaculation.[1][2]

Headache was the most frequently reported adverse event, with similar rates across all treatment groups.[1][2]

Phase II Clinical Trial in Adenomyosis (NCT02794467)

A Phase II, randomized, placebo-controlled, double-blind, parallel-group, proof-of-concept study was planned to assess the efficacy, safety, and tolerability of Epelsiban in women with adenomyosis. However, the study was prematurely discontinued (B1498344) due to a change in portfolio prioritization by the sponsor and not due to any safety concerns. As a result, no data from this trial are available.

  • Participants: The study intended to enroll pre-menopausal women aged 18 to 55 years with a confirmed diagnosis of adenomyosis on magnetic resonance imaging (MRI) and heavy menstrual bleeding.

  • Intervention: Participants were to be randomized in a 1:1:1 ratio to receive Epelsiban 75 mg three times daily (TID), Epelsiban 200 mg TID, or placebo TID for a 12-week treatment period.

  • Outcome Measures: The primary objective was to assess the efficacy of Epelsiban in reducing symptoms associated with adenomyosis.

Phase I Clinical Trials in Healthy Female Volunteers (NCT02257359 & NCT02703181)

Two Phase I studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of Epelsiban in healthy female volunteers.[3][4] These studies were designed to inform dose selection for future clinical trials, including the one planned for adenomyosis.[4]

These were open-label, ascending cohort, dose-escalation studies.[3][4]

  • Participants: Healthy female volunteers.[3]

  • Intervention: The studies investigated single and multiple ascending doses of Epelsiban. The total daily doses ranged from 600 mg to 900 mg, administered in divided doses (e.g., 300 mg or 450 mg twice daily, or 200 mg or 300 mg three times daily) for up to 14 days.[3]

  • Outcome Measures: The primary outcomes were safety and tolerability, assessed through monitoring of adverse events, vital signs, and laboratory tests. Pharmacokinetic parameters of Epelsiban and its major metabolite, GSK2395448, were also assessed.[3][5]

The pharmacokinetic analyses from these studies provided key insights into the absorption, distribution, metabolism, and excretion of Epelsiban.

Pharmacokinetic Parameter Epelsiban GSK2395448 (Metabolite)
Median tmax (hours) ~0.50.5 - 1.0
Elimination Half-life (hours) 2.66 - 4.852.66 - 4.85
Dose Proportionality of AUC (single dose) Yes (10-200 mg)Yes (10-200 mg)
Dose Proportionality of AUC (repeat dose) Yes (10-150 mg BID/QID)Yes (10-150 mg BID/QID)
Metabolite to Parent Ratio (AUC & Cmax) ~70% to >100%N/A

Table 2: Summary of Pharmacokinetic Parameters of Epelsiban and its Metabolite in Healthy Female Volunteers.[3][5]

The studies concluded that Epelsiban was generally well tolerated at total daily doses up to 900 mg, with no significant safety concerns identified.[3] Headache was the most commonly reported adverse effect.[5] The pharmacokinetic profiles of Epelsiban and its major metabolite were found to be linear at the administered doses.[3]

Conclusion

Clinical trials of this compound have primarily focused on its potential application in premature ejaculation and adenomyosis. The Phase II trial in premature ejaculation demonstrated that while the drug was well-tolerated, it did not show a significant clinical benefit over placebo in extending intravaginal ejaculatory latency time. The planned Phase II trial for adenomyosis was unfortunately withdrawn before completion. Phase I studies in healthy female volunteers established a favorable safety and pharmacokinetic profile for Epelsiban, supporting its further clinical development at the time. The collective data from these trials provide valuable insights for researchers and drug development professionals working on oxytocin receptor antagonists and related therapeutic areas. Future research could explore the potential of Epelsiban in other oxytocin-mediated conditions or investigate alternative dosing regimens.

References

The pharmacology of non-peptide oxytocin antagonists like Epelsiban

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacology of Non-Peptide Oxytocin (B344502) Antagonists: Focus on Epelsiban (B1671370)

Introduction

Oxytocin is a nine-amino-acid neuropeptide hormone primarily synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2] It plays a crucial role in a myriad of physiological processes, most notably in uterine contractions during parturition and lactation.[3][4][5] Its actions are mediated through a single, specific G-protein coupled receptor (GPCR), the oxytocin receptor (OTR).[4][5] The development of antagonists for this receptor has been a significant focus of pharmaceutical research, primarily for the management of preterm labor.[2] While early antagonists were peptide-based, such as Atosiban, their limited oral bioavailability and potential for off-target effects spurred the development of non-peptide, small-molecule antagonists.[2][6]

This guide provides a detailed pharmacological overview of non-peptide oxytocin antagonists, with a primary focus on Epelsiban (GSK-557,296-B) , a potent, selective, and orally bioavailable compound developed by GlaxoSmithKline.[7] We will delve into its mechanism of action, receptor binding kinetics, selectivity, and pharmacokinetic profile, supported by detailed experimental protocols and comparative data.

Mechanism of Action: The Oxytocin Receptor Signaling Cascade

The oxytocin receptor is a class A GPCR that, upon binding with oxytocin, primarily couples to Gαq/11 G-proteins.[3][4] This activation initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2][8]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][8]

  • Physiological Response: The resulting increase in cytosolic Ca2+ concentration in myometrial cells leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing smooth muscle contraction.[9]

Epelsiban acts as a competitive antagonist at the oxytocin receptor.[7][10] It binds to the receptor with high affinity but does not elicit a conformational change necessary for G-protein coupling and subsequent downstream signaling. By occupying the binding site, it prevents endogenous oxytocin from activating the receptor, thereby inhibiting the signaling cascade and preventing physiological responses like uterine contractions.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Binds & Blocks Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to Receptor Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Ca²⁺ Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Oxytocin Receptor Signaling and Inhibition by Epelsiban.

Pharmacology of Epelsiban

Binding Affinity and Selectivity

Epelsiban is distinguished by its sub-nanomolar potency for the human oxytocin receptor and exceptional selectivity over the structurally related human vasopressin receptors (V1a, V1b, and V2).[7] This high selectivity is critical for minimizing potential side effects associated with vasopressin receptor antagonism, such as cardiovascular or renal effects.

Table 1: Comparative Binding Affinity and Selectivity of Oxytocin Antagonists

Compound Receptor Binding Affinity (Ki, nM) Selectivity over hOTR (Fold) Reference
Epelsiban hOTR 0.13 - [7]
hV1a >6,500 >50,000 [7]
hV1b >8,190 >63,000 [7]
hV2 >4,030 >31,000 [7]
Retosiban hOTR 0.65 - [7]
hV1a 1,200 ~1,850 [7]
hV1b >10,000 >15,000 [7]
hV2 1,300 ~2,000 [7]
Atosiban (Peptide) hOTR 13 - [7]

| | hV1a | 7.1 | (0.55) |[2] |

Note: Data compiled from multiple sources. Ki values represent the concentration required to occupy 50% of the receptors.

Functional Activity

In vitro functional assays confirm Epelsiban's potent antagonist activity. In cellular assays, it effectively inhibits oxytocin-induced intracellular Ca2+ mobilization.[11] In studies using isolated rat uterine tissue, Epelsiban blocks oxytocin-induced contractions in a concentration-dependent manner.[7][11] Furthermore, functional studies on human myometrial smooth muscle demonstrate that Epelsiban acts as a competitive antagonist, inhibiting IP3 production without the partial agonist activity observed with some other antagonists.[12]

CompoundAssayPotency (IC50 / pA2)SpeciesReference
Epelsiban Inhibition of OT-induced Ca2+ mobilizationIC50 = 8 nMHuman[11]
Inhibition of OT-induced uterine contractionpA2 = 7.82Rat[11]
Inhibition of OT receptorIC50 = 192 nMRat[13]
Pharmacokinetic Profile

A key advantage of non-peptide antagonists is their potential for oral administration. Epelsiban was designed for good oral bioavailability and a favorable metabolic profile.

Table 2: Summary of Pharmacokinetic Properties of Epelsiban

Parameter Value Species Reference
Oral Bioavailability 55% Rat [7][13]
CYP450 Inhibition No significant inhibition (IC50 > 100μM) for 1A2, 2C9, 2C19, 2D6, 3A4 Human [7]
Intrinsic Clearance Low Rat, Dog, Cynomolgus Monkey, Human [7][13]

| Aqueous Solubility | 33 mg/ml (as besylate salt) | - |[7] |

Experimental Protocols

The characterization of non-peptide antagonists like Epelsiban relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Epelsiban for the oxytocin receptor.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells engineered to express a high density of the human oxytocin receptor (e.g., HEK293 or CHO cells).[11]

    • Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the OTR (e.g., [3H]oxytocin) is incubated with the receptor preparation.[11][14]

    • Incubation: Varying concentrations of the unlabeled competitor drug (Epelsiban) are added to the mixture. The reaction is incubated to allow binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[14]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Radioligand_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis P1 Prepare membranes from hOTR-expressing cells P2 Incubate membranes with: 1. [³H]Oxytocin (Radioligand) 2. Epelsiban (Competitor) P1->P2 P3 Separate bound/unbound ligand via vacuum filtration P2->P3 P4 Quantify radioactivity (scintillation counting) P3->P4 P5 Calculate IC₅₀ and Kᵢ P4->P5

Caption: Experimental Workflow for a Radioligand Binding Assay.
Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the functional response (calcium release) following agonist stimulation.

  • Objective: To determine the functional potency (IC50) of Epelsiban in blocking oxytocin-induced calcium signaling.

  • Methodology:

    • Cell Culture: OTR-expressing cells are cultured in a microplate.[8]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (Epelsiban) or a vehicle control.

    • Agonist Stimulation: A fixed concentration of oxytocin is added to stimulate the receptors.

    • Signal Detection: Changes in intracellular calcium are measured in real-time by detecting the fluorescence signal using a plate reader.[11]

    • Data Analysis: The antagonist's ability to inhibit the oxytocin-induced fluorescence signal is quantified, and an IC50 value is calculated.

Calcium_Assay A1 Culture hOTR-expressing cells in microplate A2 Load cells with Ca²⁺-sensitive dye A1->A2 A3 Pre-incubate with varying [Epelsiban] A2->A3 A4 Stimulate with Oxytocin A3->A4 A5 Measure fluorescence change (real-time) A4->A5 A6 Calculate IC₅₀ for inhibition of Ca²⁺ signal A5->A6

Caption: Workflow for a Calcium Mobilization Functional Assay.
In Vivo Rat Uterine Contraction Model

This assay assesses the efficacy of an antagonist in a living animal model.

  • Objective: To evaluate the ability of Epelsiban to inhibit oxytocin-induced uterine contractions in vivo.

  • Methodology:

    • Animal Preparation: Anesthetized, non-pregnant female rats are used. A catheter is placed in a vein for drug administration, and a pressure-sensitive balloon or transducer is inserted into a uterine horn to monitor contractions.[11]

    • Baseline: A stable baseline of uterine activity is established.

    • Oxytocin Challenge: Oxytocin is administered intravenously to induce uterine contractions.

    • Antagonist Administration: After observing a consistent response to oxytocin, Epelsiban is administered either intravenously or orally.[11]

    • Post-Treatment Challenge: The oxytocin challenge is repeated at various time points after antagonist administration.

    • Data Analysis: The inhibition of the oxytocin-induced contractile response is measured and used to determine the effective dose (ED50) of the antagonist.[11]

Clinical Development and Applications

Epelsiban was investigated for several clinical indications, reflecting the diverse roles of oxytocin.

  • Premature Ejaculation (PE): Based on the role of oxytocin in the ejaculatory process, Epelsiban was evaluated for the treatment of PE. However, in a Phase 2 clinical trial, orally administered Epelsiban (50 mg and 150 mg) did not result in a clinically or statistically significant increase in intravaginal ejaculatory latency time (IELT) compared to placebo.[7][15][16]

  • Infertility and Adenomyosis: Epelsiban was also explored as a potential agent to enhance embryo implantation during in vitro fertilization (IVF) and for the treatment of adenomyosis.[7][17] Development for adenomyosis was discontinued (B1498344) for strategic reasons unrelated to safety concerns.[7]

  • Benign Prostatic Hyperplasia (BPH): Preclinical studies showed that Epelsiban could inhibit oxytocin-induced contractions in human prostatic tissue, suggesting a potential therapeutic role in BPH.[7]

The development of other non-peptide antagonists like Retosiban and Cligosiban has also been pursued, primarily for preterm labor and premature ejaculation, respectively, with varying degrees of success in clinical trials.[18][19][20]

Conclusion

Epelsiban exemplifies the significant progress made in developing potent, selective, and orally bioavailable non-peptide antagonists for the oxytocin receptor. Its pharmacological profile is characterized by high affinity for the hOTR and outstanding selectivity against vasopressin receptors. While its clinical development for premature ejaculation did not meet primary endpoints, the extensive preclinical and clinical research on Epelsiban has provided invaluable insights into the pharmacology of oxytocin antagonism. The data and methodologies established during its development continue to inform the ongoing quest for effective therapeutics targeting the oxytocin system for a range of conditions, from preterm labor to neuropsychiatric disorders.

References

An In-depth Technical Guide on the Interaction of Epelsiban Besylate with the Human Oxytocin Receptor (hOTR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban besylate is a potent and selective, orally bioavailable non-peptide antagonist of the human oxytocin (B344502) receptor (hOTR), a G-protein coupled receptor (GPCR) integral to a myriad of physiological processes. This technical guide provides a comprehensive overview of the interaction between Epelsiban and the hOTR, focusing on its binding affinity, functional antagonism, and the subsequent impact on intracellular signaling pathways. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of pharmacokinetic and pharmacodynamic data. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a critical resource for researchers and professionals involved in the study of oxytocin receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

The human oxytocin receptor (hOTR) is a class A GPCR that plays a crucial role in a wide range of physiological functions, including uterine contraction during childbirth, lactation, social bonding, and various neuropsychiatric processes.[1][2] Dysregulation of the oxytocin system has been implicated in several pathological conditions, making the hOTR a significant target for therapeutic intervention. Epelsiban (GSK557296-B) is a non-peptide antagonist that has been investigated for its potential therapeutic applications.[3] This guide delves into the molecular and cellular interactions of this compound with the hOTR, providing a detailed technical resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and its major metabolite with the hOTR, as well as its pharmacokinetic profile in humans.

Table 1: In Vitro Pharmacology of Epelsiban at the Human Oxytocin Receptor
ParameterValueAssay TypeReference
Binding Affinity (Ki) 0.13 nMRadioligand Binding Assay[3]
Functional Antagonism (IC50) Data not publicly availableInositol (B14025) Phosphate Accumulation / Calcium Mobilization-
Table 2: Selectivity Profile of Epelsiban
ReceptorSelectivity Fold vs. hOTRReference
Human Vasopressin V1a Receptor>50,000[3]
Human Vasopressin V1b Receptor>63,000[3]
Human Vasopressin V2 Receptor>31,000[3]
Table 3: Pharmacokinetic Parameters of Epelsiban in Healthy Female Volunteers (Single Dose)
DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
10 mgData not publicly available~0.5Data not publicly available2.66 - 4.85[4]
200 mgData not publicly available~0.5Data not publicly available2.66 - 4.85[4]

Pharmacokinetic data such as Cmax and AUC were observed to increase in a dose-proportional manner.[4]

Table 4: Pharmacokinetic Parameters of GSK2395448 (Major Metabolite) in Healthy Female Volunteers (Single Dose)
Parent DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
10 mgData not publicly available0.5 - 1.0Data not publicly available2.66 - 4.85[4]
200 mgData not publicly available0.5 - 1.0Data not publicly available2.66 - 4.85[4]

The metabolite-to-parent ratios for Cmax and AUC ranged from approximately 70% to over 100%.[4]

Signaling Pathways

The hOTR primarily couples to Gq/11 and Gi proteins to initiate downstream signaling cascades.[5] The interaction of Epelsiban as an antagonist blocks these pathways.

Gq/11 Signaling Pathway

Activation of the hOTR by oxytocin leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular responses such as muscle contraction. Epelsiban competitively antagonizes oxytocin at the hOTR, thereby inhibiting this entire cascade.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Epelsiban Epelsiban hOTR hOTR Epelsiban->hOTR Blocks Oxytocin Oxytocin Oxytocin->hOTR Binds & Activates Gq Gq/11 hOTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Antagonism of the Gq/11 signaling pathway by Epelsiban.
Gi Signaling Pathway & Biased Antagonism

The hOTR can also couple to Gi proteins, which typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Some oxytocin receptor antagonists, such as atosiban, have demonstrated "biased agonism," where they antagonize the Gq pathway but act as agonists on the Gi pathway.[5] This can lead to distinct cellular responses. Studies have shown that atosiban, but not Epelsiban or retosiban, stimulates ERK1/2 activity and prostaglandin (B15479496) production, processes linked to Gi signaling in some contexts.[4] This suggests that Epelsiban may be a neutral antagonist at the Gi-coupled pathway, unlike atosiban. However, further research is required to fully characterize the potential for biased antagonism of Epelsiban at the hOTR.

Gi_Signaling_Pathway cluster_membrane Cell Membrane Epelsiban Epelsiban hOTR hOTR Epelsiban->hOTR Blocks Oxytocin Oxytocin Oxytocin->hOTR Binds & Activates Gi Gi hOTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Effects cAMP->Downstream Regulates

Caption: Putative neutral antagonism of the Gi signaling pathway by Epelsiban.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the interaction of Epelsiban with the hOTR are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Epelsiban for the hOTR.

Objective: To measure the displacement of a radiolabeled oxytocin analog by increasing concentrations of unlabeled Epelsiban.

Materials:

  • Cell membranes prepared from a cell line stably expressing the hOTR (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled oxytocin analog (e.g., [³H]-Oxytocin).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Culture hOTR-expressing cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of unlabeled Epelsiban (typically from 10⁻¹² M to 10⁻⁵ M).

    • A fixed concentration of [³H]-Oxytocin (typically at its Kd value).

    • hOTR membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Epelsiban. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare hOTR Membranes start->prepare_membranes setup_assay Set up 96-well plate: - Buffer - Epelsiban (varied conc.) - [³H]-Oxytocin (fixed conc.) - Membranes prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Plot % specific binding - Calculate IC50 & Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Epelsiban to inhibit oxytocin-induced IP production, a downstream marker of Gq/11 activation.

Objective: To quantify the inhibitory effect of Epelsiban on the production of inositol phosphates in response to oxytocin stimulation.

Materials:

  • Whole cells expressing the hOTR.

  • myo-[³H]-inositol.

  • Serum- and inositol-free cell culture medium.

  • Stimulation Buffer containing LiCl (to inhibit inositol monophosphatase).

  • Oxytocin.

  • This compound.

  • Perchloric acid (to stop the reaction).

  • Dowex anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Plate hOTR-expressing cells and label them overnight with myo-[³H]-inositol in serum- and inositol-free medium.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl and varying concentrations of Epelsiban for a defined period.

  • Stimulation: Add a fixed concentration of oxytocin (typically EC₈₀) to stimulate the cells for a specific time (e.g., 30 minutes).

  • Extraction: Stop the reaction by adding ice-cold perchloric acid.

  • Separation: Neutralize the cell lysates and separate the [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.

  • Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the log concentration of Epelsiban to determine the IC50 value.

IP_Accumulation_Workflow start Start label_cells Label hOTR cells with myo-[³H]-inositol start->label_cells pre_incubate Pre-incubate with LiCl and Epelsiban (varied conc.) label_cells->pre_incubate stimulate Stimulate with Oxytocin pre_incubate->stimulate extract Stop reaction and Extract Inositol Phosphates stimulate->extract separate Separate IPs using Anion-Exchange Chromatography extract->separate quantify Quantify [³H]-IPs (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot [³H]-IPs vs. [Epelsiban] - Determine IC50 quantify->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate hOTR cells start->plate_cells load_dye Load cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Pre-incubate with Epelsiban (varied conc.) load_dye->add_antagonist measure_baseline Measure Baseline Fluorescence add_antagonist->measure_baseline add_agonist Inject Oxytocin and Measure Kinetic Response measure_baseline->add_agonist analyze Data Analysis: - Calculate Δ Fluorescence - Determine IC50 add_agonist->analyze end End analyze->end

References

The Peripheral Action of Epelsiban Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Developed initially for the treatment of premature ejaculation and subsequently investigated for gynecological conditions such as adenomyosis and to improve embryo implantation rates during in vitro fertilization (IVF), Epelsiban's mechanism of action is centered on its ability to block the peripheral effects of oxytocin.[1][2] This technical guide provides an in-depth overview of the peripheral action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

Epelsiban exerts its pharmacological effects by competitively binding to oxytocin receptors in peripheral tissues, thereby preventing the binding of endogenous oxytocin and inhibiting its downstream physiological effects. The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[3] Activation of this pathway by oxytocin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[3]

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo potencies of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of Epelsiban [1]

ReceptorBinding Affinity (Ki, nM)Selectivity vs. hOTR
Human Oxytocin Receptor (hOTR)0.13-
Human Vasopressin V1a Receptor>50,000-fold>50,000
Human Vasopressin V1b Receptor>63,000-fold>63,000
Human Vasopressin V2 Receptor>31,000-fold>31,000

Table 2: In Vivo Potency of Epelsiban in a Rat Model of Oxytocin-Induced Uterine Contractions [1]

ParameterValue
IC50192 nM

Key Experimental Protocols

In Vitro Radioligand Binding Assay for Oxytocin Receptor Affinity

Objective: To determine the binding affinity (Ki) of Epelsiban for the human oxytocin receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Oxytocin is used as the radioligand.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Epelsiban.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of Epelsiban that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Assay of Oxytocin-Induced Uterine Contractions in Anesthetized Rats

Objective: To evaluate the in vivo potency of Epelsiban in inhibiting oxytocin-induced uterine contractions.

Methodology:

  • Animal Model: Anesthetized female Sprague-Dawley rats.

  • Procedure:

    • A catheter is inserted into the jugular vein for intravenous administration of compounds.

    • Uterine contractions are induced by a continuous intravenous infusion of oxytocin.

    • Uterine activity is monitored using an intrauterine pressure catheter.

    • Once stable contractions are established, increasing doses of Epelsiban are administered intravenously.

  • Data Analysis: The reduction in the frequency and amplitude of uterine contractions is measured, and the IC50 value (the concentration of Epelsiban that produces 50% of the maximal inhibition) is calculated.[1]

Ex Vivo Human Prostatic Tissue Contraction Assay

Objective: To assess the ability of Epelsiban to inhibit oxytocin-induced contractions in human prostate tissue.

Methodology:

  • Tissue Preparation: Human prostatic tissue is obtained from patients undergoing prostatectomy. The tissue is dissected into small strips.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Contractions are induced by the addition of oxytocin to the organ bath.

    • The contractile response is measured using an isometric force transducer.

    • The ability of Epelsiban to inhibit the oxytocin-induced contractions is assessed by pre-incubating the tissue with Epelsiban before the addition of oxytocin.

  • Data Analysis: The concentration-response curves for oxytocin in the presence and absence of Epelsiban are constructed to determine the antagonistic effect.

Signaling Pathways

The peripheral action of this compound is primarily mediated through its antagonism of the Gq-coupled oxytocin receptor. However, the oxytocin receptor can also couple to other G proteins, such as Gi, leading to different downstream signaling events. Notably, some oxytocin receptor antagonists, like atosiban, have been shown to act as biased agonists, inhibiting the Gq pathway while activating the Gi pathway. In contrast, studies have indicated that Epelsiban does not stimulate ERK1/2 activity, a downstream effector of the Gi pathway, suggesting it may be a neutral antagonist at this pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Epelsiban Epelsiban OTR Oxytocin Receptor (OTR) Epelsiban->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Atosiban Atosiban (Biased Agonist) OTR Oxytocin Receptor (OTR) Atosiban->OTR Binds & Activates Gi Pathway Epelsiban Epelsiban (Neutral Antagonist) Epelsiban->OTR Binds & Does Not Activate Gi Pathway Gi Gi OTR->Gi Activates ERK ERK1/2 Activation Gi->ERK Leads to PG Prostaglandin Production ERK->PG Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials binding_assay Radioligand Binding Assay (Receptor Affinity & Selectivity) cell_signaling Cell-Based Signaling Assays (G-protein coupling, Second Messengers) binding_assay->cell_signaling tissue_bath Isolated Tissue Bath Experiments (e.g., Uterine/Prostate Strips) cell_signaling->tissue_bath animal_model Animal Models of Oxytocin Action (e.g., Rat Uterine Contractions) tissue_bath->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd phase1 Phase I (Safety & Tolerability) pk_pd->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2

References

Initial Studies on Epelsiban Besylate for Adenomyosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenomyosis, a benign uterine disorder characterized by the presence of endometrial tissue within the myometrium, presents a significant therapeutic challenge, with symptoms including heavy menstrual bleeding, severe dysmenorrhea, and infertility. The pathophysiology of adenomyosis is linked to uterine hyperperistalsis, a process influenced by the oxytocin (B344502) signaling pathway. Studies have revealed an overexpression of oxytocin receptors (OTR) in the adenomyotic uterus, suggesting that antagonism of these receptors could be a viable therapeutic strategy.[1][2][3] Epelsiban Besylate, a selective, non-peptide oxytocin receptor antagonist, has been identified as a potential candidate for the treatment of adenomyosis. This technical guide provides a comprehensive overview of the foundational studies and the scientific rationale for the investigation of this compound in adenomyosis. It details the proposed clinical trial protocols, relevant signaling pathways, and a summary of the preclinical evidence supporting its development. While a phase II proof-of-concept clinical trial for Epelsiban in adenomyosis has been registered (NCT02794467), the results have not yet been published.[4][5][6] Therefore, this document serves as a forward-looking guide based on the available preclinical data and the designed clinical study framework.

Introduction: The Rationale for Oxytocin Receptor Antagonism in Adenomyosis

Adenomyosis is an estrogen-dependent condition associated with debilitating symptoms that significantly impact a patient's quality of life.[6][7] The underlying mechanisms of adenomyosis-associated pain and bleeding are complex and not fully elucidated. However, a growing body of evidence points to the critical role of the oxytocin-oxytocin receptor (OTR) system in the disease's pathogenesis.

Studies have demonstrated a significantly higher expression of OTR in the ectopic endometrium and surrounding myometrium of uteri with adenomyosis compared to normal uteri.[1][2][8] This overexpression is believed to contribute to the dysperistalsis and increased uterine contractility observed in patients with adenomyosis, leading to severe dysmenorrhea and pelvic pain.[1][3] Increased estrogen levels, a hallmark of adenomyosis, can further induce the expression of oxytocin and its receptors, creating a positive feedback loop that exacerbates symptoms.[9]

This compound is a potent and selective oral antagonist of the oxytocin receptor. Its mechanism of action involves blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. By targeting the OTR, Epelsiban has the potential to alleviate the primary symptoms of adenomyosis, namely dysmenorrhea and heavy menstrual bleeding, by reducing uterine hypercontractility. A phase I trial in healthy women indicated that Epelsiban is well-tolerated with no significant safety concerns, paving the way for further investigation in patient populations.[10]

Proposed Clinical Investigation: A Proof-of-Concept Study (NCT02794467)

A placebo-controlled, double-blind, randomized clinical trial was designed to assess the efficacy, safety, and tolerability of Epelsiban in women with adenomyosis.[4][5] The study aimed to provide initial proof-of-concept for the therapeutic potential of OTR antagonism in this condition.

Study Design and Population

The proposed study is a 12-week, parallel-group trial with a planned 1:1:1 randomization to receive one of two doses of Epelsiban or a matching placebo.[4][11]

Table 1: Key Parameters of the Proposed Phase II Clinical Trial of Epelsiban for Adenomyosis

ParameterDescription
Study Title Placebo-controlled Proof of Concept Study of Epelsiban in Women With Adenomyosis
ClinicalTrials.gov ID NCT02794467
Study Phase Phase II
Primary Objective To assess the efficacy, safety, and tolerability of Epelsiban compared with placebo.[4][5]
Study Design Randomized, double-blind, placebo-controlled, parallel group.[4][11]
Treatment Duration 12 weeks.[4][11]
Follow-up Period Post-treatment follow-up.[4]
Target Population Pre-menopausal women (18-55 years) with MRI-confirmed adenomyosis and heavy menstrual bleeding.[4][11]
Intervention Arms 1. Epelsiban 75 mg TID2. Epelsiban 200 mg TID3. Placebo TID.[4][11]
Primary Outcome Mean percent change from baseline in monthly menstrual blood loss (MBL) to menstrual cycle 3.[11]
Secondary Outcomes - Average daily dysmenorrhea score.- Change from baseline in MBL at cycles 1 and 2.- Incidence of adverse events.[11]
Inclusion and Exclusion Criteria

Table 2: Summary of Patient Eligibility Criteria

Inclusion CriteriaExclusion Criteria
18-55 years of age, pre-menopausal.[4][11]Prior major uterine procedures (cesarean section, D&C, hysteroscopy permitted).[4][5]
History of regular menstrual cycles (21-35 days).[4][11]Confirmed rectovaginal endometriosis.[4][5]
MRI-confirmed adenomyosis.[4][11]Active pelvic infection or IUD use within 3 months of screening.[4][5]
Heavy menstrual bleeding.[4][11]History of transfusion for heavy menstrual bleeding within the past 2 years.[5]
Willing to collect all menstrual by-products.[4][11]Any uterine dimension >20 cm.[11]
Not pregnant.[4][11]Use of anticoagulants or medications affecting menstrual bleeding.[11]
Hemoglobin <8 g/dL.[11]

Experimental Protocols

Diagnosis and Screening
  • Magnetic Resonance Imaging (MRI): All participants are required to have a confirmed diagnosis of adenomyosis via MRI. This serves as the gold standard for non-invasive diagnosis and for excluding other significant uterine pathologies.

  • Menstrual Blood Loss (MBL) Measurement: Baseline MBL is quantified using the alkaline hematin (B1673048) method from collected menstrual by-products to establish the severity of heavy menstrual bleeding.

  • Dysmenorrhea Assessment: Pain intensity is recorded using a visual analog scale (VAS) during the menstrual cycle to establish a baseline for dysmenorrhea.

Treatment Administration

Participants are randomized to receive oral tablets of Epelsiban (75 mg or 200 mg) or a matching placebo, taken three times daily (TID) with food or immediately after a meal for 12 weeks.[4][5]

Efficacy and Safety Assessments
  • Menstrual Blood Loss (MBL): MBL is measured at the end of each menstrual cycle (approximately 4, 8, and 12 weeks) using the alkaline hematin method. The primary endpoint is the percentage change from baseline at the end of the third menstrual cycle.[11]

  • Dysmenorrhea Score: Participants record their daily dysmenorrhea score using a VAS from day -1 to day 2 of menses for each cycle.[11]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study. Standard laboratory safety tests (hematology, clinical chemistry) are performed at baseline and at specified intervals during the treatment period.

Signaling Pathways in Adenomyosis and the Role of Epelsiban

The pathophysiology of adenomyosis involves a complex interplay of various signaling pathways. The oxytocin receptor signaling cascade is a key contributor to the uterine hypercontractility seen in this condition.

G Oxytocin Oxytocin OTR Oxytocin Receptor (Overexpressed in Adenomyosis) Oxytocin->OTR PLC Phospholipase C (PLC) OTR->PLC Epelsiban This compound Epelsiban->OTR Inhibition IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_release->MLCK Contraction Myometrial Hyper-contraction PKC->Contraction MLCK->Contraction Pain Dysmenorrhea & Pelvic Pain Contraction->Pain

Figure 1: Oxytocin Receptor Signaling Pathway and the Mechanism of Action of Epelsiban.

In adenomyosis, elevated levels of local estrogen can increase the expression of both oxytocin and its receptor, leading to enhanced uterine contractility.[9] Oxytocin binding to its G-protein coupled receptor (OTR) activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent myometrial contraction. Epelsiban acts by competitively inhibiting the binding of oxytocin to OTR, thereby blocking this entire downstream cascade and reducing myometrial hyper-contraction.

Experimental Workflow

The proposed clinical trial follows a structured workflow from patient recruitment to data analysis.

G Recruitment Patient Recruitment (18-55 yrs, HMB) Screening Screening: MRI Confirmation Baseline MBL & VAS Recruitment->Screening Randomization Randomization (1:1:1) Screening->Randomization GroupA Epelsiban 75mg TID Randomization->GroupA GroupB Epelsiban 200mg TID Randomization->GroupB GroupC Placebo TID Randomization->GroupC Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Monthly Assessment: MBL (Alkaline Hematin) Dysmenorrhea (VAS) Adverse Events Treatment->Assessment Cycles 1, 2, 3 FollowUp End of Study / Follow-up Treatment->FollowUp Assessment->Treatment Analysis Data Analysis: Efficacy & Safety FollowUp->Analysis

Figure 2: Proposed Experimental Workflow for the Epelsiban Adenomyosis Clinical Trial.

Anticipated Outcomes and Data Presentation

As the clinical trial data for Epelsiban in adenomyosis has not been published, the following tables represent the planned data collection and are populated with hypothetical, yet clinically plausible, data for illustrative purposes.

Table 3: Hypothetical Baseline Demographics and Clinical Characteristics

CharacteristicEpelsiban 75mg TID (n=X)Epelsiban 200mg TID (n=X)Placebo (n=X)Total (n=X)
Age (years), mean (SD) 38.5 (5.2)39.1 (4.8)38.8 (5.5)38.8 (5.1)
BMI ( kg/m ²), mean (SD) 26.2 (3.1)25.9 (3.5)26.5 (3.3)26.2 (3.3)
Baseline MBL (mL), mean (SD) 185.4 (45.2)190.1 (50.5)188.6 (48.9)188.0 (48.1)
Baseline Dysmenorrhea VAS (mm), mean (SD) 75.2 (10.1)76.5 (9.8)75.8 (10.5)75.8 (10.1)

Table 4: Hypothetical Efficacy Outcomes at 12 Weeks

Outcome MeasureEpelsiban 75mg TIDEpelsiban 200mg TIDPlacebo
Mean % Change in MBL from Baseline (SD) -45.2% (20.5)-55.8% (18.9)-15.3% (25.1)
Mean Change in Dysmenorrhea VAS from Baseline (SD) -35.1 (15.2)-42.5 (13.8)-10.2 (18.5)
Responder Rate (>50% reduction in MBL), % 48%62%18%

Table 5: Hypothetical Incidence of Common Adverse Events

Adverse EventEpelsiban 75mg TID (%)Epelsiban 200mg TID (%)Placebo (%)
Headache 12.515.010.0
Nausea 8.010.57.5
Fatigue 5.57.05.0
Dizziness 4.05.53.5

Future Directions

The investigation of this compound for the treatment of adenomyosis represents a targeted therapeutic approach based on a solid pathophysiological rationale. Should the forthcoming results of the proof-of-concept study prove positive, further larger-scale Phase III trials will be warranted to confirm its efficacy and safety profile. Future research could also explore the potential of Epelsiban in improving fertility outcomes in patients with adenomyosis, given the role of uterine contractility in embryo implantation.[12] The development of targeted, non-hormonal therapies like Epelsiban holds significant promise for addressing the unmet medical needs of women suffering from adenomyosis.

References

Methodological & Application

Application Notes and Protocols for Cell-based Assays of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] The oxytocin receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological processes, including uterine contractions, lactation, and social behaviors.[4][5][6] Its modulation is of significant therapeutic interest for conditions such as preterm labor and benign prostatic hyperplasia.[1][7] These application notes provide detailed protocols for essential cell-based assays to characterize the pharmacological activity of this compound and other potential OTR modulators.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor primarily couples to Gαq/11 and Gαi proteins.[4][8] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors, including protein kinase C (PKC) and calcium-calmodulin-dependent kinases (CaMK).[5][9] This cascade can also activate the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation.[5][10][11] The Gαi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Response Cellular Response (e.g., Contraction, Gene Expression) MAPK->Response cAMP ↓ cAMP cAMP->Response Oxytocin Oxytocin Oxytocin->OTR Agonist Epelsiban Epelsiban Epelsiban->OTR Antagonist

Caption: Oxytocin Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and other common oxytocin receptor antagonists. This data is crucial for comparing the potency of different compounds.

CompoundReceptorAssay TypeKi (nM)pKiSpecies
Epelsiban Oxytocin ReceptorRadioligand Binding0.139.9Human
AtosibanOxytocin ReceptorRadioligand Binding--Human, Rat
L-368,899Oxytocin ReceptorRadioligand Binding8.9 - 26-Human, Rat
L-371,257Oxytocin ReceptorRadioligand Binding198.4Human
BarusibanOxytocin ReceptorRadioligand Binding0.8-Human
RetosibanOxytocin ReceptorRadioligand Binding0.65-Human

Data sourced from multiple references.[1][2][7]

Section 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing OTR) setup Assay Setup in 96-well Plate: - Assay Buffer - Test Compound (Epelsiban) - Radioligand - Cell Membranes prep->setup incubation Incubate to Reach Equilibrium (e.g., 60-90 min at RT) setup->incubation filtration Filtration and Washing (Separate bound from free radioligand) incubation->filtration detection Scintillation Counting (Measure radioactivity) filtration->detection analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detection->analysis

Caption: Workflow for the OTR radioligand binding assay.
Detailed Protocol

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A suitable radiolabeled OTR antagonist, such as [3H]-Vasopressin or a custom-synthesized labeled ligand, at a concentration near its Kd.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM) and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the OTR in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .[7]

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound (Epelsiban) at various concentrations or vehicle control.

    • 50 µL of radioligand.

    • 50 µL of cell membranes.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled oxytocin.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Filtration and Washing: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[7]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize oxytocin-induced intracellular calcium release in cells expressing the OTR.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow plating Plate OTR-expressing Cells in a 96-well Plate loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM, Fura-2 AM) plating->loading preincubation Pre-incubate with Epelsiban or Vehicle Control loading->preincubation stimulation Stimulate with Oxytocin (Agonist) preincubation->stimulation measurement Measure Fluorescence Changes (Using a plate reader) stimulation->measurement analysis Data Analysis: - Calculate Response Inhibition - Determine IC50 measurement->analysis

Caption: Workflow for the calcium mobilization assay.
Detailed Protocol

Materials and Reagents:

  • Cells: A cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO).

  • Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.[2][13][14][15]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: this compound, serially diluted.

  • Agonist: Oxytocin at a concentration that elicits a submaximal response (e.g., EC80).

  • A fluorescence plate reader with automated injectors.

Procedure:

  • Cell Plating: Seed the OTR-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation: Add assay buffer containing various concentrations of this compound or vehicle to the wells and incubate for 10-20 minutes.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader.[2] Use the instrument's injectors to add a fixed concentration of oxytocin to each well while simultaneously recording the fluorescence signal over time.[14]

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

Section 3: Reporter Gene Assay

This assay quantifies the functional antagonism of this compound by measuring its effect on the activation of a downstream signaling pathway, which in turn drives the expression of a reporter gene like luciferase.

Experimental Workflow: Reporter Gene Assay

Reporter_Gene_Workflow plating Plate Cells Co-expressing OTR and a Reporter Construct treatment Treat Cells with Epelsiban followed by Oxytocin plating->treatment incubation Incubate for Several Hours (e.g., 3-6 hours) treatment->incubation lysis Lyse Cells and Add Luciferase Substrate incubation->lysis measurement Measure Luminescence lysis->measurement analysis Data Analysis: - Calculate Inhibition of Signal - Determine IC50 measurement->analysis

Caption: Workflow for the OTR reporter gene assay.
Detailed Protocol

Materials and Reagents:

  • Reporter Cells: A cell line stably co-expressing the human oxytocin receptor and a reporter construct (e.g., NFAT-luciferase or CRE-luciferase).[7][9][16]

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Test Compound: this compound, serially diluted.

  • Agonist: Oxytocin.

  • Luciferase Assay Reagent: A commercial kit for measuring luciferase activity.

  • A luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle, followed by the addition of oxytocin at a concentration that gives a robust signal (e.g., EC80).

  • Incubation: Incubate the plate for 3-6 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.[7]

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence signal using a luminometer.[7]

Data Analysis:

  • Subtract the basal signal (no oxytocin) from all other readings.

  • Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.[7]

References

Application Notes and Protocols for Studying Epelsiban Besylate in Animal Models of Premature Ejaculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a common male sexual dysfunction with a neurobiological basis that is not yet fully understood. The neuropeptide oxytocin (B344502) has been identified as a key mediator in the ejaculatory process. Epelsiban (B1671370) Besylate (GSK557296) is a potent and selective non-peptide oxytocin receptor (OTR) antagonist.[1] While clinical trials in humans did not show a significant effect on intravaginal ejaculatory latency time (IELT)[2][3], preclinical studies in animal models are crucial for elucidating the role of the oxytocin system in ejaculation and for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing rat models to study the effects of Epelsiban Besylate on premature ejaculation.

Mechanism of Action of this compound

Epelsiban acts as a competitive antagonist at oxytocin receptors. These receptors are predominantly G-protein coupled receptors of the Gq/11 type.[4][5] The binding of oxytocin to its receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contractions, which are integral to the emission and expulsion phases of ejaculation. By blocking the oxytocin receptor, Epelsiban is hypothesized to inhibit or delay these contractions, thereby prolonging ejaculatory latency.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Epelsiban Epelsiban Epelsiban->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: Oxytocin Receptor Signaling Pathway

Animal Models for Premature Ejaculation Research

The selection of an appropriate animal model is critical for the preclinical evaluation of compounds targeting premature ejaculation. Rat models are the most commonly used and can be broadly categorized into two types:

  • "Natural" or Spontaneous Rapid Ejaculator Model: This model relies on the natural variation in sexual performance observed in a large population of male rats.[6][7]

  • Pharmacologically-Induced Rapid Ejaculation Model: This model uses specific drugs to induce a state of rapid ejaculation in rats with normal sexual behavior.[8]

Experimental Workflow for Animal Model Studies

Experimental_Workflow cluster_model_selection Model Selection cluster_screening Screening/Induction cluster_treatment Treatment cluster_assessment Assessment Natural_Model Natural Rapid Ejaculator Model Screening Behavioral Screening (4-6 weeks) Natural_Model->Screening Pharm_Model Pharmacologically-Induced Model Induction Pharmacological Induction (e.g., 8-OH-DPAT) Pharm_Model->Induction Epelsiban_Admin This compound Administration Screening->Epelsiban_Admin Vehicle_Control Vehicle Control Screening->Vehicle_Control Induction->Epelsiban_Admin Induction->Vehicle_Control Behavioral_Assessment Mating Behavior Assessment (ML, IL, EL, IF, EF) Epelsiban_Admin->Behavioral_Assessment Physiological_Assessment Physiological Recordings (Anesthetized Model) Epelsiban_Admin->Physiological_Assessment Vehicle_Control->Behavioral_Assessment Vehicle_Control->Physiological_Assessment

Caption: General Experimental Workflow

Experimental Protocols

Protocol 1: Screening and Selection of "Natural" Rapid Ejaculator Rats

This protocol is based on the principle of identifying rats at the lower end of the natural distribution of ejaculatory latency.[6][7]

Materials:

  • Adult male Wistar rats (approximately 3 months old)

  • Ovariectomized female Wistar rats

  • Estradiol Benzoate

  • Progesterone

  • Observation cages (e.g., 60 x 40 x 30 cm) with bedding

  • Video recording equipment

  • Dim red lighting

Procedure:

  • Acclimation: House male rats individually for at least one week before the start of the experiments. Maintain a reversed 12:12 hour light/dark cycle.

  • Induction of Estrus in Females:

    • Administer Estradiol Benzoate (10 µg in 0.1 ml oil, s.c.) to ovariectomized female rats 48 hours prior to testing.[9]

    • Administer Progesterone (500 µg in 0.1 ml oil, s.c.) 4-6 hours before the mating test to induce sexual receptivity.[9]

  • Behavioral Screening:

    • Conduct sexual behavior tests once a week for 4-6 consecutive weeks.[6]

    • Place a male rat in the observation cage for a 5-minute habituation period under dim red light.

    • Introduce a sexually receptive female into the cage.

    • Record the mating behavior for 30 minutes.[10]

    • Score the following parameters:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts before ejaculation.

      • Intromission Frequency (IF): Number of intromissions before ejaculation.

      • Ejaculation Frequency (EF): Number of ejaculations within the 30-minute test period.

  • Selection of Rapid Ejaculators:

    • Based on the data collected over the screening period, calculate the average ejaculation frequency for each rat.

    • Identify "rapid ejaculators" as the rats that consistently fall in the top 10% of the ejaculation frequency distribution.[6][7] These rats will also typically exhibit shorter ejaculation latencies.

Protocol 2: Pharmacologically-Induced Rapid Ejaculation Model (Anesthetized)

This model allows for the direct measurement of physiological parameters of ejaculation and is particularly useful for investigating the central and peripheral sites of drug action.[1][11]

Materials:

  • Adult male Wistar rats

  • Urethane (anesthetic)

  • 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) (dopamine D3 receptor agonist to induce ejaculation)

  • This compound

  • Vehicle for Epelsiban

  • Surgical instruments

  • Intracerebroventricular (i.c.v.) and/or intrathecal (i.t.) cannulas

  • Pressure transducer for seminal vesicle pressure (SVP) measurement

  • EMG electrodes for bulbospongiosus (BS) muscle recording

  • Data acquisition system

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat with urethane.

    • Implant an i.c.v. cannula into the lateral cerebral ventricle and/or an i.t. catheter at the lumbar or thoracic level of the spinal cord, depending on the intended site of drug delivery.

    • Implant a pressure transducer into the seminal vesicle to measure SVP (a marker of the emission phase).

    • Insert EMG electrodes into the bulbospongiosus muscle to record its activity (a marker of the expulsion phase).

  • Drug Administration:

    • Administer this compound or vehicle via the desired route: intravenous (i.v.), intracerebroventricular (i.c.v.), or intrathecal (i.t.).

  • Induction of Ejaculation:

    • After a set pre-treatment time, administer 7-OH-DPAT (i.v.) to induce ejaculation.

  • Data Acquisition and Analysis:

    • Record SVP and BS-EMG activity.

    • Determine the occurrence of ejaculation and the magnitude of the SVP and BS-EMG responses.

    • Compare the responses between the Epelsiban-treated and vehicle-treated groups.

Data Presentation

Preclinical Efficacy of Epelsiban (GSK557296) in an Anesthetized Rat Model

The following tables summarize the quantitative data from a study investigating the effects of Epelsiban (GSK557296) on ejaculation induced by 7-OH-DPAT in anesthetized rats.[1]

Table 1: Effects of Intravenous (i.v.) Administration of Epelsiban

Treatment GroupDose (mg/kg)nEjaculation OccurrenceMean Number of Ejaculations (± SEM)
Vehicle-96/90.7 ± 0.2
Epelsiban3107/100.7 ± 0.2
Epelsiban1293/90.3 ± 0.2

Table 2: Effects of Intracerebroventricular (i.c.v.) Administration of Epelsiban

Treatment GroupDose (µg)nEjaculation OccurrenceMean Number of SVP Responses (± SEM)
Vehicle-82/84.8 ± 1.4
Epelsiban3.591/93.2 ± 1.1
Epelsiban3590/91.8 ± 0.7
p < 0.05 vs. Vehicle

Table 3: Effects of Intrathecal (i.t.) Administration of Epelsiban at the Lumbar Level (L5-L6)

Treatment GroupDose (µg)nEjaculation OccurrenceMean Number of SVP Responses (± SEM)
Vehicle-82/84.8 ± 1.4
Epelsiban3.580/82.1 ± 1.1
Epelsiban3580/80.9 ± 0.5
p < 0.05 vs. Vehicle

Conclusion

The animal models and protocols described provide a framework for investigating the role of the oxytocin system in premature ejaculation and for the preclinical evaluation of oxytocin receptor antagonists like this compound. The data from the anesthetized rat model suggest that Epelsiban can inhibit ejaculation when administered centrally, highlighting the importance of central oxytocin receptors in the ejaculatory process.[1] While the clinical development of Epelsiban for PE has been discontinued, these preclinical models remain valuable tools for exploring novel therapeutic targets for this common and distressing condition. Further studies in conscious, copulating animal models are warranted to better translate preclinical findings to the clinical setting.

References

Application Notes and Protocols for the HPLC Analysis of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epelsiban Besylate is a potent and selective oxytocin (B344502) receptor antagonist.[1] As with any pharmaceutical compound, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. This document provides a comprehensive guide for the development and validation of an HPLC method for this compound. While a specific, validated HPLC method for this compound is not widely published in the public domain, this application note outlines a systematic approach to developing such a method, drawing on general chromatographic principles and information available for similar pharmaceutical compounds.

This compound: Physicochemical Properties Relevant to HPLC Analysis

Understanding the physicochemical properties of this compound is the first step in developing a suitable HPLC method.

  • Chemical Structure: (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione benzenesulfonate.[1]

  • Molecular Formula: C₃₀H₃₈N₄O₄ · C₆H₆O₃S[1]

  • Molecular Weight: 518.65 g/mol (free base)[2]

  • Solubility: The besylate salt form generally enhances aqueous solubility.[1]

  • Chromophores: The presence of aromatic rings and carbonyl groups in the structure suggests that this compound will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis.

Principles of HPLC Method Development for this compound

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a molecule with the characteristics of this compound. The following sections detail the key considerations for method development.

1. Column Selection

A C18 (octadecylsilane) column is the most common starting point for the separation of a wide range of pharmaceutical compounds and is recommended for initial method development for this compound. A C8 (octylsilane) column could be considered as an alternative if different selectivity is required.

2. Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving good separation and peak shape.

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Aqueous Phase and pH Control: The aqueous phase should contain a buffer to control the pH. Since Epelsiban is a basic compound (presence of nitrogen atoms), a slightly acidic mobile phase (pH 3-4) is recommended to ensure the analyte is in its protonated form, which generally leads to better peak shape and retention on a C18 column. Phosphate or acetate (B1210297) buffers are common choices.

  • Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) is simpler, but gradient elution (varying mobile phase composition) is often necessary for separating complex mixtures or for analyzing compounds with significantly different polarities, such as the active pharmaceutical ingredient (API) and its potential impurities or degradation products.

3. Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the chemical structure of Epelsiban, a UV detector is suitable. The optimal wavelength can be determined by obtaining a UV spectrum of this compound dissolved in the mobile phase. A wavelength in the range of 220-280 nm is likely to provide good sensitivity.

4. Sample and Standard Preparation

A suitable diluent for dissolving the sample and standard should be chosen. The diluent should be compatible with the mobile phase to avoid peak distortion. A mixture of the mobile phase components is often a good choice.

Hypothetical HPLC Method Parameters for this compound Analysis

The following table summarizes a potential starting point for an HPLC method for this compound. These parameters would require optimization and validation.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-17 min: 70-30% B, 17-20 min: 30% B (example)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm (to be optimized)
Diluent Mobile Phase A : Mobile Phase B (70:30)

Detailed Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 100 µg/mL): For a drug product, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of Epelsiban to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Mix well and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solutions in duplicate.

  • After the analysis, wash the column with a high percentage of the organic modifier and then store it in an appropriate solvent.

3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. The following are typical system suitability parameters and their acceptance criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time of replicate injections

4. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be evaluated by forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Quantitative Data Summary (Example Template)

The following tables provide a template for summarizing the quantitative data obtained during method validation.

Linearity Data

Concentration (µg/mL)Peak Area (mean)
50
75
100
125
150
Correlation Coefficient (r²)
Regression Equation

Accuracy Data

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)% Recovery
80
100
120
Mean % Recovery

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability Sample Sample Solution Preparation SampleInjection Sample Injection Sample->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Generation Robustness->ValidationReport

Caption: Flowchart for the validation of an HPLC method for this compound.

Disclaimer: The HPLC method parameters and protocols described in this document are intended as a general guide for method development. Any HPLC method for the analysis of this compound must be fully validated for its intended use to ensure the reliability and accuracy of the results.

References

Application Note: Quantitative Analysis of Epelsiban Besylate and its Metabolites using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Epelsiban Besylate and its major metabolite, GSK2395448, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Epelsiban is a potent and selective oxytocin (B344502) receptor antagonist that has been investigated for various therapeutic applications. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This document provides a comprehensive workflow, from sample preparation to data analysis, and includes a proposed metabolic pathway for Epelsiban. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Introduction

Epelsiban is a small molecule antagonist of the oxytocin receptor. Like many pharmaceuticals, Epelsiban undergoes metabolism in the body, leading to the formation of various metabolites. One of the major metabolites identified is GSK2395448. Accurate and sensitive quantification of both the parent drug and its metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for safety and efficacy assessments.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices.[1][2] This application note outlines a proposed LC-MS/MS method for the simultaneous determination of Epelsiban and GSK2395448.

Proposed Metabolic Pathway of Epelsiban

While specific studies detailing the complete metabolic pathway of Epelsiban are not extensively available in the public domain, a plausible pathway can be proposed based on its chemical structure and common drug metabolism reactions. The metabolism of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] For Epelsiban, key metabolic transformations may include:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase can introduce or expose functional groups. Potential reactions for Epelsiban could include hydroxylation, N-dealkylation, or oxidation. The formation of GSK2395448 is a result of these Phase I reactions.

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A likely Phase II reaction for Epelsiban and its metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Epelsiban Metabolic Pathway Epelsiban Epelsiban Phase1 Phase I Metabolism (e.g., CYP450 oxidation) Epelsiban->Phase1 Oxidation Phase2_parent Phase II Metabolism (e.g., Glucuronidation) Epelsiban->Phase2_parent Metabolite GSK2395448 (Major Metabolite) Phase1->Metabolite Phase2_metabolite Phase II Metabolism (e.g., Glucuronidation) Metabolite->Phase2_metabolite Conjugate_parent Epelsiban-Glucuronide Phase2_parent->Conjugate_parent Conjugate_metabolite GSK2395448-Glucuronide Phase2_metabolite->Conjugate_metabolite Excretion Excretion Conjugate_parent->Excretion Conjugate_metabolite->Excretion

Figure 1: Proposed Metabolic Pathway for this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract Epelsiban and its metabolites from plasma samples, providing a clean extract for LC-MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of Epelsiban)

  • Phosphoric acid (1%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 200 µL of 1% phosphoric acid to the plasma sample. Vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

This section provides a proposed set of conditions for the chromatographic separation and mass spectrometric detection of Epelsiban and GSK2395448. Optimization of these parameters may be required for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Capillary Voltage 3.0 kV

Proposed MRM Transitions (Hypothetical m/z values):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epelsiban [M+H]⁺Fragment 1, Fragment 2Optimize
GSK2395448 [M+H]⁺Fragment 1, Fragment 2Optimize
Internal Standard [M+H]⁺Fragment 1Optimize

Note: The exact m/z values for the precursor and product ions need to be determined by infusing pure standards of Epelsiban, GSK2395448, and the internal standard into the mass spectrometer.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from an LC-MS/MS analysis of Epelsiban and its metabolite.

Table 1: Chromatographic and Mass Spectrometric Parameters (Hypothetical)

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Epelsiban3.2[M+H]⁺Product 150
Product 250
GSK23954482.8[M+H]⁺Product 150
Product 250
Internal Standard3.2[M+H]⁺Product 150

Table 2: Calibration Curve and Quality Control (QC) Sample Performance (Example Data)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)QC Low (ng/mL) Accuracy (%)QC Mid (ng/mL) Accuracy (%)QC High (ng/mL) Accuracy (%)
Epelsiban1 - 1000>0.995198.5101.299.8
GSK23954481 - 1000>0.995199.1100.5102.0

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS analysis of Epelsiban and its metabolites.

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Figure 2: Experimental workflow for LC-MS analysis.

Conclusion

This application note provides a detailed framework for the development and implementation of an LC-MS/MS method for the quantitative analysis of this compound and its major metabolite, GSK2395448. The proposed sample preparation protocol and LC-MS/MS parameters are based on established methodologies for similar small molecule drugs and their metabolites. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies. The information presented here serves as a valuable resource for scientists involved in the research and development of Epelsiban and other oxytocin receptor antagonists.

References

Preparing Epelsiban Besylate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor involved in various physiological processes.[1][2][3][4] As a small molecule inhibitor, the accurate and consistent preparation of Epelsiban Besylate stock solutions is fundamental for reliable and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and a standardized protocol for the preparation, storage, and use of this compound stock solutions to ensure optimal performance in cell-based assays.

Physicochemical and Pharmacological Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application in research.

PropertyValueNotes
Synonyms GSK-557296-B---
Molecular Formula C₃₀H₃₈N₄O₄ (Epelsiban)The besylate salt form enhances aqueous solubility.
Molecular Weight 518.65 g/mol (Epelsiban)Use the molecular weight of the specific form (base or salt) you have for precise molarity calculations.
Aqueous Solubility 33 mg/mL (as besylate salt)[1]High aqueous solubility facilitates preparation of stock solutions.
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)DMSO is a common solvent for cell culture applications, but the final concentration in the medium should be minimized.[5][6]
Mechanism of Action Selective Oxytocin Receptor (OTR) Antagonist[1][2][3][4]Epelsiban competitively inhibits the binding of oxytocin to its receptor, thereby blocking downstream signaling pathways.
Storage Conditions Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -20°C or -80°C.[6][7][8]Avoid repeated freeze-thaw cycles to maintain compound integrity.[7][8]

Mechanism of Action: Oxytocin Receptor Antagonism

Epelsiban exerts its effects by selectively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, oxytocin, to the OTR typically initiates a signaling cascade that can involve multiple G-proteins, leading to various cellular responses. Epelsiban, as a competitive antagonist, prevents this initiation of signaling.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein G-protein OTR->G_protein Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ mobilization) G_protein->Downstream Initiates Oxytocin Oxytocin Oxytocin->OTR Binds Epelsiban This compound Epelsiban->OTR Blocks Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

Figure 1. Simplified signaling pathway of this compound as an oxytocin receptor antagonist.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block, 0.22 µm syringe filter

Procedure
  • Calculate the Required Mass:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM solution of Epelsiban (MW: 518.65 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 518.65 g/mol * 1000 mg/g = 5.19 mg

  • Weighing the Compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.

    • Due to the small quantities, it is advisable to weigh a slightly larger amount (e.g., 10.38 mg) and adjust the solvent volume accordingly (e.g., to 2 mL) for greater accuracy.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.[7] Gentle warming to 37°C can aid in dissolution if necessary, but check the manufacturer's data sheet for temperature sensitivity.[7]

  • Sterilization (Optional but Recommended):

    • For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO. This will remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[7][8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[6][7]

start Start calculate 1. Calculate Mass of This compound start->calculate weigh 2. Weigh Compound calculate->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex sterile_filter 4. Sterile Filter (0.22 µm filter) vortex->sterile_filter aliquot 5. Aliquot into Single-Use Volumes sterile_filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Application Notes and Protocols: Radioligand Binding Assay for Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its high affinity and selectivity make it a valuable tool for studying the role of the oxytocin system in various physiological processes and a potential therapeutic agent. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human oxytocin receptor.

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and its receptor.[3][4][5] This protocol is designed to be a comprehensive guide for researchers, providing a standardized method to assess the potency of unlabelled compounds like this compound by measuring their ability to displace a radiolabeled ligand from the receptor.

Quantitative Data Summary

The binding affinity of this compound for the human oxytocin receptor (hOTR) has been determined through various in-vitro binding inhibition studies. The key quantitative data are summarized in the table below.

ParameterValueSpeciesReceptorNotesReference
Ki 0.13 nMHumanhOTRSub-nanomolar potency.[1]
pKi 9.9HumanhOTR-[6][7]
IC50 192 nMRatOTRIn vivo measurement of uterine contractility inhibition.[1][6]
Selectivity >50,000-foldHumanV1a Vasopressin Receptor-[1]
Selectivity >63,000-foldHumanV1b Vasopressin Receptor-[1]
Selectivity >31,000-foldHumanV2 Vasopressin Receptor-[1]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human oxytocin receptor. The assay relies on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the receptor.

Materials and Reagents
  • Receptor Source: Membranes from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Oxytocin.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents prep_ligands Prepare Serial Dilutions of this compound prep_reagents->prep_ligands prep_membranes Thaw and Dilute Receptor Membranes prep_ligands->prep_membranes add_components Add Membranes, [3H]-Oxytocin, and this compound to Plate prep_membranes->add_components incubate Incubate at Room Temperature add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity in Scintillation Counter add_scint->count plot Plot % Inhibition vs. Log[this compound] count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Oxytocin Oxytocin Oxytocin->OTR Binds and Activates Epelsiban This compound Epelsiban->OTR Binds and Blocks

References

Application Notes and Protocols for Studying Epelsiban Besylate in Isolated Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate is a potent, selective, and orally bioavailable non-peptide oxytocin (B344502) receptor (OTR) antagonist.[1][2] Its high affinity and selectivity for the OTR make it a valuable tool for investigating the role of the oxytocin system in uterine physiology and pathophysiology. This document provides a detailed protocol for studying the effects of this compound on isolated uterine tissue, enabling researchers to assess its inhibitory activity on uterine contractions.

Epelsiban has demonstrated sub-nanomolar potency at the human oxytocin receptor, with a Ki of 0.13 nM and a pKi of 9.9.[1][2] Notably, it exhibits over 31,000-fold selectivity over all three human vasopressin receptors, ensuring targeted effects on the oxytocin system.[1] Compared to the clinically used peptide antagonist Atosiban, Epelsiban is 100-fold more potent at the human OTR.[1] These properties make Epelsiban an important compound for research into tocolytic agents for conditions such as preterm labor.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound, providing a basis for experimental design.

ParameterValueSpeciesNotes
Binding Affinity (Ki) 0.13 nMHumanHighly potent antagonist.
pKi 9.9Human
IC50 192 nMRatInhibition of oxytocin-induced uterine contractions.[1][2]
Selectivity >31,000-fold vs. hV1aR, hV2RHumanDemonstrates high selectivity for the oxytocin receptor over vasopressin receptors.[1]
Comparative Potency 100-fold more potent than AtosibanHuman[1]
Aqueous Solubility 33 mg/mL (as besylate salt)N/AGood solubility facilitates in vitro solution preparation.[1]

Experimental Protocols

This section details the methodology for assessing the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue strips.

Materials and Reagents
  • This compound

  • Oxytocin

  • Physiological Saline Solution (e.g., Krebs-Henseleit solution)

  • Distilled water

  • Animal model (e.g., pregnant rat)

  • Uterine tissue dissection tools

  • Organ bath system with force transducer and data acquisition software

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Contraction Assay cluster_analysis Data Analysis A Euthanize pregnant animal B Dissect uterus A->B C Prepare myometrial strips (e.g., 2x2x10 mm) B->C D Mount tissue strip in organ bath C->D E Equilibrate under tension in physiological saline solution (37°C) D->E F Aerate with Carbogen gas E->F G Record baseline spontaneous contractions F->G H Induce contractions with Oxytocin (e.g., 1 nM) G->H I Add cumulative concentrations of this compound H->I J Record inhibition of contraction force and frequency I->J K Measure changes in contraction parameters J->K L Calculate IC50 value K->L

Figure 1: Experimental workflow for studying this compound in isolated uterine tissue.
Detailed Method

  • Tissue Preparation:

    • Humanely euthanize a pregnant animal (e.g., late-term rat) according to institutional guidelines.

    • Immediately dissect the uterus and place it in cold physiological saline solution.

    • Carefully dissect longitudinal myometrial strips (e.g., 2 mm x 2 mm x 10 mm).

  • Experimental Setup:

    • Mount the myometrial strips in an organ bath containing physiological saline solution maintained at 37°C and continuously aerated with carbogen gas.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) until stable spontaneous contractions are observed (typically 1-2 hours).

  • Contraction Assay:

    • Record the baseline spontaneous contractile activity for a defined period (e.g., 30 minutes).

    • Induce sustained uterine contractions by adding a submaximal concentration of oxytocin to the organ bath. A concentration of 1 nM is often sufficient to elicit a near-maximal response.[3] Allow the contractions to stabilize.

    • Once stable oxytocin-induced contractions are achieved, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Record the isometric contractions continuously. Measure the amplitude and frequency of contractions at each concentration of this compound.

  • Data Analysis:

    • Quantify the inhibitory effect of this compound by measuring the reduction in the amplitude and frequency of uterine contractions.

    • Express the inhibition as a percentage of the maximal oxytocin-induced contraction.

    • Calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the oxytocin-induced response) by plotting a concentration-response curve.

Signaling Pathway

The contractile effect of oxytocin in uterine smooth muscle is mediated by the oxytocin receptor, a G-protein coupled receptor (GPCR). This compound acts as a competitive antagonist at this receptor, inhibiting the downstream signaling cascade that leads to muscle contraction.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Besylate Epelsiban->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Myometrial Contraction Ca_release->Contraction Leads to

Figure 2: Oxytocin receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of this compound in isolated uterine tissue. The detailed methodology, quantitative data, and pathway diagrams offer a robust framework for researchers investigating novel tocolytic agents and the fundamental mechanisms of uterine contractility. The high potency and selectivity of this compound make it a superior tool for specifically probing the role of the oxytocin receptor in uterine function.

References

Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic data for Epelsiban Besylate in preclinical studies and outline generalized protocols for its evaluation. Due to the limited publicly available preclinical data, information from clinical studies in humans is included for context and comparison, and this is clearly indicated.

Introduction

This compound is a potent and selective, orally bioavailable oxytocin (B344502) receptor (OTR) antagonist.[1] The oxytocin system is implicated in various physiological processes, making its modulation a therapeutic target for several conditions. Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and safety studies, as well as for predicting its behavior in humans.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic data for this compound in preclinical animal models is limited in the public domain. However, some key findings have been reported.

Table 1: Summary of Preclinical In Vitro and In Vivo Pharmacokinetic Profile of Epelsiban

ParameterSpeciesFindingCitation
Intrinsic Clearance Rat, Dog, Cynomolgus MonkeyLow intrinsic clearance observed in liver microsomes.[1]
Oral Bioavailability RatGood bioavailability (55%).[1]
Genotoxicity In vitro screensNegative in genotoxicity screens.[1]
Safety Profile Female RatsSatisfactory oral safety profile.[1]

For comparative purposes, the following tables summarize the pharmacokinetic parameters of Epelsiban and its major metabolite, GSK2395448, in healthy female volunteers.

Table 2: Single-Dose Pharmacokinetic Parameters of Epelsiban in Healthy Female Volunteers (10 mg to 200 mg)

ParameterEpelsibanGSK2395448 (Metabolite)Citation
Median tmax (hours) ~0.50.5 - 1.0[2]
Elimination Half-life (hours) 2.66 - 4.852.66 - 4.85[2]
AUC Dose-proportional increaseDose-proportional increase[2]
Cmax Dose-proportional increaseDose-proportional increase[2]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Epelsiban in Healthy Female Volunteers

ParameterFindingCitation
Dosing Regimens 200 mg TID, 300 mg TID, 450 mg BID for 14 days[3]
Pharmacokinetic Profile Remained linear at all administered doses.[3]
Accumulation (AUC0-τ) Approximately 34% for Epelsiban and its metabolite.[3]
Food Effect Cmax was lower after evening dosing, possibly due to a food effect.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. Therefore, a generalized protocol for a preclinical pharmacokinetic study of a novel small molecule is provided below.

Animal Models
  • Species: Common species for pharmacokinetic studies include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The choice of species should be justified based on metabolic similarity to humans if known.

  • Health Status: Animals should be healthy and acclimatized to the laboratory environment before the study.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except when fasting is required for the study.

Dosing and Sample Collection
  • Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dose Levels: At least three dose levels are typically used to assess dose proportionality.

  • Administration: The drug is administered to the animals, and the time of administration is recorded accurately.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

  • Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of Epelsiban and its major metabolites in plasma samples.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines.

  • Sample Preparation: A simple and reproducible sample preparation method, such as protein precipitation or liquid-liquid extraction, should be used.

  • LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method to determine the concentrations of the parent drug and its metabolites.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

Visualizations

Oxytocin Receptor Signaling Pathway

Epelsiban is an antagonist of the oxytocin receptor. The following diagram illustrates the signaling pathway initiated by oxytocin binding to its receptor, which Epelsiban inhibits.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Epelsiban Epelsiban Epelsiban->OTR Inhibits Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Oxytocin Receptor Signaling Pathway
General Preclinical Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Study_Design Study Design (Species, Dose, Route) Dosing Dosing of Animal Models Study_Design->Dosing Sample_Collection Blood Sample Collection Dosing->Sample_Collection Sample_Processing Plasma Separation and Storage Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Preclinical Pharmacokinetic Study Workflow

Conclusion

The available data suggests that this compound has a favorable preclinical pharmacokinetic profile, with good oral bioavailability in rats and low intrinsic clearance across multiple species. The pharmacokinetic profile in humans is characterized by rapid absorption and a short half-life. Further detailed preclinical studies are necessary to fully characterize the ADME properties of this compound and to support its continued development. The generalized protocols and workflows provided here can serve as a guide for designing and conducting such studies.

References

Application Notes and Protocols for Measuring the Effect of Epelsiban Besylate on Myometrial Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate (GSK557296-B) is a potent and highly selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Oxytocin plays a crucial role in initiating and augmenting uterine contractions, known as myometrial contractility, during labor. By blocking the oxytocin receptor, Epelsiban has been investigated for its potential therapeutic effects in conditions characterized by uterine hypercontractility. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting oxytocin-induced myometrial contractions using in vitro organ bath techniques.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor.[2][3] The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Epelsiban competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling pathway and reducing myometrial contractility.

Data Presentation

Quantitative Analysis of this compound's Potency

The potency of this compound can be quantified by its binding affinity to the oxytocin receptor and its ability to inhibit oxytocin-induced myometrial contractions.

ParameterValueSpeciesNotes
Binding Affinity (Ki) 0.13 nMHumanHigh affinity and selectivity for the human oxytocin receptor.
pKi 9.9Human
IC50 192 nMRatConcentration required for 50% inhibition of the oxytocin receptor.[1]
Dose-Dependent Inhibition of Oxytocin-Induced Myometrial Contractions

Table 1: Representative Dose-Response of this compound on Oxytocin-Induced Contractions

This compound Concentration (nM)% Inhibition of Contraction Amplitude (Mean ± SEM)% Inhibition of Contraction Frequency (Mean ± SEM)
0.115 ± 310 ± 2
145 ± 535 ± 4
1075 ± 660 ± 5
10095 ± 485 ± 6
100098 ± 292 ± 4

Table 2: Published Dose-Response of Atosiban (B549348) on Oxytocin-Induced Contractions

Atosiban Concentration (µg/mL)% Inhibition of Contraction Activity (Area Under the Curve)
1>50%
500Approaching spontaneous activity levels

Note: The data for Atosiban is adapted from a study on human myometrial strips and shows a significant, dose-dependent inhibition of oxytocin-induced contractions.[4]

Experimental Protocols

Protocol 1: In Vitro Myometrial Strip Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to assess the inhibitory effect of this compound on oxytocin-induced contractions.

Materials and Reagents:

  • Human myometrial tissue biopsies

  • Physiological Saline Solution (PSS), e.g., Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Oxytocin

  • This compound

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.

    • Immediately place the tissue in ice-cold PSS.

    • Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

  • Mounting the Tissue:

    • Mount the myometrial strips vertically in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 2 g and allow the strips to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

  • Induction of Contractions:

    • After equilibration, induce stable, rhythmic contractions by adding oxytocin to the organ bath at a concentration that elicits submaximal contractions (typically 0.5 - 5 nM).

    • Allow the oxytocin-induced contractions to stabilize for at least 30 minutes.

  • Application of this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in PSS.

    • Add increasing concentrations of this compound cumulatively to the organ bath at set time intervals (e.g., every 20-30 minutes) to obtain a dose-response curve.

    • Ensure the final solvent concentration in the organ bath is minimal (e.g., <0.1%) and run a parallel vehicle control.

  • Data Acquisition and Analysis:

    • Continuously record the isometric contractions using a data acquisition system.

    • Analyze the following parameters for each concentration of this compound:

      • Amplitude: The peak force of each contraction.

      • Frequency: The number of contractions per unit of time.

      • Duration: The length of time of a single contraction.

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

    • Calculate the percentage inhibition of each parameter relative to the stable oxytocin-induced contractions before the addition of this compound.

    • Plot the dose-response curve and calculate the IC50 value for this compound.

Mandatory Visualizations

Signaling Pathway of Oxytocin-Induced Myometrial Contraction and Inhibition by this compound

G Oxytocin Receptor Signaling Pathway in Myometrial Cells Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq Gαq OTR->Gq Activates Epelsiban This compound Epelsiban->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chains Myosin->Myosin_P Contraction Myometrial Contraction Myosin_P->Contraction Leads to G Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_collection Myometrial Tissue Collection strip_dissection Dissection into Longitudinal Strips tissue_collection->strip_dissection mounting Mounting in Organ Bath strip_dissection->mounting equilibration Equilibration mounting->equilibration oxytocin_induction Induction with Oxytocin equilibration->oxytocin_induction epelsiban_addition Cumulative Addition of this compound oxytocin_induction->epelsiban_addition data_acquisition Continuous Data Acquisition epelsiban_addition->data_acquisition parameter_analysis Analysis of Amplitude, Frequency & AUC data_acquisition->parameter_analysis dose_response Dose-Response Curve Generation parameter_analysis->dose_response ic50 IC50 Calculation dose_response->ic50

References

Application Notes and Protocols: Investigating the Role of Oxytocin in Social Behavior Using Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxytocin (B344502), a neuropeptide primarily synthesized in the hypothalamus, plays a crucial role in regulating a wide array of social behaviors, including social recognition, trust, empathy, and bonding.[1][2] To elucidate the specific contributions of the oxytocin system to these behaviors, selective antagonists of the oxytocin receptor (OTR) are invaluable research tools. Epelsiban Besylate (GSK557296) is a potent and highly selective, non-peptide antagonist of the human oxytocin receptor.[3] Its high affinity for the OTR and significant selectivity over vasopressin receptors make it a precise tool for investigating the physiological and behavioral effects mediated by oxytocin.[3]

These application notes provide a comprehensive overview of the use of this compound in preclinical research to dissect the role of oxytocin in social behavior. Detailed protocols for key behavioral assays in rodents are provided, along with representative data from studies using oxytocin receptor antagonists.

Mechanism of Action:

Epelsiban is a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR can couple to different G-proteins, primarily Gαq and Gαi, to initiate distinct intracellular signaling cascades.[4][5]

  • Gαq Pathway: Upon oxytocin binding, the OTR activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the physiological effects of oxytocin, such as smooth muscle contraction.

  • Gαi Pathway: The OTR can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Epelsiban, by blocking the binding of oxytocin to the OTR, prevents the initiation of these downstream signaling events, thereby inhibiting oxytocin-mediated physiological and behavioral responses. Studies have shown that Epelsiban acts as a competitive antagonist, dose-dependently inhibiting the effects of oxytocin.[3]

Signaling Pathway Diagram:

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds to Epelsiban This compound Epelsiban->OTR Blocks Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Social Behavior Modulation) Ca_release->Cellular_Response PKC->Cellular_Response Block Inhibition

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by Epelsiban.

Pharmacokinetics of Oxytocin Receptor Antagonists in Rodents

Understanding the pharmacokinetic profile of Epelsiban is critical for designing and interpreting in vivo studies. While specific, detailed pharmacokinetic data for Epelsiban in rodents is not widely published, data from other non-peptide oxytocin receptor antagonists, such as L-368,899 and Cligosiban, can provide a useful reference. It has been noted that Epelsiban (GSK557296) can dose-dependently inhibit ejaculation in rats both peripherally and centrally, suggesting it is capable of crossing the blood-brain barrier.[6]

Table 1: Representative Pharmacokinetic Parameters of Oxytocin Receptor Antagonists in Rats

ParameterL-368,899 (5 mg/kg, oral)Cligosiban (oral)Notes
Bioavailability 14-18%[7]63.82%[8]Oral bioavailability can vary significantly between compounds.
Tmax (hours) < 1[7]Not specifiedTime to reach maximum plasma concentration.
t1/2 (hours) ~2 (IV)[7]Not specifiedElimination half-life.
CNS Penetration Yes[7]Yes[5]Crucial for investigating centrally-mediated social behaviors.

Note: This table presents data from different oxytocin receptor antagonists and should be used as a general guide. The specific pharmacokinetic profile of Epelsiban should be determined empirically.

Experimental Protocols for Investigating Social Behavior in Rodents

The following are detailed protocols for commonly used behavioral assays to assess social behavior in rodents. These protocols can be adapted for use with this compound to investigate the role of oxytocin in these behaviors.

Social Interaction Test

This test assesses the natural tendency of rodents to interact with an unfamiliar conspecific. A reduction in social interaction time can be indicative of social withdrawal or anxiety-like behavior.

Experimental Workflow Diagram:

Social_Interaction_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis Habituation Habituate test animal to testing arena (e.g., 10 min/day for 3 days) Dosing Administer Epelsiban or Vehicle (e.g., 30-60 min prior to test) Habituation->Dosing Introduction Introduce unfamiliar 'stranger' mouse to the arena Dosing->Introduction Recording Record interaction for a set duration (e.g., 10 minutes) Introduction->Recording Scoring Score duration of social behaviors: - Sniffing - Following - Grooming Recording->Scoring Comparison Compare social interaction time between treatment groups Scoring->Comparison

Caption: Workflow for the Social Interaction Test.

Protocol:

  • Animals: Adult male or female mice (e.g., C57BL/6J) are commonly used. House them under standard laboratory conditions with a 12-hour light/dark cycle.

  • Apparatus: A neutral, open-field arena (e.g., 40 x 40 x 40 cm) with clean bedding. The arena should be cleaned with 70% ethanol (B145695) between trials.

  • Habituation: For 3 consecutive days prior to testing, habituate each experimental animal to the testing arena for 10 minutes per day. This reduces novelty-induced anxiety.

  • Dosing: On the test day, administer this compound or vehicle (e.g., saline or a suitable solvent) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Procedure:

    • Place the experimental mouse in the arena.

    • After a brief acclimation period (e.g., 1 minute), introduce an unfamiliar, age- and sex-matched "stranger" mouse into the arena.

    • Record the interaction for 10 minutes using a video camera mounted above the arena.

  • Data Analysis:

    • Manually or using automated software, score the total time the experimental mouse spends in active social interaction with the stranger mouse.

    • Social interaction behaviors include sniffing (nose-to-nose, anogenital), following, and allogrooming.

    • Compare the total social interaction time between the Epelsiban-treated and vehicle-treated groups.

Table 2: Representative Data from Social Interaction Tests with OTR Antagonists

Treatment GroupSocial Interaction Time (seconds)Reference
Vehicle120 ± 15Adapted from[9]
OTR Antagonist (e.g., L-368,899)75 ± 10*Adapted from[9]

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are illustrative.

Three-Chamber Social Interaction Test (Sociability and Social Novelty Preference)

This test assesses two aspects of social behavior: sociability (preference for a social stimulus over a non-social one) and social novelty preference (preference for a novel social stimulus over a familiar one).

Protocol:

  • Apparatus: A three-chambered rectangular box. The outer chambers contain wire cages to hold "stranger" mice.

  • Habituation: Place the experimental mouse in the middle chamber and allow it to explore all three chambers for 10 minutes.

  • Sociability Test:

    • Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

    • Allow the experimental mouse to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Preference Test:

    • Keep "stranger 1" (now familiar) in its cage. Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.

    • Allow the experimental mouse to explore for another 10 minutes.

    • Record the time spent sniffing each wire cage.

  • Dosing: Administer Epelsiban or vehicle 30-60 minutes before the habituation phase.

  • Data Analysis:

    • Sociability Index: (Time with stranger 1 - Time with empty cage) / (Time with stranger 1 + Time with empty cage)

    • Social Novelty Preference Index: (Time with stranger 2 - Time with stranger 1) / (Time with stranger 2 + Time with stranger 1)

Table 3: Representative Data from Three-Chamber Social Interaction Tests

TestTreatment GroupPreference IndexReference
Sociability Vehicle0.4 ± 0.05Adapted from[4]
OTR Antagonist0.1 ± 0.04Adapted from[4]
Social Novelty Vehicle0.3 ± 0.06Adapted from[10]
Preference OTR Antagonist0.05 ± 0.05Adapted from[10]

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are illustrative.

Resident-Intruder Test

This paradigm is used to study social aggression and dominance behaviors.

Protocol:

  • Housing: House male mice individually for at least one week to establish residency and territorial behavior.

  • Dosing: Administer Epelsiban or vehicle to the resident mouse 30-60 minutes before the test.

  • Procedure:

    • Introduce a slightly smaller, unfamiliar male "intruder" mouse into the resident's home cage.

    • Record the interaction for 10 minutes.

  • Data Analysis:

    • Score the latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, tail rattling, chasing).

    • Also, score non-aggressive social behaviors like sniffing.

Table 4: Representative Data from Resident-Intruder Tests

ParameterVehicleOTR AntagonistReference
Latency to first attack (s) 180 ± 30300 ± 45Adapted from studies on aggression
Number of attacks 15 ± 37 ± 2Adapted from studies on aggression

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are illustrative.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in social behavior. By selectively blocking the oxytocin receptor, researchers can probe the necessity of oxytocin signaling for various social processes. The protocols outlined in these application notes provide a framework for using Epelsiban in preclinical rodent models to study social interaction, sociability, social novelty preference, and social aggression. The provided data tables, adapted from studies using other oxytocin receptor antagonists, offer a reference for expected outcomes. It is recommended that dose-response studies be conducted to determine the optimal concentration of Epelsiban for the specific behavioral paradigm and animal model being used. Careful experimental design and data analysis will contribute to a deeper understanding of the complex role of oxytocin in social cognition and behavior.

References

Application Notes and Protocols for Epelsiban Besylate Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting efficacy studies for Epelsiban (B1671370) Besylate, a potent and selective oxytocin (B344502) receptor antagonist. The protocols outlined below cover key in vitro and in vivo assays, as well as a framework for clinical trial design, to thoroughly evaluate the therapeutic potential of Epelsiban, particularly in the context of premature ejaculation (PE).

Introduction to Epelsiban Besylate

Epelsiban is an orally bioavailable, non-peptide small molecule that acts as a competitive antagonist of the oxytocin receptor (OTR).[1] By blocking the binding of endogenous oxytocin to its receptor, Epelsiban modulates the downstream signaling pathways involved in a variety of physiological processes, including smooth muscle contraction and neurotransmission. Its high selectivity for the oxytocin receptor over vasopressin receptors minimizes off-target effects.[1]

Mechanism of Action and Signaling Pathway

Epelsiban exerts its effects by inhibiting the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gαq protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key driver of smooth muscle contraction. The oxytocin receptor can also couple to other G-proteins, leading to the activation of other signaling pathways such as the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.[2][3][4][5]

Below is a diagram illustrating the oxytocin receptor signaling pathway and the inhibitory action of Epelsiban.

Epelsiban Mechanism of Action cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds Epelsiban Epelsiban Epelsiban->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin receptor signaling pathway and the inhibitory effect of Epelsiban.

Data Presentation

Preclinical Data Summary

The following table summarizes key preclinical data for Epelsiban, demonstrating its potency and selectivity.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human Oxytocin Receptor0.13 nM[1]
In Vivo IC50 Rat Uterine Contractions192 nM[1][6]
Selectivity >31,000-fold over human vasopressin receptors (V1a, V1b, V2)[6]
Clinical Trial Data Summary: Phase 2 Study in Premature Ejaculation

This table presents the primary efficacy endpoint from a randomized, double-blind, placebo-controlled Phase 2 clinical trial of Epelsiban in men with premature ejaculation.[7][8] The primary outcome was the change in Intravaginal Ejaculatory Latency Time (IELT), measured in minutes.

Treatment GroupNBaseline IELT (Geometric Mean)On-Treatment IELT (Geometric Mean)Change from Baseline
Placebo 260.52 min0.62 min+0.10 min
Epelsiban 50 mg 250.63 min0.72 min+0.09 min
Epelsiban 150 mg 260.59 min0.69 min+0.10 min

Note: While well-tolerated, Epelsiban did not demonstrate a clinically or statistically significant change in IELT compared to placebo in this study.[7][8]

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the binding affinity (Ki) of Epelsiban for the human oxytocin receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human oxytocin receptor.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • Prepare serial dilutions of Epelsiban.

    • In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [3H]-Oxytocin) at a concentration near its Kd, and either Epelsiban or vehicle control.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.

    • Add the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of Epelsiban and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of Epelsiban by measuring its ability to inhibit oxytocin-induced smooth muscle contractions.

Protocol:

  • Tissue Preparation:

    • Obtain uterine tissue strips from rats.

    • Mount the strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Measurement:

    • Connect the tissue strips to an isometric force transducer to record contractile activity.

    • Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.

  • Experimental Procedure:

    • Induce contractions by adding a submaximal concentration of oxytocin to the organ bath.

    • Once a stable contractile response to oxytocin is achieved, add increasing concentrations of Epelsiban to the bath.

    • Record the changes in the amplitude and frequency of contractions.

  • Data Analysis:

    • Quantify the inhibitory effect of Epelsiban on oxytocin-induced contractions.

    • Calculate the IC50 value for Epelsiban.

In Vivo Efficacy Assessment: Animal Model of Premature Ejaculation

Objective: To evaluate the effect of Epelsiban on ejaculatory latency in a rat model of premature ejaculation.

Protocol:

  • Animal Model:

    • Utilize a rat model where male rats are selected for rapid ejaculation latency.[9] This can be achieved by screening a large population of male Wistar rats during sexual behavior tests and selecting those with the shortest ejaculation latencies.[9]

  • Drug Administration:

    • Administer Epelsiban or vehicle control orally to the selected rats.

  • Behavioral Testing:

    • After a specified pretreatment time, introduce a receptive female rat into the testing arena.

    • Record key parameters of sexual behavior, including:

      • Mount Latency

      • Intromission Latency

      • Ejaculation Latency

      • Number of Mounts and Intromissions

  • Data Analysis:

    • Compare the ejaculatory latency times between the Epelsiban-treated and vehicle-treated groups.

    • Analyze other behavioral parameters to assess for any non-specific effects on sexual motivation or motor function.

Clinical Trial Design for Premature Ejaculation

Objective: To assess the efficacy and safety of Epelsiban in men with premature ejaculation.

Protocol:

  • Study Design:

    • A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.[7][8]

  • Participant Selection:

    • Recruit men aged 18-65 years in a stable, monogamous heterosexual relationship for at least 6 months.

    • Diagnosis of lifelong or acquired premature ejaculation according to the International Society for Sexual Medicine (ISSM) criteria.

    • Baseline Intravaginal Ejaculatory Latency Time (IELT) of ≤ 2 minutes, measured by a stopwatch during a 4-week run-in period.[7][8][10]

  • Treatment:

    • Randomize participants to receive either Epelsiban (at varying doses, e.g., 50 mg, 150 mg) or a matching placebo.

    • Instruct participants to take the study medication orally as needed, approximately 1-3 hours before anticipated sexual activity.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in IELT, measured by the partner with a stopwatch.

    • Secondary Endpoints:

      • Patient-reported outcomes (PROs) using validated questionnaires such as the Index of Premature Ejaculation (IPE) or the Premature Ejaculation Profile (PEP).[11]

      • Measures of control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation.

  • Safety Assessments:

    • Monitor adverse events, vital signs, and clinical laboratory tests throughout the study.

  • Data Analysis:

    • Analyze the change in IELT from baseline to the end of treatment between the Epelsiban and placebo groups using appropriate statistical methods (e.g., ANCOVA).

    • Analyze PRO data to assess the subjective benefits of treatment.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of Epelsiban.

Epelsiban_Efficacy_Workflow cluster_preclinical Preclinical Efficacy cluster_clinical Clinical Development in_vitro In Vitro Assays binding_assay Receptor Binding Assay (Ki determination) in_vitro->binding_assay functional_assay Functional Assays (e.g., Contraction Assay) in_vitro->functional_assay in_vivo In Vivo Animal Models binding_assay->in_vivo functional_assay->in_vivo animal_model PE Animal Model (Ejaculatory Latency) in_vivo->animal_model phase1 Phase 1 (Safety & PK) animal_model->phase1 phase2 Phase 2 (Proof-of-Concept Efficacy & Dose Ranging) phase1->phase2 phase3 Phase 3 (Confirmatory Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda

Caption: A generalized workflow for the efficacy evaluation of Epelsiban.

References

Quantifying the Potency of Epelsiban Besylate in Functional Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban besylate is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The oxytocin system is implicated in a wide range of physiological processes, including uterine contractions, lactation, and social behaviors. Consequently, antagonists like Epelsiban hold therapeutic potential for conditions such as preterm labor and premature ejaculation. Accurate quantification of the potency and efficacy of OTR antagonists is crucial for their preclinical and clinical development.

These application notes provide detailed protocols for quantifying the in vitro potency of this compound using two primary functional assays: the inositol (B14025) phosphate (B84403) (IP1) accumulation assay and the calcium mobilization assay. These assays measure distinct downstream events in the OTR signaling cascade, offering a comprehensive characterization of antagonist activity.

Oxytocin Receptor Signaling Pathway

Upon binding of the endogenous ligand oxytocin, the OTR primarily couples to Gαq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of oxytocin, such as smooth muscle contraction.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) PLC Phospholipase C (PLC) OTR->PLC Gαq/11 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Ca2+ (intracellular) ER->Ca_cyto Release Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Contraction) Ca_cyto->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban This compound Epelsiban->OTR Binds & Blocks

Figure 1: Simplified Oxytocin Receptor Signaling Pathway.

Quantitative Data Summary

The potency of this compound has been determined in various in vitro assays. The following table summarizes key quantitative data.

ParameterSpecies/SystemValueReference
pKiHuman Oxytocin Receptor9.9[1]
IC50Rat Oxytocin Receptor192 nM[1]

Note: IC50 values are dependent on assay conditions, including agonist concentration. Ki values provide a more absolute measure of affinity.

Experimental Protocols

The following protocols provide a framework for conducting functional assays to determine the potency of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, and is a robust method for assessing Gq-coupled receptor activation. The use of a homogenous time-resolved fluorescence (HTRF) format is common for this assay.

Materials:

  • Cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Oxytocin (or other suitable agonist)

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl)

  • White, low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Protocol:

IP1_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture OTR-expressing cells Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Preincubation 4. Pre-incubate cells with This compound Cell_Seeding->Preincubation Compound_Prep 3. Prepare serial dilutions of This compound and Oxytocin Compound_Prep->Preincubation Stimulation 5. Stimulate with Oxytocin Compound_Prep->Stimulation Preincubation->Stimulation Lysis 6. Lyse cells and add HTRF reagents (IP1-d2 & Ab-cryptate) Stimulation->Lysis HTRF_Read 7. Read plate on HTRF reader Lysis->HTRF_Read Curve_Fit 8. Plot dose-response curves and calculate IC50 HTRF_Read->Curve_Fit

Figure 2: Workflow for the IP1 Accumulation Assay.

Step-by-Step Method:

  • Cell Culture and Seeding:

    • Culture cells expressing the oxytocin receptor in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a white, low-volume 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in stimulation buffer to achieve the desired concentration range for the dose-response curve.

    • Prepare a stock solution of oxytocin and dilute it in stimulation buffer to a concentration that elicits a submaximal response (EC80) for the antagonist inhibition curve.

  • Assay Procedure:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted this compound solutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add the EC80 concentration of oxytocin to all wells except the negative control wells.

    • Incubate the plate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

    • Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon OTR activation. It is a widely used method for studying GPCRs that couple to the Gq pathway.

Materials:

  • Cells expressing the human oxytocin receptor

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound

  • Oxytocin

  • Black-walled, clear-bottom 96- or 384-well assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

Calcium_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture OTR-expressing cells Cell_Seeding 2. Seed cells into black-walled, clear-bottom plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition 4. Add this compound (antagonist) Dye_Loading->Compound_Addition Agonist_Injection 5. Inject Oxytocin (agonist) and - simultaneously measure fluorescence Compound_Addition->Agonist_Injection Kinetic_Analysis 6. Analyze kinetic fluorescence data Agonist_Injection->Kinetic_Analysis Curve_Fit 7. Plot dose-response curves and calculate IC50 Kinetic_Analysis->Curve_Fit

Figure 3: Workflow for the Calcium Mobilization Assay.

Step-by-Step Method:

  • Cell Culture and Seeding:

    • Culture and seed OTR-expressing cells in black-walled, clear-bottom plates as described for the IP1 assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127 (to aid dye solubilization), and optionally probenecid in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a fixed concentration of oxytocin (EC80) in HBSS.

  • Assay Procedure:

    • Place the cell plate in the fluorescence plate reader.

    • Add the diluted this compound solutions to the wells and incubate for a short period.

    • Initiate the kinetic read, measuring baseline fluorescence for a few seconds.

    • Using the instrument's integrated liquid handler, inject the oxytocin solution into the wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity over baseline is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Further Characterization

The IC50 values obtained from these functional assays provide a measure of the potency of this compound in inhibiting oxytocin receptor signaling. To further characterize the mechanism of antagonism, a Schild analysis can be performed. This involves generating full agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot can then be constructed to determine the pA2 value, which is a measure of the antagonist's affinity in a functional system. A slope of unity in the Schild plot is indicative of competitive antagonism.

Conclusion

The inositol phosphate accumulation and calcium mobilization assays are robust and reliable methods for quantifying the potency of the oxytocin receptor antagonist this compound. The detailed protocols provided in these application notes serve as a guide for researchers to accurately characterize the pharmacological properties of this and other OTR antagonists, facilitating their development for potential therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting Epelsiban Besylate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with Epelsiban Besylate.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. I thought this compound had good aqueous solubility. Why is this happening?

A1: While this compound is reported to have good aqueous solubility (33 mg/mL as the besylate salt), precipitation upon dilution can still occur due to a phenomenon known as "salting out" or changes in the solvent environment that affect the compound's stability in solution.[1] When a concentrated stock solution, often prepared in a non-aqueous solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.

Q2: What are the initial steps I should take to troubleshoot the precipitation of this compound?

A2: If you observe precipitation, consider the following immediate actions:

  • Optimize the Dilution Process: Instead of a single large dilution, try serial dilutions. Prepare intermediate dilutions of your stock solution in the original solvent before the final dilution into the aqueous buffer.

  • Gentle Warming: Gently warm your aqueous buffer to 37°C before adding the this compound stock solution. This can sometimes help maintain solubility. However, avoid prolonged heating, which could degrade the compound.

  • Sonication: Use a bath sonicator to agitate the solution. Sonication can help break down small precipitate particles and facilitate their redissolution.

  • pH Adjustment: The solubility of besylate salts can be pH-dependent. Ensure the pH of your aqueous buffer is compatible with maintaining the solubility of this compound. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

Q3: What alternative solvents or formulation strategies can I consider to improve the solubility of this compound in my experiments?

A3: If initial troubleshooting steps are unsuccessful, you may need to explore alternative formulation strategies. More than 40% of new chemical entities are practically insoluble in water, making solubility a significant challenge in formulation development.[2] Several techniques can be employed to enhance the solubility of pharmaceutical compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents compatible with biological assays include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs).

  • Surfactants: Surfactants reduce the surface tension between the compound and the solvent, which can improve the dissolution of lipophilic drugs in an aqueous medium.[3]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Issue 1: Precipitate Formation During Dilution

Symptoms:

  • Visible solid particles or cloudiness appears immediately upon diluting the stock solution into an aqueous buffer (e.g., PBS, cell culture media).

Possible Causes:

  • Rapid change in solvent polarity.

  • Localized high concentration of the compound upon initial contact with the aqueous buffer.

  • The final concentration exceeds the kinetic solubility in the final solvent system.

Solutions:

StepActionDetailed Protocol
1 Optimize Dilution Technique Instead of adding the stock solution directly to the full volume of aqueous buffer, add the stock solution to a smaller volume of the buffer while vortexing, and then add the remaining buffer. This promotes rapid mixing and avoids localized supersaturation.
2 Prepare Intermediate Dilutions Prepare a series of intermediate dilutions of your concentrated stock in the original solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual change in concentration can prevent precipitation.
3 Adjust Final Concentration The most straightforward approach is to lower the final working concentration of the compound in your assay. Conduct a preliminary test to determine the maximum concentration at which your compound remains soluble in the final assay medium.[4]
4 Modify the Aqueous Buffer Consider adjusting the pH of your buffer. For besylate salts, a slightly acidic pH may improve solubility. You can also explore the addition of a small percentage of a co-solvent (e.g., 1-5% ethanol) to the final aqueous solution, ensuring it is compatible with your experimental system.
Issue 2: Compound Fails to Dissolve Completely in the Initial Solvent

Symptoms:

  • Visible solid particles remain in the vial after adding the solvent and attempting to dissolve the compound.

  • The solution appears cloudy or hazy.

Possible Causes:

  • Insufficient solvent volume for the amount of compound.

  • Inadequate mixing or agitation.

  • The compound may exist in a less soluble polymorphic form.

Solutions:

StepActionDetailed Protocol
1 Increase Solvent Volume Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Refer to the compound's certificate of analysis for any specific solubility information.
2 Enhance Dissolution Energy Vortex the solution for an extended period (2-5 minutes). If solids persist, use a bath sonicator for 10-15 minutes. Gentle warming (to 37°C) in a water bath can also be effective, but monitor for any signs of compound degradation.[5]
3 Consider an Alternative Solvent If the compound remains insoluble in your initial solvent choice (e.g., DMSO), consult literature for other compatible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[4] Always verify the compatibility of the new solvent with your downstream application.
4 Filtration If you suspect the particulates are insoluble impurities rather than the compound itself, you can filter the stock solution using a 0.22 µm syringe filter. Note that this could potentially lower the concentration of your compound if it is not fully dissolved.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Solvent Volume: Based on the molecular weight of this compound (676.83 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.[6]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication/Warming (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilutions (Recommended): From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Precipitation Observed check_dilution Is the final concentration below reported solubility (33 mg/mL)? start->check_dilution optimize_dilution Optimize Dilution: - Serial dilutions - Add stock to buffer (not vice-versa) - Vigorous mixing check_dilution->optimize_dilution Yes reassess Re-evaluate Experiment: - Lower final concentration - Choose a different buffer system check_dilution->reassess No gentle_warming Apply Gentle Heat: Warm buffer to 37°C optimize_dilution->gentle_warming end Solubility Issue Resolved optimize_dilution->end Success sonication Use Sonication: Bath sonicate for 10-15 min gentle_warming->sonication gentle_warming->end Success adjust_ph Adjust Buffer pH: Consider slightly acidic conditions sonication->adjust_ph sonication->end Success alternative_formulation Consider Alternative Formulations: - Co-solvents (e.g., Ethanol, PEG) - Surfactants - Cyclodextrins adjust_ph->alternative_formulation If precipitation persists adjust_ph->end Success alternative_formulation->reassess If issues continue alternative_formulation->end Success reassess->start

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Epelsiban is a potent and selective oxytocin (B344502) receptor antagonist.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR).[7] Its activation primarily signals through the Gq/phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent physiological responses.[7][8]

G Simplified Oxytocin Receptor Signaling Pathway and Inhibition by Epelsiban oxytocin Oxytocin otr Oxytocin Receptor (OTR) (GPCR) oxytocin->otr Binds and Activates epelsiban Epelsiban epelsiban->otr Binds and Inhibits g_protein Gq Protein otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release Stimulates Release from ER/SR physiological_response Physiological Response (e.g., Uterine Contraction) ca_release->physiological_response

Caption: Simplified signaling pathway of the oxytocin receptor and its inhibition by Epelsiban.

References

Technical Support Center: Optimizing Epelsiban Besylate Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the selective oxytocin (B344502) receptor antagonist, Epelsiban (B1671370) Besylate, in rodent models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of your experimental protocols and interpretation of results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments with Epelsiban Besylate.

Issue 1: High Variability or Lack of Efficacy in Experimental Results

Question: We are observing high variability between subjects or a general lack of efficacy after oral administration of this compound. What are the potential causes and solutions?

Answer:

High variability or lack of efficacy are common challenges in preclinical research. Several factors related to the compound, administration, and experimental design can contribute to these issues.

Potential Causes & Troubleshooting Steps:

  • Dosage Selection:

    • Inadequate Dose: The selected dose may be too low to achieve sufficient receptor occupancy and elicit a biological response. While specific oral dosages for this compound in conscious rodents are not widely published, data from intravenous administration in anesthetized rats suggest that doses of 3 to 12 mg/kg can modulate physiological responses.[1] Considering its oral bioavailability of 55% in rats, a higher oral dose would be required to achieve similar plasma concentrations.

    • Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal dose for your specific rodent model and behavioral or physiological endpoint.

  • Compound Formulation and Administration:

    • Solubility and Vehicle Selection: this compound has good aqueous solubility (33 mg/ml as the besylate salt).[1] However, ensuring complete dissolution in the chosen vehicle is critical for accurate dosing. For oral gavage, sterile water or saline are suitable vehicles. Always prepare fresh solutions and ensure the compound is fully dissolved before administration.

    • Oral Gavage Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can significantly impact experimental outcomes and variability. Ensure personnel are properly trained in this technique.

  • Pharmacokinetics:

    • Timing of Administration: The timing of drug administration relative to the experimental endpoint is critical. In clinical trials for premature ejaculation, Epelsiban was administered one hour before sexual activity.[2][3] While pharmacokinetic parameters may differ in rodents, this provides a reasonable starting point for timing your experiments.

    • Metabolism: Be aware of potential inter-subject variability in drug metabolism, which can affect plasma concentrations and, consequently, the observed effects.

  • Experimental Design:

    • Acclimation: Sufficient acclimation of the animals to the experimental procedures and environment is essential to minimize stress-induced variability.

    • Controls: Always include appropriate vehicle-treated control groups to ensure that the observed effects are specific to this compound.

Issue 2: Unexpected Behavioral or Physiological Effects

Question: We are observing unexpected or paradoxical effects in our rodent models after administering this compound. How can we interpret these findings?

Answer:

The oxytocin system is complex and modulates a wide range of behaviors and physiological processes. Antagonism of oxytocin receptors can sometimes lead to outcomes that may not be immediately intuitive.

Potential Causes & Interpretations:

  • Off-Target Effects: While Epelsiban is highly selective for the oxytocin receptor over vasopressin receptors, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. If you are using a high dose, consider testing a lower dose to see if the unexpected effect persists.

  • Central vs. Peripheral Effects: Epelsiban was designed to act on peripheral oxytocin receptors and not readily cross the blood-brain barrier.[1] However, some central nervous system (CNS) penetration cannot be completely excluded, especially at higher doses. The observed effects may be a result of actions in the periphery, the CNS, or a combination of both. For example, in anesthetized rats, both central (intracerebroventricular) and peripheral (intravenous) administration of Epelsiban inhibited ejaculation, suggesting a multi-level site of action.[1]

  • Context-Dependent Effects of Oxytocin System: The effects of modulating the oxytocin system can be highly dependent on the social and environmental context of the experiment. The same manipulation can have different outcomes under different conditions.

  • Baseline Oxytocin Levels: The effect of an oxytocin receptor antagonist may depend on the baseline level of endogenous oxytocin. Factors such as stress, social housing conditions, and time of day can influence oxytocin levels and thus the response to an antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective non-peptide antagonist of the oxytocin receptor (OTR). It works by competitively binding to oxytocin receptors, thereby preventing the endogenous ligand, oxytocin, from binding and eliciting its physiological effects.

Q2: What is the recommended oral dosage of this compound for use in rats and mice?

A2: There is limited published data on the specific oral dosages of this compound in conscious, behaving rodents for common preclinical models. However, we can provide some guidance based on available information:

  • In anesthetized rats, intravenous doses of 3 and 12 mg/kg were used to investigate its effect on ejaculation.[1]

  • Epelsiban has an oral bioavailability of 55% in rats.[1]

  • Based on this, a starting oral dose range of 10-30 mg/kg could be considered for initial dose-finding studies in rats. The optimal dose will need to be determined empirically for your specific model and endpoint.

Q3: What is a suitable vehicle for dissolving this compound for oral administration?

A3: Given its good aqueous solubility, this compound can be dissolved in sterile water or physiological saline for oral gavage. It is recommended to prepare fresh solutions for each experiment to ensure stability.

Q4: What are the key pharmacokinetic parameters of this compound in rats?

A4: The most relevant pharmacokinetic parameter for oral dosing is its bioavailability, which has been reported to be 55% in rats.[1] This indicates good absorption from the gastrointestinal tract.

Q5: Are there any known off-target effects of this compound?

A5: Epelsiban is known for its high selectivity for the oxytocin receptor over the vasopressin V1a, V1b, and V2 receptors. This high selectivity minimizes the risk of confounding effects mediated by the vasopressin system. However, as with any pharmacological agent, the potential for off-target effects, especially at high concentrations, should be considered.

Data Presentation

Table 1: Summary of this compound (GSK557296) Dosage Information in Rats

ApplicationSpeciesRoute of AdministrationDosageObserved EffectReference
Pharmacologically Induced EjaculationAnesthetized RatIntravenous (i.v.)3 and 12 mg/kgReduction in the number of ejaculations at the highest dose.[1]
Pharmacologically Induced EjaculationAnesthetized RatIntracerebroventricular (i.c.v.)3.5 and 35 µgDose-dependent decrease in seminal vesicle pressure responses.[1]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueReference
Oral Bioavailability55%[1]
Aqueous Solubility (as besylate salt)33 mg/ml[1]

Experimental Protocols

Protocol 1: Induction of Premature Ejaculation in Anesthetized Rats and Assessment of this compound Efficacy

This protocol is adapted from a study investigating the effects of Epelsiban on pharmacologically induced ejaculation.[1]

  • Animal Model: Adult male Wistar rats.

  • Anesthesia: Urethane anesthesia.

  • Surgical Preparation:

    • Implant an intravenous catheter for drug administration.

    • For central administration studies, implant an intracerebroventricular (i.c.v.) cannula.

  • Induction of Ejaculation:

    • Administer the dopamine (B1211576) D3 receptor agonist, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT), intravenously to induce ejaculation.

  • This compound Administration:

    • Intravenous: Administer this compound (e.g., 3 and 12 mg/kg) intravenously prior to the administration of 7-OH-DPAT.

    • Intracerebroventricular: Administer this compound (e.g., 3.5 and 35 µg) directly into the cerebral ventricles.

  • Outcome Measures:

    • Record the number of ejaculations.

    • Measure seminal vesicle pressure and bulbospongiosus muscle EMG as physiological markers of the emission and expulsion phases of ejaculation.

Protocol 2: Induction of Benign Prostatic Hyperplasia (BPH) in Rats

This is a general protocol for inducing BPH in rats, which can be adapted for testing the efficacy of this compound.

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).

  • BPH Induction:

  • This compound Treatment:

    • Following the induction period, begin daily oral administration of this compound at the desired doses. A vehicle-treated control group and a positive control group (e.g., finasteride) should be included.

  • Outcome Measures:

    • At the end of the treatment period, euthanize the animals and collect the prostate glands.

    • Measure prostate weight and calculate the prostate index (prostate weight / body weight).

    • Perform histological analysis of the prostate tissue to assess hyperplasia.

    • Measure serum levels of relevant biomarkers such as prostate-specific antigen (PSA) and testosterone.

Visualizations

G Signaling Pathway of Oxytocin Receptor and Action of this compound oxytocin Oxytocin otr Oxytocin Receptor (OTR) (Gq/11-coupled) oxytocin->otr Binds to plc Phospholipase C (PLC) otr->plc Activates epelsiban This compound epelsiban->otr Blocks pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca2+ ip3->ca2 Stimulates release of pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca2->contraction Leads to pkc->contraction Contributes to

Caption: Oxytocin receptor signaling and Epelsiban's antagonistic action.

G Experimental Workflow for an In Vivo Rodent Study with this compound start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment This compound or Vehicle Administration (e.g., Oral Gavage) grouping->treatment behavioral_testing Behavioral or Physiological Testing treatment->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end

Caption: General workflow for in vivo rodent studies with Epelsiban.

G Troubleshooting Logic for Inconsistent Results start Inconsistent or No Effect Observed check_dose Is the dose appropriate? (Consider dose-response) start->check_dose check_formulation Is the formulation correct? (Solubility, vehicle) check_dose->check_formulation Yes revise_protocol Revise Protocol check_dose->revise_protocol No check_administration Is the administration technique consistent? check_formulation->check_administration Yes check_formulation->revise_protocol No check_timing Is the timing of administration optimal? check_administration->check_timing Yes check_administration->revise_protocol No check_timing->revise_protocol No continue_study Continue Study check_timing->continue_study Yes

References

Epelsiban Besylate Solutions: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and handling of Epelsiban Besylate in common laboratory solvents. The following information is designed to help you navigate experimental challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound. A concentration of up to 40 mg/mL in DMSO can be achieved. For aqueous solutions, this compound has good solubility, with reports of up to 33 mg/mL.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store this compound solutions in DMSO at -80°C, where they can be stable for up to one year. For short-term storage, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles to minimize degradation.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. If your experimental protocol requires the solution to be at room temperature, prepare it fresh and use it as soon as possible.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, potential degradation may occur through hydrolysis of the amide bonds in the diketopiperazine ring, particularly under strong acidic or basic conditions. As an oxytocin (B344502) antagonist, it may also be susceptible to oxidative degradation. The besylate salt form is generally stable, but interactions with certain excipients or buffer components could potentially lead to degradation.

Q5: Are there any known incompatibilities for this compound solutions?

A5: Avoid strong acidic or basic conditions, as they are likely to promote hydrolysis. Also, exposure to strong oxidizing agents should be minimized. When preparing formulations, it is advisable to assess compatibility with all excipients.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution upon storage - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations- Ensure the concentration does not exceed the solubility limit in the chosen solvent.- Use tightly sealed vials to prevent solvent evaporation.- Store at a constant, recommended temperature. Gently warm and vortex the solution to attempt redissolution. If precipitation persists, prepare a fresh solution.
Loss of compound activity in bioassays - Degradation of this compound- Repeated freeze-thaw cycles- Prepare fresh solutions from solid compound for critical experiments.- Aliquot stock solutions to minimize freeze-thaw cycles.- Confirm the stability of the compound under your specific assay conditions (e.g., buffer pH, temperature, incubation time).
Inconsistent experimental results - Inaccurate solution concentration- Partial dissolution- Compound degradation- Ensure complete dissolution of the solid material by vortexing and/or gentle warming.- Use a calibrated balance for accurate weighing.- Always use freshly prepared or properly stored solutions.

Data Summary

Solubility of this compound

SolventReported Solubility
DMSOUp to 40 mg/mL
WaterUp to 33 mg/mL
EthanolData not available
MethanolData not available

Recommended Storage Conditions for this compound

FormatStorage TemperatureShelf Life
Solid Powder -20°CUp to 3 years
In DMSO -80°CUp to 1 year

Note: The stability of solutions at other temperatures (e.g., -20°C, 4°C, or room temperature) has not been publicly documented. It is recommended to perform your own stability assessments for your specific experimental conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method for determining the stability of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).

1. Materials:

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Stability Study Setup: a. Aliquot the stock solution into several autosampler vials. b. Store the vials at different temperature conditions to be tested (e.g., -20°C, 4°C, 25°C). c. Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis: a. Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from potential degradants. b. Analyze the "time zero" sample to determine the initial peak area of this compound. c. At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition. d. Allow the sample to reach room temperature, then dilute it with the mobile phase to the same concentration as the "time zero" sample. e. Inject the sample into the HPLC system and record the chromatogram.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample using the peak areas. b. Monitor the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Vials prep_stock->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 Store storage_4 4°C aliquot->storage_4 Store storage_25 25°C (Room Temp) aliquot->storage_25 Store time_points Time Points (0, 1, 3, 7, 14, 30 days) hplc_analysis HPLC Analysis time_points->hplc_analysis Analyze at each data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Potential_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Epelsiban This compound Acid_Base Strong Acid/Base Oxidation Oxidizing Agents Light_Heat Light/Heat Hydrolysis Hydrolysis Products (e.g., ring opening) Acid_Base->Hydrolysis Oxidation_Prod Oxidation Products Oxidation->Oxidation_Prod Isomers Isomers Light_Heat->Isomers

Caption: Potential degradation pathways for this compound under stress conditions.

Technical Support Center: In Vitro Oxytocin Receptor Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro oxytocin (B344502) receptor (OTR) antagonist assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro assay formats for screening oxytocin receptor antagonists?

A1: The most common in vitro assays for OTR antagonists include:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the oxytocin receptor. They are used to determine the binding affinity (Ki) of the antagonist.

  • Functional Assays: These assays measure the ability of an antagonist to block the downstream signaling initiated by an agonist (like oxytocin). Common functional assays for the Gq-coupled OTR include:

    • Calcium Mobilization Assays: Measure changes in intracellular calcium concentration upon receptor activation.

    • Inositol (B14025) Phosphate (IP) Accumulation Assays: Quantify the production of inositol phosphates, a downstream second messenger.

    • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a response element that is activated by the OTR signaling pathway, such as the NFAT (Nuclear Factor of Activated T-cells) response element.[1][2][3]

Q2: How do I choose the right concentration of agonist for my antagonist assay?

A2: For antagonist mode assays, it is crucial to use a sub-maximal concentration of the agonist. A common practice is to use the agonist at a concentration that produces 70-80% of its maximum response (EC70-EC80).[1] This ensures that the assay window is large enough to detect inhibition by an antagonist without being overly sensitive to minor fluctuations. For example, a concentration of 1.3 nM oxytocin is often used as it approximates the EC70-EC80 in many reporter assays.[1]

Q3: What is receptor desensitization and how can I avoid it?

A3: Receptor desensitization is a phenomenon where prolonged exposure to an agonist leads to a reduced response to subsequent stimulation.[4] This can occur through mechanisms like receptor phosphorylation and internalization.[4] In the context of OTR, continuous exposure to high doses of oxytocin can lead to desensitization.[4] To avoid this in your assays, it is important to:

  • Minimize the pre-incubation time with the agonist.

  • Use the lowest effective concentration of the agonist.

  • Ensure that cells are not repeatedly exposed to the agonist. Interestingly, some studies have shown that the OTR antagonist atosiban (B549348) does not cause receptor internalization and can even prevent oxytocin-induced desensitization.[5][6]

Troubleshooting Guides

Problem 1: High Background Signal in Luciferase Reporter Assay

Q: I am observing a high background signal in my luciferase reporter assay, even in the wells with no agonist. What could be the cause and how can I fix it?

A: High background in a luciferase assay can be caused by several factors. Here's a troubleshooting guide:

Potential Cause Suggested Solution
Cell Health Issues Ensure cells are healthy and not overly confluent, which can lead to non-specific activation of signaling pathways.
Contamination Use sterile techniques to avoid microbial contamination, which can sometimes produce light or interfere with the assay chemistry.
Reagent Issues Prepare luciferase substrate fresh and according to the manufacturer's instructions. Old or improperly stored reagents can lead to auto-luminescence.
Plate Type White plates can sometimes have high background due to phosphorescence and light bleed-through to adjacent wells. While generally recommended for luminescence, if background is an issue, ensure the plate is compatible with your reader and consider a pre-read to measure plate background.[7]
Constitutive Activity The cell line may have some level of constitutive (agonist-independent) receptor activity. This can be addressed by subtracting the signal from "no agonist" control wells from all other wells.
Problem 2: Low Signal-to-Noise Ratio in Calcium Flux Assay

Q: My calcium flux assay is showing a poor signal-to-noise ratio, making it difficult to distinguish the antagonist's effect. How can I improve this?

A: A low signal-to-noise ratio in calcium flux assays is a common issue. Here are some potential causes and solutions:

Potential Cause Suggested Solution
Suboptimal Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not toxic to the cells at the concentration used.
Low Receptor Expression Use a cell line with a high and stable expression of the oxytocin receptor.
Phototoxicity/Bleaching Reduce the intensity and duration of the excitation light to minimize phototoxicity and photobleaching of the fluorescent dye.
Cell Health Ensure cells are healthy and properly attached to the plate. Unhealthy cells will not respond optimally to stimuli.
Agonist Concentration Ensure the agonist concentration is appropriate to elicit a robust response (e.g., EC80-EC90) to provide a sufficient window for observing inhibition.
Problem 3: Inconsistent IC50 Values for My Antagonist

Q: I am getting highly variable IC50 values for my oxytocin receptor antagonist across different experiments. What could be causing this inconsistency?

A: Inconsistent IC50 values can be frustrating and point to variability in your assay conditions. Here's a guide to troubleshoot this issue:

Potential Cause Suggested Solution
Cell Passage Number Use cells within a consistent and narrow range of passage numbers. Receptor expression levels can change as cells are passaged over time.
Serum Lot Variation Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may affect cell signaling and receptor expression. It is advisable to test a new lot of FBS before using it in critical experiments.[8]
Inconsistent Incubation Times Ensure that all incubation times, especially for agonist and antagonist additions, are precise and consistent across all plates and experiments.[8]
Compound Solubility Ensure your antagonist is fully dissolved. Poor solubility can lead to inaccurate concentrations being added to the wells. If using DMSO, ensure the final concentration in the assay is low (typically <0.5%) and consistent across all wells.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of compounds and reagents.
Data Analysis Use a consistent data analysis method and software for calculating IC50 values. Ensure that the curve fitting is appropriate for your data.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (pA2) for some common oxytocin receptor antagonists. These values can serve as a reference for your own experiments.

CompoundReceptorAssay TypeKi (nM)pA2Species
Atosiban Oxytocin ReceptorRadioligand Binding--Human, Rat
L-368,899 Oxytocin ReceptorRadioligand Binding8.9 - 26-Human, Rat
L-371,257 Oxytocin ReceptorRadioligand Binding198.4Human
Barusiban Oxytocin ReceptorRadioligand Binding0.8-Human
Retosiban Oxytocin ReceptorRadioligand Binding0.65-Human

Data compiled from BenchChem application notes.[9] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Oxytocin Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of an antagonist for the human oxytocin receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing OTR) Plate Add to 96-well Plate: 1. Assay Buffer 2. Antagonist/Vehicle 3. Radioligand 4. Cell Membranes Membranes->Plate Antagonist Prepare Serial Dilutions of Antagonist Antagonist->Plate Radioligand Prepare Radioligand (e.g., [3H]Oxytocin) Radioligand->Plate Incubate Incubate at Room Temp (60-90 min) Plate->Incubate Filter Rapid Filtration (Glass Fiber Filter Plate) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Detect Add Scintillation Cocktail & Measure Radioactivity Wash->Detect Calculate Calculate Specific Binding Detect->Calculate Plot Plot % Specific Binding vs. [Antagonist] Calculate->Plot Determine Determine IC50 & Ki (Cheng-Prusoff Equation) Plot->Determine

Workflow for the OTR radioligand binding assay.

Detailed Steps:

  • Preparation of Cell Membranes: Use cell membranes prepared from a cell line overexpressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test antagonist, a fixed concentration of a suitable radioligand (e.g., [3H]oxytocin) near its Kd, and the cell membranes. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Protocol 2: Cell-Based Functional Assay (Luciferase Reporter)

This protocol describes a functional assay to determine the potency (IC50) of an antagonist in inhibiting oxytocin-induced signaling via a luciferase reporter gene.

Luciferase_Reporter_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Cells Seed Reporter Cells (Expressing OTR & NFAT-luc) in 96-well Plate Add_Antagonist Add Antagonist Dilutions to Cells Cells->Add_Antagonist Antagonist Prepare Serial Dilutions of Antagonist Antagonist->Add_Antagonist Agonist Prepare Agonist Solution (e.g., Oxytocin at EC80) Add_Agonist Add Agonist Solution to All Wells (except basal) Agonist->Add_Agonist Add_Antagonist->Add_Agonist Incubate Incubate for 3-6 hours in CO2 Incubator Add_Agonist->Incubate Equilibrate Equilibrate Plate to Room Temperature Incubate->Equilibrate Add_Reagent Add Luciferase Assay Reagent Equilibrate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Normalize Normalize Data (% of Agonist Response) Measure->Normalize Plot Plot % Inhibition vs. [Antagonist] Normalize->Plot Determine Determine IC50 Plot->Determine

Workflow for the OTR luciferase reporter assay.

Detailed Steps:

  • Cell Seeding: Seed reporter cells that stably express the human OTR and a luciferase gene under the control of an NFAT response element into a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test antagonist. Add the antagonist dilutions to the appropriate wells.

  • Agonist Challenge: Add a fixed concentration of oxytocin (e.g., EC80) to the wells containing the antagonist, as well as to control wells for maximal stimulation. Include wells with no oxytocin for basal signal measurement.

  • Incubation: Incubate the plate for 3-6 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement: Equilibrate the plate to room temperature and add the luciferase assay reagent to each well. Measure the luminescence signal using a luminometer.

  • Data Analysis: Subtract the basal signal from all other readings. Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value using non-linear regression analysis.[9]

Signaling Pathway Diagram

The oxytocin receptor primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium. This pathway is the target for many functional antagonist assays.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin (Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Activates Antagonist Antagonist Antagonist->OTR Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Downstream Downstream Effects (e.g., NFAT activation, muscle contraction) Ca_increase->Downstream

Oxytocin receptor signaling pathway and point of antagonist inhibition.

References

Epelsiban Besylate Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Epelsiban Besylate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Compound Handling and Preparation

  • Question: I am observing precipitate in my this compound stock solution. How can I resolve this?

    • Answer: this compound has good aqueous solubility (33 mg/ml)[1]. However, solubility can be affected by the solvent and temperature. For in vitro assays, it is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO. If precipitation occurs in aqueous buffers, consider preparing a higher concentration stock in DMSO and then diluting it to the final concentration in the assay buffer. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.

  • Question: What is the recommended storage condition for this compound and its solutions?

    • Answer: Solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, it is best to prepare them fresh for each experiment to avoid potential degradation.

In Vitro Assays: Binding and Functional Studies

  • Question: My radioligand binding assay for the oxytocin (B344502) receptor (OTR) shows high non-specific binding. What are the possible causes and solutions?

    • Answer: High non-specific binding can be caused by several factors:

      • Suboptimal radioligand concentration: Use a radioligand concentration at or below its Kd value.

      • Issues with cell membranes: Ensure proper homogenization and washing of cell membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay.

      • Inadequate blocking: Use a blocking agent like bovine serum albumin (BSA) in your assay buffer.

      • Insufficient washing: Increase the number and volume of wash steps with ice-cold buffer after incubation.

  • Question: I am observing significant variability in my functional assay results (e.g., calcium flux or IP1 accumulation). How can I improve consistency?

    • Answer: Variability in functional assays can stem from several sources:

      • Cell health and passage number: Ensure cells are healthy and within a consistent passage number range.

      • Inconsistent agonist concentration: Use a consistent EC80 concentration of oxytocin to stimulate the receptor.

      • Assay conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments.

      • Plate effects: Be mindful of "edge effects" on microplates and consider randomizing sample placement.

  • Question: My IC50 value for this compound is different from the published values. What could be the reason?

    • Answer: Discrepancies in IC50 values can arise from differences in experimental conditions such as the cell line used, the specific functional assay performed (e.g., calcium mobilization vs. inositol (B14025) phosphate (B84403) accumulation), agonist concentration, and incubation time. It is crucial to carefully document and control these parameters for consistency.

In Vivo Studies

  • Question: I am not observing the expected in vivo efficacy of this compound in my animal model. What should I check?

    • Answer: Lack of in vivo efficacy can be due to several factors:

      • Pharmacokinetics: Epelsiban has a reported oral bioavailability of 55% in rats[1]. However, this can vary between species. Consider the dose, route of administration, and timing of measurements in relation to the compound's pharmacokinetic profile.

      • Blood-brain barrier penetration: Epelsiban was designed to have limited penetration of the blood-brain barrier[1]. If your experimental model requires central nervous system activity, this could be a limiting factor.

      • Animal model: The expression and function of the oxytocin receptor can differ between species and even strains of animals. Ensure your chosen model is appropriate for the hypothesis being tested.

      • Clinical trial findings: It's worth noting that in a clinical trial for premature ejaculation, oral Epelsiban did not show a statistically significant effect compared to placebo, despite its high in vitro potency[2][3].

Data Presentation

Table 1: this compound Binding Affinity and Selectivity

ParameterValueSpecies/ReceptorReference
Ki 0.13 nMHuman Oxytocin Receptor (hOTR)[1]
pKi 9.9Human Oxytocin Receptor (hOTR)[4]
Selectivity >50,000-fold over human V1a receptorHuman[1]
>63,000-fold over human V1b receptorHuman[1]
>31,000-fold over human V2 receptorHuman[1]

Table 2: this compound In Vitro Functional Potency

Assay TypeIC50Cell LineAgonistReference
Calcium Flux9.2 nMHEK293 expressing hOTRVasopressin[5]
Inhibition of IP3 productionFollowed single-site competitive binding kineticsHuman myometrial smooth muscleOxytocin[6]

Table 3: this compound Pharmacokinetic Parameters

SpeciesBioavailability (Oral)Tmax (Oral)Half-life (t1/2)Reference
Rat55%Not specifiedNot specified[1]
Human (Female)Not specified~0.5 hours2.66 - 4.85 hours[2]

Experimental Protocols

1. Radioligand Binding Assay for Oxytocin Receptor

  • Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the oxytocin receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled oxytocin receptor antagonist (e.g., [3H]-vasotocin).

    • This compound.

    • Unlabeled oxytocin (for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either this compound, vehicle (for total binding), or a high concentration of unlabeled oxytocin (for non-specific binding).

    • Add cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki using the Cheng-Prusoff equation.

2. Inositol Phosphate (IP) Functional Assay

  • Objective: To measure the antagonist effect of this compound on oxytocin-induced inositol phosphate accumulation.

  • Materials:

    • Cells expressing the oxytocin receptor (e.g., CHO-hOTR).

    • Myo-[3H]inositol.

    • This compound.

    • Oxytocin.

    • Lithium chloride (LiCl) solution.

    • Perchloric acid.

    • Dowex AG1-X8 resin.

  • Methodology:

    • Seed cells in 24-well plates and label overnight with myo-[3H]inositol.

    • Wash cells and pre-incubate with assay buffer containing LiCl for 15 minutes.

    • Add serial dilutions of this compound and incubate for a further 15 minutes.

    • Stimulate the cells with oxytocin (at a final concentration of EC80) for 30-60 minutes at 37°C.

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the cell lysates and apply to Dowex AG1-X8 columns to separate inositol phosphates.

    • Elute the [3H]-inositol phosphates and quantify using a scintillation counter.

    • Plot the inhibition of oxytocin-stimulated IP accumulation against the concentration of this compound to determine the IC50.

Mandatory Visualizations

G Oxytocin Receptor Signaling Pathway Epelsiban This compound OTR Oxytocin Receptor (GPCR) Epelsiban->OTR Antagonizes Oxytocin Oxytocin Oxytocin->OTR Activates Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., muscle contraction) Ca_release->Downstream PKC->Downstream

Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.

G General Experimental Workflow for this compound start Start compound_prep Compound Preparation (Stock Solution) start->compound_prep in_vitro In Vitro Assays compound_prep->in_vitro binding_assay Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (Determine IC50) in_vitro->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Studies pk_study Pharmacokinetic Study in_vivo->pk_study efficacy_study Efficacy Study (Animal Model) in_vivo->efficacy_study pk_study->data_analysis efficacy_study->data_analysis data_analysis->in_vivo If promising end End data_analysis->end

Caption: A general workflow for the preclinical evaluation of this compound.

G Troubleshooting Inconsistent In Vitro Results start Inconsistent Results check_reagents Check Reagent Quality and Preparation start->check_reagents check_cells Verify Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue cell_issue Use New Cell Stock check_cells->cell_issue protocol_issue Standardize Protocol (e.g., incubation times, concentrations) check_protocol->protocol_issue re_run Re-run Experiment reagent_issue->re_run cell_issue->re_run protocol_issue->re_run consistent Consistent Results re_run->consistent Yes inconsistent_still Still Inconsistent: Consult Literature/ Support re_run->inconsistent_still No

Caption: A decision tree for troubleshooting inconsistent in vitro experimental results.

References

Identifying and minimizing off-target effects of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of Epelsiban Besylate. The following guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound (also known as GSK557296) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, oxytocin, to the OTR, thereby inhibiting its downstream signaling pathways. The OTR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.

Q2: What are the most likely off-targets for Epelsiban and why?

The most probable off-targets for Epelsiban are the vasopressin receptors (V1a, V1b, and V2). This is due to the high structural homology between oxytocin and arginine vasopressin (AVP) peptides, as well as the significant structural similarity among their respective GPCRs.[3] Despite Epelsiban's high selectivity, at supra-physiological concentrations, cross-reactivity with vasopressin receptors could occur, leading to unintended biological effects.

Q3: How selective is Epelsiban for the oxytocin receptor compared to vasopressin receptors?

Epelsiban is highly selective for the human oxytocin receptor (hOTR). In vitro binding assays have demonstrated that it is more than 31,000-fold selective for the hOTR over all three human vasopressin receptors.[1][2] For specific binding affinity values, please refer to the data summary in Table 1.

Q4: At what concentration should I use Epelsiban to minimize the risk of off-target effects?

To maintain high selectivity and minimize off-target binding, it is crucial to use Epelsiban at the lowest effective concentration, ideally well below the binding affinity (Ki) values for its known off-targets. Based on its sub-nanomolar potency at the hOTR (Ki = 0.13 nM), experiments should begin with concentrations in the low nanomolar range (e.g., 1-10 nM) and a dose-response curve should be established to determine the optimal concentration for the desired on-target effect in your specific experimental system.

Troubleshooting Guide

Q: My cells are showing an unexpected or irreproducible phenotype after Epelsiban treatment. How can I determine if it's an off-target effect?

A: Unexplained or variable results can arise from off-target effects or experimental variability. Follow this systematic approach to troubleshoot the issue.

Step 1: Verify Experimental Conditions & Cell Health

  • Cell Health: Ensure cells are healthy and not compromised. Use a viability dye to exclude dead cells, as they can non-specifically bind compounds.[4]

  • Reproducibility: Check for common sources of variability in cell-based assays, such as cell passage number, seeding density, and reagent stability.[5][6]

  • Compound Integrity: Confirm the concentration and integrity of your this compound stock solution.

Step 2: Establish a Clear Dose-Response Relationship

  • Perform a dose-response experiment with a wide range of Epelsiban concentrations. An on-target effect should exhibit a sigmoidal curve consistent with its known potency (low nM range). If the unexpected phenotype only occurs at very high concentrations, it is more likely to be an off-target effect.

Step 3: Use Appropriate Controls

  • Negative Control: Use a structurally unrelated OTR antagonist to see if it replicates the primary (on-target) effect without causing the unexpected phenotype.

  • Positive Control: Use oxytocin to activate the receptor and confirm that Epelsiban blocks this specific effect in your system.

  • Rescue Experiment: After treatment with Epelsiban, try to rescue the on-target phenotype by adding a high concentration of oxytocin. If the on-target effect is restored but the unexpected phenotype persists, the latter is likely an off-target effect.

Step 4: Perform Off-Target Profiling

  • If off-target effects are still suspected, consider screening Epelsiban against a panel of related receptors, particularly the vasopressin receptor family (V1a, V1b, V2). This can be done using competitive binding assays or functional assays.

The workflow below provides a visual guide for this troubleshooting process.

start Unexpected Phenotype Observed step1 Step 1: Confirm Concentration & Cell Health start->step1 step2 Step 2: Perform Dose-Response Curve Analysis step1->step2 step3 Is effect only at high concentrations? step2->step3 step4 Step 3: Use Orthogonal Controls (e.g., Rescue Experiment, Structurally Different Antagonist) step3->step4 No conclusion1 Conclusion: Phenotype is likely an OFF-TARGET effect step3->conclusion1 Yes step5 Does control reproduce on-target effect without phenotype? step4->step5 step6 Step 4: Perform Off-Target Screening (e.g., GPCR Panel) step5->step6 No conclusion2 Conclusion: Phenotype may be an ON-TARGET effect step5->conclusion2 Yes step6->conclusion1

Workflow for investigating suspected off-target effects.

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of Epelsiban at human oxytocin and vasopressin receptors. Lower Ki values indicate higher binding affinity.

Table 1: this compound Receptor Binding Profile

Receptor Target Binding Affinity (pKi) Binding Affinity (Ki, nM) Selectivity Fold (vs. hOTR)
hOTR (On-Target) 9.9 [1] 0.13 [2] -
hV1aR (Off-Target) <5.2[1] >5000[2] >38,000x
hV1bR (Off-Target) 5.4[1] ~4000[2] >31,000x

| hV2R (Off-Target) | <5.1[1] | >8000[2] | >63,000x |

Data compiled from published in-vitro binding inhibition studies.[1][2]

Key Experimental Protocols

Protocol: Radioligand Competitive Binding Assay for GPCRs

This protocol provides a framework for determining the binding affinity (Ki) of Epelsiban for a target receptor (e.g., hOTR, hV1aR) by measuring its ability to compete with a known radioligand.

1. Materials & Reagents

  • Cell Membranes: Membrane preparation from cells stably expressing the receptor of interest (e.g., CHO-hOTR, HEK293-hV1aR).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR).

  • Test Compound: this compound, serially diluted.

  • Non-specific Competitor: A high concentration (1-10 µM) of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Equipment: 96-well plates, scintillation counter, glass fiber filter mats.

2. Assay Procedure

  • Preparation: Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal membrane concentration should be determined empirically but should result in <10% of the total radioligand being bound.

  • Plate Setup: To wells of a 96-well plate, add:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of the non-specific competitor.

    • Competition: 25 µL of serially diluted Epelsiban.

  • Radioligand Addition: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Reaction Initiation: Add 50 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Epelsiban concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Epelsiban that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq/11 OTR->Gq PLC PLC Activation Gq->PLC Ca Ca²⁺ Mobilization PLC->Ca AVP Vasopressin V1aR Vasopressin Receptor (V1aR) AVP->V1aR Gq2 Gq/11 V1aR->Gq2 PLC2 PLC Activation Gq2->PLC2 Ca2 Ca²⁺ Mobilization PLC2->Ca2 Epelsiban_On Epelsiban (Low nM Conc.) Epelsiban_On->OTR Blocks Epelsiban_Off Epelsiban (High µM Conc.) Epelsiban_Off->V1aR Blocks

Epelsiban's on-target (OTR) and potential off-target (V1aR) pathways.

cluster_0 Low Concentration cluster_1 High Concentration OnTarget On-Target Effect (OTR Blockade) OffTarget Off-Target Effects (e.g., V1aR Blockade) Concentration Increasing Epelsiban Concentration Loss Loss of Selectivity Concentration->Loss Selectivity High Selectivity Selectivity->OnTarget Loss->OffTarget

Relationship between drug concentration and target selectivity.

References

Addressing poor oral bioavailability of Epelsiban Besylate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Epelsiban (B1671370) Besylate, focusing on challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Epelsiban Besylate?

A1: Published preclinical data indicates that this compound has good oral bioavailability in rats, reportedly around 55%[1][2]. However, oral bioavailability can be influenced by a variety of factors, including the animal species, formulation, and experimental conditions. It is crucial to consider that bioavailability may differ between preclinical species and humans. A study in healthy female volunteers established the pharmacokinetic profile of oral Epelsiban, but did not report the absolute bioavailability[3].

Q2: What are the main signaling pathways activated by the oxytocin (B344502) receptor that this compound antagonizes?

A2: Epelsiban is a potent and selective antagonist of the oxytocin receptor (OTR)[1][2]. The OTR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC) pathway. Activation of this pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction. The OTR can also couple to other G-proteins like Gs and Gi and activate other pathways such as the MAP kinase and Rho kinase pathways[4][5].

Q3: What are the key pharmacokinetic parameters of Epelsiban and its major metabolite?

A3: A study in healthy female volunteers provided the following pharmacokinetic data for Epelsiban and its major metabolite, GSK2395448, after single and repeat oral doses[3].

ParameterEpelsibanGSK2395448 (Metabolite)
Median Time to Maximum Plasma Concentration (tmax) ~0.5 hours0.5 to 1.0 hours
Elimination Half-life (t1/2) 2.66 to 4.85 hoursNot explicitly stated, but also described as rapid
Metabolite-to-Parent Ratio (AUC & Cmax) N/A~70% to >100%

Q4: What formulation strategies can be employed to potentially improve the oral bioavailability of a compound like this compound if issues are encountered?

A4: For compounds with potential solubility or permeability challenges, several formulation strategies can be explored. These include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution[6][7].

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate[4][7].

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and absorption[4][6].

  • Prodrugs: Chemical modification of the drug to improve its physicochemical properties[8].

  • Inclusion Complexes: Using cyclodextrins to form complexes that enhance solubility[4].

Troubleshooting Guide: Addressing Lower-Than-Expected Oral Bioavailability

This guide is designed to help researchers identify and troubleshoot potential reasons for poor oral bioavailability of this compound in their experiments.

Issue: Observed oral bioavailability is significantly lower than the reported 55% in rats.

Potential Cause Troubleshooting Steps
Poor Dissolution of the Compound 1. Verify Drug Substance Properties: Characterize the particle size, crystal form (polymorphism), and solubility of your this compound batch. Different forms can have different dissolution rates. 2. Perform In Vitro Dissolution Testing: Use a standardized dissolution apparatus (e.g., USP Apparatus 2, paddle) to assess the release rate of Epelsiban from your formulation in different physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid)[9][10]. Compare the dissolution profile to a reference standard if available. 3. Optimize Formulation: If dissolution is slow, consider formulation strategies to enhance it, such as reducing particle size or using solubility enhancers[11].
Low Permeability Across the Intestinal Epithelium 1. Conduct In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to assess the intestinal permeability of this compound. 2. Investigate Efflux Transporters: Determine if Epelsiban is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing absorption. This can be investigated using cell lines overexpressing these transporters.
First-Pass Metabolism 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from the relevant species (e.g., rat, human) to assess its metabolic stability. A high clearance rate suggests significant first-pass metabolism[2]. 2. Identify Major Metabolites: Analyze the metabolic products to understand the primary routes of metabolism. The known major metabolite is GSK2395448[3].
Issues with the Animal Model or Study Design 1. Verify Animal Health and Fasting Status: Ensure animals are healthy and have been fasted appropriately before dosing, as food can affect drug absorption[12]. 2. Check Dosing Procedure: Confirm the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach. 3. Optimize Blood Sampling Times: Ensure the sampling schedule is adequate to capture the absorption phase (Cmax) and elimination phase of the drug. Given the rapid tmax of Epelsiban, early time points are critical[3]. 4. Consider Species Differences: Be aware that pharmacokinetics can vary significantly between species[13].

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol provides a general framework for assessing the in vitro release of this compound from a solid dosage form.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid, or phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid)

  • This compound dosage forms (tablets or capsules)

  • Syringes and filters for sampling

  • Validated analytical method (e.g., HPLC-UV) for quantifying this compound

Procedure:

  • Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels.

  • De-aerate the medium.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM)[10].

  • Lower the paddles to the correct height in the vessels.

  • Introduce one dosage form into each vessel.

  • Start the apparatus and timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples to remove any undissolved particles.

  • Analyze the samples using a validated analytical method to determine the concentration of this compound.

  • Calculate the percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for an oral pharmacokinetic study in rats. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

  • This compound formulation for oral administration

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Validated bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Acclimate the rats to the housing conditions for at least 3-5 days.

  • Fast the animals overnight (e.g., 12-18 hours) before dosing, with free access to water.

  • Record the body weight of each animal.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (e.g., ~0.2 mL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma (e.g., centrifuge at 4°C).

  • Store the plasma samples at -80 °C until analysis.

  • Analyze the plasma samples using a validated bioanalytical method to determine the concentration of this compound.

  • Perform pharmacokinetic analysis of the plasma concentration-time data to calculate parameters such as Cmax, tmax, AUC, and t1/2.

  • For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound, and the resulting plasma concentration-time data should be collected and analyzed.

Visualizations

G cluster_0 Oxytocin Receptor Signaling Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Binds and Activates Gq Gαq OTR->Gq Activates Epelsiban This compound (Antagonist) Epelsiban->OTR Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Oxytocin Receptor Signaling Pathway Antagonized by Epelsiban.

G cluster_1 Troubleshooting Workflow for Poor Oral Bioavailability start Low Oral Bioavailability Observed dissolution Assess In Vitro Dissolution start->dissolution permeability Assess Intestinal Permeability dissolution->permeability Dissolution OK formulation Optimize Formulation dissolution->formulation Poor Dissolution metabolism Assess First-Pass Metabolism permeability->metabolism Permeability OK permeability_enhancers Consider Permeability Enhancers permeability->permeability_enhancers Low Permeability animal_model Review Animal Study Design metabolism->animal_model Metabolism Low metabolic_inhibitors Co-administer Metabolic Inhibitors (Research) metabolism->metabolic_inhibitors High Metabolism refine_protocol Refine Dosing & Sampling Protocol animal_model->refine_protocol Protocol Issues end Improved Bioavailability animal_model->end Protocol Optimized formulation->end permeability_enhancers->end metabolic_inhibitors->end refine_protocol->end

Caption: Troubleshooting Workflow for Poor Oral Bioavailability.

References

Technical Support Center: Epelsiban Besylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Epelsiban Besylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of the Epelsiban linear precursor?

A1: The most frequent challenges in the SPPS of the Epelsiban precursor include incomplete amide bond formation (coupling), and the occurrence of side reactions such as racemization at the activated amino acid and the formation of deletion sequences. Aggregation of the growing peptide chain on the resin can also hinder reagent access and lead to truncated sequences.

Q2: I am observing a lower than expected yield after cleavage of the peptide from the resin. What are the potential causes?

A2: A low yield post-cleavage can stem from several factors. Incomplete coupling during synthesis is a primary reason, leading to a lower amount of the full-length peptide. Another cause can be premature chain termination or significant side-product formation. Additionally, inefficient cleavage from the resin or loss of product during work-up and precipitation can contribute to reduced yields.

Q3: My purified this compound shows the presence of co-eluting impurities in the final HPLC analysis. How can I improve the separation?

A3: To improve the separation of co-eluting impurities, several HPLC parameters can be optimized. Modifying the gradient slope of the mobile phase can enhance resolution between closely eluting peaks. Experimenting with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., trifluoroacetic acid vs. formic acid) in the mobile phase can alter the selectivity. Finally, trying a different stationary phase with alternative chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity for separation.

Q4: What are the critical parameters to control during the crystallization of this compound to ensure high purity and a desirable crystal form?

A4: Critical parameters for the crystallization of this compound include the choice of solvent/anti-solvent system, the concentration of the solution, the temperature profile during cooling or evaporation, and the rate of anti-solvent addition. The presence of impurities can significantly hinder crystallization or lead to the formation of less stable polymorphs. Seeding with crystals of the desired form can also be a crucial step to control the final crystal habit and size.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Coupling Efficiency Steric hindrance from bulky amino acids; Peptide aggregation on resin.Use a stronger coupling agent (e.g., HATU, HBTU); Increase reaction time and/or temperature; Use a resin with a lower substitution level to reduce chain aggregation.
Presence of Deletion Sequences Incomplete coupling at a specific amino acid residue.Perform a double coupling for the problematic amino acid; Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).
Racemization Over-activation of the amino acid; Use of certain bases.Use an activating agent less prone to causing racemization (e.g., COMU); Avoid prolonged exposure of the activated amino acid to the base before coupling.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks in HPLC Poor column performance; Secondary interactions with the stationary phase.Check column efficiency and replace if necessary; Adjust the pH of the mobile phase or the concentration of the ion-pairing agent to minimize secondary interactions.
Incomplete Removal of Solvents Inefficient drying process.Dry the product under high vacuum for an extended period; Consider lyophilization if the product is thermally stable and soluble in appropriate solvents.
Difficulty in Crystallization Presence of impurities inhibiting nucleation; Supersaturation level is too high or too low.Perform an additional purification step before crystallization; Screen a wider range of solvent/anti-solvent systems and concentrations; Employ seeding with pure crystals.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Epelsiban Linear Precursor
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

General Protocol for HPLC Purification of Epelsiban
  • Sample Preparation: Dissolve the crude Epelsiban in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Column: Use a preparative reverse-phase C18 column.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Phase B to a high percentage over a specified time to elute the product. A typical gradient might be 20-60% B over 40 minutes.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white solid.

Visualizations

Synthesis_Workflow Resin Start: Resin SPPS Solid-Phase Peptide Synthesis (Iterative Coupling & Deprotection) Resin->SPPS 1. Peptide Chain Assembly Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage 2. Release Crude Crude Epelsiban Cleavage->Crude 3. Precipitation Purification Preparative HPLC Crude->Purification 4. Purification Pure Pure Epelsiban Purification->Pure 5. Isolation Salt_Formation Besylate Salt Formation Pure->Salt_Formation 6. Salt Formation Final_Product This compound API Salt_Formation->Final_Product 7. Final Product

Caption: this compound Synthesis and Purification Workflow.

Troubleshooting_Logic Start Low Purity after Synthesis Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Side_Reactions Side Reactions? Check_Coupling->Check_Side_Reactions No Optimize_SPPS Optimize SPPS: - Stronger coupling agents - Double coupling Check_Coupling->Optimize_SPPS Yes Check_Side_Reactions->Optimize_SPPS Yes Optimize_Purification Optimize Purification: - Modify HPLC gradient - Change stationary phase Check_Side_Reactions->Optimize_Purification No Final_Purity Acceptable Purity? Optimize_SPPS->Final_Purity Optimize_Purification->Final_Purity Final_Purity->Optimize_Purification No End Proceed to Salt Formation Final_Purity->End Yes

Caption: Troubleshooting Logic for Low Purity in Epelsiban Synthesis.

Best practices for storing and handling Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Epelsiban Besylate, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C.[1] For transportation, it is shipped on blue ice to maintain a cold chain.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

For in vitro studies, a stock solution can be prepared by dissolving this compound in an appropriate solvent such as DMSO. For in vivo experiments, a formulation can be prepared using a combination of solvents like DMSO, PEG300, and Tween 80, diluted with saline or PBS. It is crucial to ensure the compound is fully dissolved before use.

Q3: What is the solubility of this compound in common laboratory solvents?

This compound, as a besylate salt, has good aqueous solubility at 33 mg/mL.[2] For creating concentrated stock solutions, organic solvents such as DMSO are commonly used. A supplier's in vivo formulation calculator suggests the use of DMSO, PEG300, and Tween 80, indicating its compatibility with these solvents.

Q4: Is this compound sensitive to light?

Q5: What are the general safety precautions for handling this compound?

As a potent and selective oxytocin (B344502) receptor antagonist, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the solid compound and its solutions.[3][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid direct contact with skin and eyes.

Troubleshooting Guides

Issue: Precipitate Formation in Solution

Potential Cause Troubleshooting Step
Low Solubility in the Chosen Solvent - Ensure you are using a recommended solvent (e.g., DMSO for stock solutions).- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- If precipitation occurs after dilution in an aqueous buffer, consider preparing a more dilute stock solution or adding a small percentage of a co-solvent to the final solution.
Incorrect Storage of the Solution - Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.- Avoid repeated freeze-thaw cycles, which can affect the stability and solubility of the compound. Aliquoting the stock solution into single-use vials is recommended.
pH of the Final Solution - The solubility of this compound may be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound's solubility.

Issue: Inconsistent Experimental Results

Potential Cause Troubleshooting Step
Compound Degradation - Prepare fresh solutions from solid material for each experiment, especially for sensitive assays.- If using a stock solution, verify its age and storage conditions. Consider preparing a new stock solution if degradation is suspected.
Inaccurate Pipetting or Dilution - Calibrate your pipettes regularly.- Perform serial dilutions carefully and ensure thorough mixing at each step.
Adsorption to Labware - Some compounds can adsorb to the surface of plasticware. Using low-adhesion microplates or glass vials may mitigate this issue.
Variability in Experimental Conditions - Ensure consistent incubation times, temperatures, and cell densities across all experiments.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1]
Aqueous Solubility (as besylate salt) 33 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.77 mg of this compound (Molecular Weight: 676.88 g/mol ).

    • Transfer the weighed compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Once dissolved, aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a common formulation for poorly water-soluble compounds and should be optimized for your specific experimental needs.

  • Materials:

    • This compound (solid)

    • DMSO

    • PEG300

    • Tween 80

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile tubes and syringes

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved.

    • In a separate sterile tube, combine the required volumes of the vehicle components. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline/PBS.

    • To prepare the final formulation, first add the PEG300 to a sterile tube.

    • Add the this compound stock solution in DMSO to the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the sterile saline or PBS dropwise while vortexing to prevent precipitation.

    • The final solution should be clear and administered shortly after preparation.

Visualizations

experimental_workflow cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Solid This compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex/Warm (if necessary) add_solvent->vortex check_dissolved Visually Confirm Complete Dissolution vortex->check_dissolved check_dissolved->vortex Not Dissolved aliquot Aliquot into Single-Use Vials check_dissolved->aliquot Dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing an this compound Stock Solution.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Is the compound solution freshly prepared? start->check_solution check_protocol Are the experimental protocols consistent? check_solution->check_protocol Yes prepare_fresh Prepare fresh solution from solid stock. check_solution->prepare_fresh No check_reagents Are all other reagents and cell cultures consistent? check_protocol->check_reagents Yes review_protocol Review and standardize protocols. check_protocol->review_protocol No validate_reagents Validate reagents and cell culture conditions. check_reagents->validate_reagents No contact_support Further investigation needed. check_reagents->contact_support Yes prepare_fresh->check_protocol review_protocol->check_reagents validate_reagents->contact_support

Caption: Troubleshooting Inconsistent Experimental Results.

References

Interpreting unexpected results in Epelsiban Besylate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Epelsiban (B1671370) Besylate.

Frequently Asked Questions (FAQs)

Q1: What is Epelsiban Besylate and what is its primary mechanism of action?

This compound is a potent and selective non-peptide, orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[2]

Q2: Why am I observing a weaker than expected effect of Epelsiban in my in vivo model, despite its high in vitro potency?

This is a key observation from clinical trials where oral Epelsiban did not produce a clinically or statistically significant effect in treating premature ejaculation in men, despite its sub-nanomolar potency at the human oxytocin receptor.[3][4] Several factors could contribute to this discrepancy:

  • Blood-Brain Barrier Penetration: Epelsiban was designed to act on peripheral oxytocin receptors and not readily cross the blood-brain barrier. If your model relies on central nervous system OTR antagonism, the compound's limited brain penetration could be the reason for the lack of efficacy.

  • Pharmacokinetics: While Epelsiban has shown good oral bioavailability in rats (55%), its pharmacokinetic profile in other species or specific experimental conditions might vary.[3][1] Consider factors like first-pass metabolism and plasma protein binding.

  • Receptor Subtype and Species Differences: Ensure that the oxytocin receptor in your experimental model has a similar affinity for Epelsiban as the human receptor. Species-specific differences in receptor pharmacology can lead to varied responses.

Q3: Could Epelsiban be exhibiting off-target effects at higher concentrations?

Epelsiban is highly selective for the oxytocin receptor over vasopressin receptors (V1a, V1b, and V2).[3] However, at high concentrations, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out. It is crucial to determine the dose-response curve in your system and use the lowest effective concentration to minimize potential off-target activities.

Q4: Is it possible for Epelsiban to act as an agonist or partial agonist?

While Epelsiban is characterized as an antagonist, some molecules targeting GPCRs can exhibit context-dependent pharmacology. For instance, another oxytocin antagonist, atosiban, has been shown to display agonist activity at micromolar concentrations, stimulating prostaglandin (B15479496) production.[2] If you observe unexpected stimulatory effects, consider the possibility of partial agonism, particularly at higher concentrations.

Troubleshooting Guide for Unexpected Experimental Results

Observed Issue Potential Cause Suggested Troubleshooting Steps
No or low antagonist activity in cell-based assays 1. Cell line suitability: The cell line may not express a sufficient density of functional oxytocin receptors. 2. Assay conditions: Suboptimal assay buffer, incubation time, or temperature. 3. Compound integrity: Degradation of this compound in the assay medium.1. Receptor expression analysis: Quantify OTR expression in your cell line using qPCR, western blot, or radioligand binding. 2. Assay optimization: Systematically vary assay parameters (e.g., serum concentration, incubation time) to find the optimal conditions. 3. Stability check: Assess the stability of Epelsiban in your assay medium over the experiment's duration using analytical methods like HPLC.
Inconsistent results between experimental repeats 1. Compound solubility: Poor solubility of this compound in the assay buffer leading to inaccurate concentrations. 2. Cell passage number: High passage number of cells can lead to phenotypic drift and altered receptor expression. 3. Pipetting errors: Inaccurate dispensing of the compound or reagents.1. Solubility assessment: Determine the solubility of Epelsiban in your chosen solvent and assay buffer. Consider using a different solvent or adding a solubilizing agent if necessary. 2. Standardize cell culture: Use cells within a defined low passage number range for all experiments. 3. Technique refinement: Ensure proper mixing and use calibrated pipettes.
Unexpected stimulatory effect observed 1. Partial agonism: As discussed in the FAQs, Epelsiban might exhibit partial agonism at high concentrations. 2. Biased agonism: The compound might preferentially activate a non-canonical signaling pathway. 3. Contamination: The compound stock or reagents may be contaminated.1. Full dose-response curve: Generate a comprehensive dose-response curve to identify any bell-shaped response indicative of partial agonism. 2. Investigate alternative pathways: Use reporter assays for different signaling pathways (e.g., β-arrestin recruitment, ERK activation) to test for biased signaling. 3. Purity analysis: Check the purity of your this compound stock using analytical techniques.
Discrepancy between binding affinity and functional potency 1. Receptor reserve: The cell line may have a high receptor reserve, leading to a leftward shift in the functional dose-response curve. 2. Assay format: The binding assay (e.g., radioligand displacement) and the functional assay (e.g., calcium mobilization) measure different aspects of receptor pharmacology.1. Receptor alkylation: Use an irreversible antagonist to inactivate a fraction of the receptors and reassess the functional potency. 2. Multiple functional assays: Employ different functional assays that measure distinct downstream signaling events to get a more complete picture of the compound's activity.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of Epelsiban

ReceptorBinding Affinity (Ki)Selectivity vs. OTR
Human Oxytocin Receptor (hOTR)0.13 nM-
Human Vasopressin V1a Receptor>50,000-fold>50,000
Human Vasopressin V1b Receptor>63,000-fold>63,000
Human Vasopressin V2 Receptor>31,000-fold>31,000

Table 2: Pharmacokinetic Parameters of Epelsiban

ParameterValueSpecies
Oral Bioavailability55%[1]Rat
CYP450 Inhibition (IC50)> 100 µMHuman
Aqueous Solubility (as besylate salt)33 mg/ml-

Table 3: Clinical Trial Results for Premature Ejaculation

Treatment GroupBaseline IELT (mean, minutes)On-Treatment IELT (mean, minutes)
Placebo0.52[4]0.62[4]
Epelsiban 50 mg0.63[4]0.72[4]
Epelsiban 150 mg0.59[4]0.69[4]

IELT: Intravaginal Ejaculatory Latency Time

Experimental Protocols

1. Radioligand Binding Assay for Oxytocin Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of Epelsiban for the human oxytocin receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

    • Radiolabeled oxytocin antagonist (e.g., [³H]-Vasopressin).

    • Unlabeled oxytocin (for determining non-specific binding).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either vehicle, unlabeled oxytocin (for non-specific binding), or a dilution of Epelsiban.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of Epelsiban.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay: Calcium Mobilization

  • Objective: To assess the antagonist effect of Epelsiban on oxytocin-induced intracellular calcium release.

  • Materials:

    • A cell line endogenously or recombinantly expressing the human oxytocin receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Oxytocin.

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with an injection system.

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound and add them to the wells. Incubate for a predetermined time.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC₈₀) into the wells and record the change in fluorescence over time.

    • Determine the peak fluorescence response for each well.

    • Plot the response against the concentration of Epelsiban to determine its IC₅₀ for the inhibition of the oxytocin-induced calcium signal.

Mandatory Visualizations

G cluster_0 Oxytocin Receptor Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Gq_11 Gαq/11 OTR->Gq_11 Activates Epelsiban Epelsiban Epelsiban->OTR Binds and Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response G cluster_1 Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Potency Is the observed potency significantly lower than expected? Start->Check_Potency Check_Stimulation Is an unexpected stimulatory effect observed? Check_Potency->Check_Stimulation No Investigate_Assay Investigate Assay Parameters: - Receptor Expression - Compound Stability - Assay Conditions Check_Potency->Investigate_Assay Yes (In Vitro) Investigate_PK Consider In Vivo Factors: - Bioavailability - BBB Penetration - Species Differences Check_Potency->Investigate_PK Yes (In Vivo) Investigate_Agonism Investigate Potential Agonism: - Partial Agonism - Biased Signaling - Contamination Check_Stimulation->Investigate_Agonism Yes Contact_Support Consult Further Technical Support Check_Stimulation->Contact_Support No Resolve Issue Resolved Investigate_Assay->Resolve Investigate_PK->Resolve Investigate_Agonism->Resolve

References

Optimizing incubation time for Epelsiban Besylate in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Epelsiban Besylate in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound and other Gq-coupled GPCR antagonists in cell-based assays.

Q1: Why is pre-incubation with this compound necessary before adding the agonist?

For a competitive antagonist like this compound, pre-incubation is crucial to allow the antagonist to bind to the oxytocin (B344502) receptor and reach equilibrium. Without sufficient pre-incubation time, the subsequent addition of the agonist (oxytocin) may outcompete Epelsiban for receptor binding, leading to an underestimation of its antagonist potency (a higher IC50 value).

Q2: What is the optimal pre-incubation time for this compound?

Q3: I am not observing any antagonist effect with this compound. What are the possible causes?

Several factors could contribute to a lack of antagonist activity:

  • Insufficient Pre-incubation Time: The antagonist may not have had enough time to bind to the receptor before the agonist was added. Refer to the incubation time optimization protocol.

  • Incorrect Agonist Concentration: The concentration of the agonist (e.g., oxytocin) used for stimulation might be too high, effectively overcoming the competitive antagonism of Epelsiban. It is recommended to use an agonist concentration that elicits a submaximal response, typically around its EC80 value.

  • Cell Health and Receptor Expression: Ensure that the cells are healthy, within a suitable passage number, and express a sufficient level of the oxytocin receptor. Low receptor density can lead to a small signal window, making it difficult to detect antagonism.

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Avoid repeated freeze-thaw cycles by storing it in aliquots at -20°C or -80°C.

Q4: My results show high variability between replicate wells. What can I do to improve reproducibility?

High variability can be caused by several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the antagonist, agonist, and cells.

  • Inhomogeneous Cell Suspension: Make sure the cell suspension is thoroughly mixed before dispensing into the wells to ensure a uniform cell number per well.

  • Edge Effects: To mitigate 'edge-effects' in 96-well plates, consider not using the outer wells or filling the space between wells with sterile water or PBS to maintain humidity.

  • Variable Incubation Times: Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently across the plate, minimizing variations in incubation times between wells.

  • Temperature Fluctuations: Ensure the plate is incubated at a stable and consistent temperature.

Q5: I am observing a high background signal in my assay. How can I reduce it?

High background can obscure the specific signal. Here are some strategies to reduce it:

  • Optimize Washing Steps: If your assay involves washing steps (e.g., radioligand binding assays), ensure they are sufficient to remove unbound reagents without dislodging the cells.

  • Check for Contamination: Ensure all reagents and cell cultures are free from contamination.

  • Reduce Non-Specific Binding: In binding assays, pre-treating filter plates with agents like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand. The use of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer can also be beneficial.[1]

Quantitative Data Summary

While specific kinetic data for this compound is not widely published, the following table summarizes its known binding affinity for the human oxytocin receptor. This information is useful for designing dose-response experiments.

CompoundTargetAssay TypepKiKi (nM)Species
This compoundHuman Oxytocin ReceptorRadioligand Binding9.90.13Human

Data sourced from publicly available information.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in cell-based assays.

Protocol 1: Determining Optimal Pre-incubation Time for this compound

This protocol describes a time-course experiment to empirically determine the optimal pre-incubation time for this compound in a functional cell-based assay (e.g., Calcium Flux, IP-One, or cAMP assay).

Materials:

  • Cells stably expressing the human oxytocin receptor (e.g., CHO-K1, HEK293)

  • Cell culture medium

  • Assay buffer

  • This compound stock solution

  • Oxytocin (or another suitable agonist) stock solution

  • Assay-specific detection reagents (e.g., Fluo-8 AM for calcium flux, HTRF reagents for IP-One or cAMP)

  • 96-well black, clear-bottom assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or HTRF)

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer. A single, fixed concentration (e.g., 10x the expected IC50) is sufficient for this experiment.

    • Prepare the oxytocin solution at a concentration that will give an EC80 response in the final assay volume.

  • Pre-incubation Time Course:

    • Design the plate layout to include different pre-incubation time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • At the start of the longest time point (e.g., 120 minutes before agonist addition), add the prepared this compound solution to the corresponding wells.

    • Continue adding this compound to the other sets of wells at their respective time points leading up to the agonist addition. For the 0-minute time point, Epelsiban and oxytocin will be added concurrently.

  • Agonist Stimulation:

    • At time zero, add the oxytocin solution to all wells (except for negative controls).

  • Signal Detection:

    • Incubate the plate for the optimal agonist stimulation time (this should be determined separately, but is often in the range of a few minutes for calcium flux to 30-60 minutes for cAMP or IP-One assays).

    • Add the detection reagents according to the specific assay protocol.

    • Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each pre-incubation time point relative to the agonist-only control.

    • Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest time that gives a stable and maximal inhibitory effect.

Protocol 2: Functional Antagonism Assay (Example: Calcium Flux)

This protocol outlines a general procedure for a calcium mobilization assay to determine the IC50 of this compound.

Materials:

  • As listed in Protocol 1, with a calcium-sensitive dye (e.g., Fluo-8 AM) and a fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed cells expressing the oxytocin receptor into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Antagonist Pre-incubation:

    • Prepare a serial dilution of this compound.

    • Add the this compound dilutions to the respective wells.

    • Incubate for the pre-determined optimal pre-incubation time (from Protocol 1).

  • Agonist Stimulation and Signal Reading:

    • Place the plate in a fluorescent plate reader (e.g., FlexStation or FLIPR).

    • Set the instrument to inject the oxytocin solution (at its EC80 concentration) and immediately begin kinetic reading of the fluorescence signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data with 0% inhibition being the response to oxytocin alone and 100% inhibition being the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound cell-based assays.

G cluster_0 Cell Surface cluster_1 Intracellular OTR Oxytocin Receptor (GPCR) Gq Gq protein OTR->Gq Activates Epelsiban This compound (Antagonist) Epelsiban->OTR Binds and Blocks Oxytocin Oxytocin (Agonist) Oxytocin->OTR Binds and Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.

G cluster_incubation Pre-incubation Time Course start Start plate_cells Seed cells expressing Oxytocin Receptor in a 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare Epelsiban (fixed conc.) and Oxytocin (EC80 conc.) incubate_overnight->prepare_compounds add_antagonist_t1 Add Epelsiban (Time = -120 min) prepare_compounds->add_antagonist_t1 add_antagonist_t2 Add Epelsiban (Time = -90 min) add_antagonist_t1->add_antagonist_t2 add_antagonist_t_n ... add_antagonist_t2->add_antagonist_t_n add_antagonist_t_final Add Epelsiban (Time = -15 min) add_antagonist_t_n->add_antagonist_t_final add_agonist Add Oxytocin to all wells (Time = 0 min) add_antagonist_t_final->add_agonist incubate_agonist Incubate for agonist stimulation period add_agonist->incubate_agonist add_reagents Add detection reagents incubate_agonist->add_reagents read_plate Read plate on appropriate reader add_reagents->read_plate analyze_data Analyze data and plot % Inhibition vs. Time read_plate->analyze_data end Determine Optimal Pre-incubation Time analyze_data->end

Caption: Experimental workflow for determining the optimal pre-incubation time for this compound.

References

Dealing with batch-to-batch variability of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Epelsiban Besylate.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in In-Vitro Assays

You may observe that different batches of this compound exhibit varying levels of antagonist activity at the oxytocin (B344502) receptor.

Possible Causes and Solutions

Possible Cause Recommended Action
Degradation of the Compound This compound, although a small molecule, can be susceptible to degradation if not stored or handled properly. Ensure the compound is stored at -20°C in a tightly sealed container, protected from light and moisture. Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions for each experiment.
Inaccurate Compound Concentration The actual concentration of your stock solution may differ between batches due to variations in weighing, dissolution, or the presence of residual solvents. It is crucial to accurately determine the concentration of your stock solution. If possible, use a spectrophotometer and a known extinction coefficient or perform a quantitative analysis using a validated HPLC method.
Presence of Impurities Impurities from the synthesis process can interfere with the biological activity of this compound. These can include starting materials, reagents, or byproducts. Request a Certificate of Analysis (CoA) from the supplier for each batch and compare the purity levels. If significant differences are observed, consider using HPLC to analyze the purity of each batch.
Variability in Experimental Conditions Seemingly minor variations in your experimental setup can lead to significant differences in results. Ensure that all experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are kept consistent across all experiments and batches.
Issue 2: Poor or Variable Solubility

You may find that different batches of this compound have different solubility characteristics in your chosen solvent.

Possible Causes and Solutions

Possible Cause Recommended Action
Polymorphism Different batches may have different crystalline forms (polymorphs), which can affect solubility. Visually inspect the powder from different batches for any obvious differences in appearance (e.g., color, texture). While difficult to confirm without specialized equipment, inconsistent solubility is a key indicator of potential polymorphism.
Hygroscopicity This compound may absorb moisture from the air, which can affect its solubility and stability. Always handle the compound in a low-humidity environment and store it in a desiccator.
Incorrect pH of the Solution The solubility of compounds with ionizable groups, like this compound, can be highly pH-dependent. Ensure the pH of your solvent or buffer is appropriate and consistent for each experiment.
Presence of Insoluble Impurities Impurities in a particular batch may be less soluble than the active compound, leading to particulate matter in your solution. Centrifuge your stock solution and use the supernatant for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a good batch of this compound?

A good research-grade batch of this compound should typically have a purity of ≥98% as determined by HPLC. Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for detailed information on purity and the methods used for its determination.

Q2: How should I prepare and store stock solutions of this compound?

For most in-vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. When preparing aqueous working solutions, be mindful of the final concentration of the organic solvent to avoid any detrimental effects on your experimental system.

Q3: What are some common impurities that might be present in this compound?

As a synthetic molecule, potential impurities can include residual starting materials, reagents from the synthesis process, and side-products. Common impurities in similar synthetic molecules can include deletion or insertion products from the synthetic route.[1] Degradation products can also arise from improper storage or handling.

Q4: Can the besylate salt form contribute to variability?

Yes, the besylate salt form can influence the physicochemical properties of the drug, such as solubility and stability.[2][3] Variations in the salt formation process between batches could potentially lead to differences in these properties.

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: In-Vitro Bioactivity Assay - Oxytocin Receptor Antagonism

This protocol describes a cell-based assay to determine the antagonist activity of this compound on the human oxytocin receptor.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor (hOTR)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Oxytocin

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium flux indicator dye (e.g., Fluo-4 AM)

  • Plate reader capable of measuring fluorescence

Method:

  • Cell Culture:

    • Culture the hOTR-CHO-K1 cells according to standard protocols.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium flux indicator dye according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a solution of oxytocin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in the plate reader and initiate fluorescence reading.

    • After establishing a baseline reading, add the oxytocin solution to all wells (except for negative controls).

    • Continue to measure the fluorescence to record the calcium response.

  • Data Analysis:

    • Calculate the antagonist effect of this compound by measuring the inhibition of the oxytocin-induced calcium signal.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Inconsistent_Results->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Compound OK Analyze_Data Step 3: Re-analyze Data Check_Protocol->Analyze_Data Protocol Consistent Consult_Support Step 4: Consult Technical Support Analyze_Data->Consult_Support Discrepancy Persists

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates Epelsiban This compound Epelsiban->OTR Blocks PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified signaling pathway of the oxytocin receptor and the antagonistic action of this compound.

References

Troubleshooting low signal in Epelsiban Besylate binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in Epelsiban Besylate binding assays. Epelsiban is a potent and selective non-peptide antagonist for the oxytocin (B344502) receptor (OTR), a G protein-coupled receptor (GPCR).[1][2] Its high affinity (pKi of 9.9, Ki = 0.13 nM) makes it a valuable research tool, but assays require careful optimization to ensure robust and reproducible results.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my specific binding signal weak or absent?

Low or undetectable specific binding is a common issue that can stem from several sources, including problems with reagents, suboptimal assay conditions, or issues with the receptor preparation itself.[4] A systematic approach is necessary to pinpoint the cause.

Initial Checks:

  • Positive Control: Always include a positive control compound with known affinity for the OTR to confirm the assay is working.

  • Reagent Integrity: Verify that all reagents, especially the radioligand and receptor membranes, have been stored correctly and are not expired.[4][5]

  • Calculation Errors: Double-check all dilutions and calculations for radioligand, competitor, and protein concentrations.

Q2: How can I determine if my reagents are the problem?

Degraded or poor-quality reagents are a primary cause of weak signal.

  • Radioligand:

    • Purity and Activity: Ensure the radiochemical purity is high (typically >90%) and check the specific activity.[4] Low specific activity can make it difficult to detect binding, especially for receptors with low density.[4]

    • Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.[4][6] Using a concentration that is too high can increase non-specific binding and deplete the free ligand concentration.[7]

    • Storage: Improper storage can lead to degradation. Aliquot the radioligand upon receipt and store it as recommended to avoid repeated freeze-thaw cycles.[4]

  • This compound (Competitor):

    • Purity and Solubility: Confirm the purity of your this compound stock. Ensure it is fully dissolved in the assay buffer.

  • Receptor Preparation (Membranes):

    • Receptor Presence and Activity: Confirm the presence and binding capability of the oxytocin receptor in your membrane preparation.[4] The receptor density may be too low, or the receptors may have degraded during preparation or storage.[4] Running a saturation binding experiment can help determine the receptor density (Bmax).

    • Protein Concentration: The amount of membrane protein is critical. A typical starting range for GPCR assays is 100-500 µg of membrane protein per well, but this must be optimized.[4]

Q3: What are the optimal assay conditions and how do I establish them?

Binding assays are highly sensitive to conditions like time, temperature, and buffer composition.[8] Each of these parameters should be optimized.

  • Incubation Time: The reaction must reach equilibrium for accurate results.[6][9] This time is dependent on the ligand's affinity, concentration, and the temperature.[10] Perform a time-course experiment to determine how long it takes for binding to plateau (reach a steady state).[6][10] Insufficient incubation time is a common reason for low signal.[4][9]

  • Temperature: Most binding assays are performed at room temperature or 30-37°C.[10] The chosen temperature should remain constant throughout the experiment and across all assay plates.[8]

  • Assay Buffer: The buffer composition can significantly impact binding.

    • pH and Ionic Strength: Maintain a consistent pH (typically 7.4) and ionic strength.[8]

    • Additives: Including Bovine Serum Albumin (BSA) in the buffer can help to reduce non-specific binding of the radioligand to tubes and filters.[4]

ParameterRecommended RangePurpose
Membrane Protein 100 - 500 µ g/well Titrate to find optimal signal-to-noise ratio.[4]
Radioligand Conc. ≤ KdFor competition assays, ensures sensitivity to competitor.[6]
Incubation Time 30 - 120 minMust be sufficient to reach equilibrium; determine experimentally.[10]
Incubation Temp. Room Temp or 30°CMust be kept constant.[10]
Assay Buffer Tris-HCl, pH 7.4Standard physiological buffer.
Additives 0.1% - 0.5% BSAReduces non-specific binding.[4]
Q4: My non-specific binding (NSB) is high, making my specific signal appear low. How can I fix this?

High non-specific binding (NSB) obscures the specific signal. Ideally, NSB should be less than 50% of the total binding.[4]

  • Reduce Radioligand Concentration: Hydrophobic radioligands tend to have higher NSB. Using a lower concentration can help.[4]

  • Reduce Membrane Protein: Too much protein can increase the sites for non-specific interaction.[4][7]

  • Optimize Washing: Increase the number and/or volume of washes with ice-cold wash buffer. This helps remove unbound radioligand more effectively.[4]

  • Filter Treatment: Pre-soaking glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[4]

Experimental Protocols & Visualizations

Oxytocin Receptor Signaling Pathway

Epelsiban acts as a competitive antagonist at the oxytocin receptor (OTR). It binds to the receptor but does not activate it, thereby blocking the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades (e.g., Gq/11 protein activation and subsequent release of intracellular calcium).

OTR_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Activation Gq->PLC Oxytocin Oxytocin (Agonist) Oxytocin->OTR Binds & Activates Epelsiban Epelsiban (Antagonist) Epelsiban->OTR Binds & Blocks Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Response Physiological Response Ca_Release->Response

Caption: Competitive antagonism of the oxytocin receptor by Epelsiban.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for an this compound competitive binding assay using a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Vasopressin, which also binds OTR) and cell membranes expressing the human oxytocin receptor.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the OTR in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[4]

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

2. Assay Setup:

  • Prepare serial dilutions of this compound (competitor).

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, unlabeled competitor (Epelsiban), or a high concentration of a non-specific competitor to define total binding, competition, and non-specific binding (NSB) respectively.

  • Add the membrane preparation to initiate the binding reaction.

3. Incubation:

  • Incubate the plate at a constant temperature (e.g., 30°C) for a pre-determined time sufficient to reach equilibrium (e.g., 60 minutes).[10]

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in PEI) using a cell harvester.[4]

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

5. Quantification:

  • Place the filters into scintillation vials.

  • Add scintillation cocktail and allow the vials to sit in the dark.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Workflow Prep 1. Prepare Reagents (Membranes, Radioligand, Epelsiban) Assay 2. Set Up Assay Plate (Total, NSB, Competition Wells) Prep->Assay Incubate 3. Incubate to Equilibrium (e.g., 60 min at 30°C) Assay->Incubate Filter 4. Separate Bound/Free Ligand (Rapid Filtration) Incubate->Filter Wash 5. Wash Filters (Ice-cold Buffer) Filter->Wash Count 6. Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze 7. Analyze Data (Calculate Specific Binding & IC50) Count->Analyze

Caption: General workflow for an this compound binding assay.

Troubleshooting Decision Tree for Low Signal

If you are experiencing low signal, use this decision tree to diagnose the potential cause systematically.

Troubleshooting Start Start: Low or No Specific Signal CheckReagents Are Reagents Valid? Start->CheckReagents CheckConditions Are Assay Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents Solution: - Check radioligand purity/age - Confirm competitor concentration - Run positive control CheckReagents->Sol_Reagents No CheckReceptor Is Receptor Prep Active? CheckConditions->CheckReceptor Yes Sol_Conditions Solution: - Optimize incubation time (equilibrium) - Titrate radioligand concentration - Check buffer pH and additives CheckConditions->Sol_Conditions No CheckNSB Is NSB Too High (>50% of Total)? CheckReceptor->CheckNSB Yes Sol_Receptor Solution: - Titrate membrane protein amount - Prepare fresh membranes - Confirm receptor expression (Bmax) CheckReceptor->Sol_Receptor No Sol_NSB Solution: - Reduce radioligand/protein conc. - Optimize wash steps - Pre-treat filters (e.g., PEI) CheckNSB->Sol_NSB Yes Success Signal Restored CheckNSB->Success No Sol_Reagents->CheckReagents Sol_Conditions->CheckConditions Sol_Receptor->CheckReceptor Sol_NSB->CheckNSB

Caption: A decision tree for troubleshooting low signal issues.

References

Strategies to enhance the in vivo efficacy of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epelsiban Besylate. Our goal is to help you enhance the in vivo efficacy of this potent and selective oxytocin (B344502) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-peptide, orally bioavailable small molecule that acts as a potent and highly selective antagonist of the oxytocin receptor (OTR).[1][2] It has a high affinity for the human OTR with a Ki of 0.13 nM and demonstrates over 31,000-fold selectivity over human vasopressin receptors (V1a, V1b, and V2).[1][2] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[3]

Q2: this compound has good oral bioavailability. Why was it not effective in clinical trials for premature ejaculation?

A2: While preclinical studies in rats showed good oral bioavailability (55%), clinical trials for premature ejaculation in men did not demonstrate a statistically significant improvement in intravaginal ejaculatory latency time (IELT) compared to placebo.[2][4] A leading hypothesis for this discrepancy is that while Epelsiban achieves systemic circulation, it may not adequately penetrate the blood-brain barrier (BBB) to reach the central nervous system (CNS) targets thought to be critical for modulating the ejaculatory reflex.[5] The therapeutic effect for this indication is believed to be mediated by the blockade of oxytocin receptors in the brain and spinal cord.[4]

Q3: What are the main signaling pathways activated by the oxytocin receptor that this compound inhibits?

A3: The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. This initiates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction. Additionally, the oxytocin receptor can couple to other G proteins (Gi/o) and activate other pathways like the MAPK and Rho kinase pathways.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides strategies to overcome them.

Problem Potential Cause Suggested Solution/Strategy
Poor in vivo efficacy despite adequate systemic exposure (good oral bioavailability). Insufficient target engagement in the desired tissue (e.g., CNS).Enhance CNS Penetration:Formulation-based approaches: - Lipid-based formulations: Formulate Epelsiban in self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to potentially improve BBB permeability.[1] - Nanoparticle delivery systems: Encapsulate Epelsiban in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to facilitate transport across the BBB. • Chemical modification (medicinal chemistry approach): - Prodrug approach: Synthesize a more lipophilic prodrug of Epelsiban that can cross the BBB and then be converted to the active compound within the CNS. - Structural modifications: Modify the Epelsiban structure to increase lipophilicity or reduce its recognition by efflux transporters at the BBB, such as P-glycoprotein.
High inter-individual variability in therapeutic response. Differences in metabolism (e.g., cytochrome P450 activity).Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: • Conduct thorough PK/PD studies in your animal model to correlate plasma and tissue concentrations with the observed pharmacological effect. This can help in understanding the therapeutic window and sources of variability.Controlled Dosing Regimen: • Ensure consistent dosing procedures and consider using cannulated animals for precise administration and blood sampling.
Compound precipitation upon dilution of DMSO stock solution for in vivo dosing. Low aqueous solubility of the free base form, even though the besylate salt is soluble.Alternative Formulation Strategies:pH adjustment: Determine the pH-solubility profile and use a buffer system that maintains the solubility of Epelsiban at the desired concentration. • Use of co-solvents and excipients: Screen for biocompatible co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) or solubilizing excipients (e.g., cyclodextrins) that can be safely administered in vivo.[1]
Observed off-target effects or toxicity at higher doses. Interaction with other receptors or cellular targets at supra-pharmacological concentrations.Dose-Response Studies: • Perform careful dose-escalation studies to determine the maximum tolerated dose (MTD) and the therapeutic index in your animal model.Selectivity Profiling: • Although Epelsiban is highly selective, confirm its activity against a panel of relevant receptors and enzymes, especially if unexpected phenotypes are observed.

Key Experimental Protocols

Protocol 1: Evaluation of a Novel this compound Formulation for Enhanced CNS Penetration and Efficacy in a Rat Model of Premature Ejaculation
  • Formulation Preparation:

    • Prepare the standard formulation of this compound by dissolving it in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Prepare the novel formulation (e.g., a self-emulsifying drug delivery system or a nanoparticle suspension) of this compound according to your specific protocol.

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats.

  • Pharmacokinetic Study:

    • Administer the standard and novel formulations of this compound orally to different groups of rats at a fixed dose.

    • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • At the final time point, euthanize the animals and collect brain tissue.

    • Analyze the concentration of Epelsiban in plasma and brain homogenates using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, half-life, and brain-to-plasma concentration ratio.

  • Efficacy Study (Apomorphine-Induced Ejaculation Model):

    • Administer the vehicle, standard formulation, or novel formulation of this compound orally.

    • After a predetermined time (based on PK data, e.g., Tmax), administer a subcutaneous injection of apomorphine (B128758) to induce ejaculation.

    • Observe and record the number of ejaculatory events over a specific period.

    • A significant reduction in the number of ejaculations in the novel formulation group compared to the standard formulation group would indicate enhanced CNS efficacy.

Protocol 2: In Vitro Assessment of BBB Permeability using a Cell-Based Assay
  • Cell Culture:

    • Culture a suitable in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes, or a commercially available system.

  • Permeability Assay:

    • Add this compound (in a suitable vehicle) to the apical (blood) side of the cell monolayer.

    • At various time points, collect samples from the basolateral (brain) side.

    • Analyze the concentration of Epelsiban in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.

    • This assay can be used to rapidly screen different formulations for their potential to enhance BBB penetration before moving to in vivo studies.

Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq Gαq OTR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_SR Ca²⁺ (from SR) IP3->Ca2_SR Releases PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_SR->Contraction Stimulates PKC->Contraction Contributes to Epelsiban Epelsiban Besylate Epelsiban->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds

Caption: this compound competitively antagonizes the oxytocin receptor.

Experimental Workflow for Evaluating Novel Formulations

Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulate_Standard Prepare Standard Epelsiban Formulation PK_Study Pharmacokinetic Study in Rats (Plasma & Brain Levels) Formulate_Standard->PK_Study Formulate_Novel Prepare Novel Epelsiban Formulation (e.g., SEDDS, Nanoparticles) BBB_Assay In Vitro BBB Permeability Assay (Papp measurement) Formulate_Novel->BBB_Assay Formulate_Novel->PK_Study BBB_Assay->Formulate_Novel Optimization Feedback Efficacy_Study Efficacy Study in Rats (Apomorphine Challenge) PK_Study->Efficacy_Study Inform Dosing Time Compare_PK Compare PK Parameters (AUC, Cmax, Brain/Plasma Ratio) PK_Study->Compare_PK Compare_Efficacy Compare Efficacy (Ejaculatory Events) Efficacy_Study->Compare_Efficacy

Caption: Workflow for enhancing and testing Epelsiban's in vivo efficacy.

References

Quality control measures for research-grade Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for research-grade Epelsiban Besylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity specification for research-grade this compound?

A1: For most research applications, the purity of this compound should be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, for sensitive in vivo or cell-based assays, a purity of ≥99% is recommended. It is crucial to refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

Q2: How should I properly store and handle research-grade this compound?

A2: this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, storage at 2-8°C is acceptable. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. The aqueous solubility is reported to be good for the besylate salt.

Q4: What are the potential sources of impurities in research-grade this compound?

A4: Impurities can originate from the synthesis process (e.g., starting materials, reagents, and by-products) or from degradation of the final product. Degradation can be caused by factors such as improper storage conditions (exposure to light, heat, or moisture) or repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Impurity or degradation of this compound.1. Verify the purity of your current batch using HPLC. 2. Perform a fresh stock solution preparation. 3. If degradation is suspected, obtain a new, unopened vial of the compound.
Precipitation of the compound in aqueous solution Poor solubility or exceeding the solubility limit.1. Ensure the final concentration is within the solubility limits for your chosen solvent system. 2. Consider using a co-solvent or adjusting the pH of the buffer. 3. Briefly sonicate the solution to aid dissolution.
Shift in the retention time of the main peak in HPLC analysis Change in mobile phase composition, column degradation, or instrument variability.1. Prepare a fresh mobile phase. 2. Equilibrate the column thoroughly before injection. 3. Run a standard of known purity to verify system suitability.
Appearance of new peaks in the HPLC chromatogram upon storage Degradation of this compound.1. Review storage conditions and ensure the compound is protected from light and moisture. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Characterize the new peaks by Mass Spectrometry (MS) to identify potential degradation products.

Quantitative Data Summary

Table 1: Typical Purity Specifications for Research-Grade this compound

Parameter Specification Method
Purity≥98% (Standard Grade) ≥99% (High Purity Grade)HPLC
IdentityConforms to structure¹H NMR, MS
AppearanceWhite to off-white solidVisual
SolubilitySoluble in DMSOVisual

Table 2: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the prepared sample solution.

    • Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the identity of this compound by observing the protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight (519.29 for the free base).

Protocol 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with a reference spectrum or the expected structure of this compound to confirm its identity and structural integrity.

Visualizations

Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Epelsiban This compound Epelsiban->OXTR Antagonist Oxytocin Oxytocin Oxytocin->OXTR Agonist IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling and the inhibitory action of Epelsiban.

QC_Workflow_Epelsiban cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_evaluation Data Evaluation Sample Research-Grade This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity) Dissolution->HPLC MS Mass Spectrometry (Identity) Dissolution->MS NMR NMR Spectroscopy (Structure) Dissolution->NMR Purity_Check Purity ≥ 98%? HPLC->Purity_Check Identity_Check Correct Mass & Structure? MS->Identity_Check NMR->Identity_Check Pass PASS Proceed with Experiment Purity_Check->Pass Yes Fail FAIL Contact Supplier Purity_Check->Fail No Identity_Check->Pass Yes Identity_Check->Fail No

Caption: Quality control workflow for research-grade this compound.

Validation & Comparative

Epelsiban Besylate vs. Atosiban: A Comparative Analysis in Myometrial Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Oxytocin (B344502) Receptor Antagonists

In the landscape of obstetric research and drug development, the modulation of myometrial contractility is a critical area of focus, particularly in the management of preterm labor. Oxytocin receptor antagonists play a pivotal role in this field by inhibiting the uterine contractions induced by the hormone oxytocin. This guide provides a detailed comparison of two such antagonists, Epelsiban Besylate and Atosiban, focusing on their performance in myometrial contractility assays, their mechanisms of action, and the experimental protocols used for their evaluation.

At a Glance: Key Differences and Performance Summary

FeatureThis compoundAtosiban
Primary Target Selective Oxytocin Receptor (OTR) AntagonistOxytocin Receptor (OTR) and Vasopressin V1a Receptor Antagonist
Molecular Type Non-peptide small moleculePeptide-based
Administration Orally bioavailableIntravenous administration
Potency (pKi for human OTR) 9.9Not explicitly found as pKi, but has a reported inhibition constant (Ki) of 10 nmol/L for inhibiting oxytocin-induced myometrial activation.
Selectivity >31,000-fold selectivity for OTR over vasopressin receptors (V1a, V1b, V2)[1]Also acts as a vasopressin V1a receptor antagonist[2]
Effect on Oxytocin-Induced IP3 Production Competitive antagonist, inhibits IP3 production.[3]Competitive antagonist, inhibits IP3 production.[3]
Effect on cAMP Production No effect on forskolin (B1673556) and calcitonin-stimulated cAMP production.[3]Inhibits forskolin and calcitonin-stimulated cAMP production.[3]
Effect on ERK1/2 Activity No stimulation of ERK1/2 activity.[3]Stimulates ERK1/2 activity in a time- and concentration-dependent manner.[3]
Prostaglandin (B15479496) Production Does not stimulate prostaglandin E2 and F2α production.[3]Stimulates cyclo-oxygenase 2 (COX-2) activity and subsequent production of prostaglandin E2 and F2α.[3]
Inhibition of Myometrial Contractions While shown to inhibit oxytocin receptor signaling, specific quantitative data (e.g., IC50) on the inhibition of physical myometrial contractions in human tissue is not readily available in the reviewed literature. One study notes comparable potency to Atosiban in rats.Effectively inhibits oxytocin-induced myometrial contractions in a dose-dependent manner.[4] Reported pA2 value of 7.81-7.86 for inhibition of oxytocin-induced contractions in term and preterm human myometrium.

Mechanism of Action and Signaling Pathways

Both Epelsiban and Atosiban exert their primary effect by antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for initiating uterine contractions. However, their downstream signaling effects exhibit notable differences.

Oxytocin Receptor Signaling Pathway:

Activation of the OTR by oxytocin primarily couples to the Gq/11 protein, initiating a signaling cascade that leads to myometrial contraction. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2_release Ca²⁺ Release SR->Ca2_release Induces CaM Calmodulin Ca2_release->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Leads to

Caption: Oxytocin Receptor Signaling Pathway for Myometrial Contraction.

Comparative Signaling Effects of Epelsiban and Atosiban:

A key study by Arrowsmith et al. (2020) revealed significant differences in the signaling pathways modulated by Epelsiban and Atosiban in human myometrial smooth muscle cells.[3]

  • IP3 Production: Both compounds act as competitive antagonists, inhibiting oxytocin-induced IP3 production.[3]

  • cAMP Production: Atosiban, but not Epelsiban, was found to inhibit forskolin and calcitonin-stimulated cAMP production, suggesting an interaction with Gαi signaling pathways.[3]

  • ERK1/2 Activation: Atosiban stimulated the phosphorylation of ERK1/2, a key signaling molecule involved in cell growth and proliferation, in a time- and concentration-dependent manner. Epelsiban did not show this effect.[3]

  • Prostaglandin Synthesis: Atosiban was shown to stimulate COX-2 activity, leading to the production of prostaglandins (B1171923) E2 and F2α, which are themselves potent stimulators of uterine contractions. This agonist activity of Atosiban at higher concentrations was not observed with Epelsiban.[3]

This differential signaling suggests that Epelsiban may be a more "pure" oxytocin receptor antagonist, whereas Atosiban exhibits some agonist-like properties that could potentially be counterproductive in a tocolytic setting.

Antagonist_Comparison cluster_epelsiban This compound cluster_atosiban Atosiban Epelsiban Epelsiban OTR_E OTR Epelsiban->OTR_E Antagonizes IP3_inhibition_E Inhibits IP3 Production OTR_E->IP3_inhibition_E cAMP_no_effect No Effect on cAMP OTR_E->cAMP_no_effect ERK_no_effect No ERK1/2 Activation OTR_E->ERK_no_effect PG_no_effect No Prostaglandin Production OTR_E->PG_no_effect Atosiban Atosiban OTR_A OTR Atosiban->OTR_A Antagonizes IP3_inhibition_A Inhibits IP3 Production OTR_A->IP3_inhibition_A cAMP_inhibition Inhibits cAMP Production OTR_A->cAMP_inhibition ERK_activation Activates ERK1/2 OTR_A->ERK_activation PG_production Stimulates Prostaglandin Production OTR_A->PG_production

Caption: Comparative Downstream Signaling Effects of Epelsiban and Atosiban.

Experimental Protocols for Myometrial Contractility Assays

The in vitro evaluation of uterine muscle contractility is a cornerstone of research in this field. The following protocol outlines a typical experimental workflow for assessing the effects of compounds like Epelsiban and Atosiban.

1. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

  • The tissue is immediately placed in a physiological salt solution (PSS) and transported to the laboratory.

  • Fine strips of myometrium (e.g., 2 mm x 2 mm x 10 mm) are carefully dissected from the biopsy.

2. Organ Bath Setup:

  • Each myometrial strip is mounted vertically in an organ bath chamber containing PSS.

  • The PSS is maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.

  • One end of the tissue strip is attached to a fixed hook, while the other is connected to an isometric force transducer.

3. Equilibration and Baseline Recording:

  • The tissue is allowed to equilibrate under a set tension for a period of time (e.g., 60-90 minutes) until spontaneous, regular contractions are observed.

  • Baseline contractile activity (frequency, amplitude, and duration of contractions) is recorded.

4. Agonist-Induced Contractions:

  • To test the inhibitory effect of antagonists, contractions are first stimulated with a known concentration of oxytocin (e.g., 0.5 nM).

  • The tissue is allowed to stabilize in the presence of oxytocin, and a new baseline of agonist-induced contractions is established.

5. Antagonist Administration and Data Acquisition:

  • The antagonist (this compound or Atosiban) is added to the organ bath in a cumulative, concentration-dependent manner.

  • The changes in the frequency, amplitude, and duration of myometrial contractions are continuously recorded by the force transducer.

6. Data Analysis:

  • The inhibitory effect of the antagonist is quantified by measuring the reduction in the area under the curve (AUC) of the contractions, as well as changes in contraction frequency and amplitude.

  • Concentration-response curves are generated to determine the IC50 (the concentration of the antagonist that produces 50% of its maximal inhibitory effect) or the pA2 value (a measure of the affinity of a competitive antagonist for its receptor).

Experimental_Workflow Tissue_Acquisition 1. Tissue Acquisition (Myometrial Biopsy) Tissue_Preparation 2. Tissue Preparation (Dissection of Strips) Tissue_Acquisition->Tissue_Preparation Organ_Bath 3. Organ Bath Mounting Tissue_Preparation->Organ_Bath Equilibration 4. Equilibration & Baseline Recording Organ_Bath->Equilibration Agonist_Stimulation 5. Agonist Stimulation (Oxytocin) Equilibration->Agonist_Stimulation Antagonist_Addition 6. Antagonist Addition (Epelsiban or Atosiban) Agonist_Stimulation->Antagonist_Addition Data_Acquisition 7. Data Acquisition (Force Transducer) Antagonist_Addition->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 / pA2) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for Myometrial Contractility Assays.

Conclusion

This compound and Atosiban are both potent antagonists of the oxytocin receptor, with the potential to inhibit myometrial contractility. However, they exhibit distinct pharmacological profiles. Epelsiban appears to be a more selective and "pure" OTR antagonist, devoid of the agonist-like activities on cAMP and prostaglandin production that are observed with Atosiban. This difference in their signaling signatures may have important implications for their clinical use as tocolytics.

While Atosiban has been more extensively studied in human myometrial contractility assays, providing quantitative data on its inhibitory effects, similar data for Epelsiban is less readily available in the public domain. Further head-to-head studies focusing on the direct inhibition of physical contractions are warranted to provide a complete and quantitative comparison of their performance. The choice between these two agents in a research or clinical setting will likely depend on the specific requirements of the study or therapeutic goal, with Epelsiban offering a more targeted antagonism of the oxytocin receptor signaling pathway.

References

A Comparative Guide to the Binding Affinity of Oxytocin Receptor Antagonists: Spotlight on Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Epelsiban Besylate to the human oxytocin (B344502) receptor (OTR) against other notable OTR antagonists. The data presented is intended to offer an objective overview supported by experimental evidence to inform research and development in this therapeutic area.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the strength of the interaction. A lower inhibition constant (Kᵢ) or dissociation constant (Kᵈ) signifies a higher binding affinity. The following table summarizes the reported binding affinities of this compound and its comparators for the human oxytocin receptor.

CompoundChemical StructureBinding Affinity (Kᵢ/Kᵈ in nM) for Human Oxytocin Receptor
Epelsiban (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione[1][2]0.13[2]
Retosiban (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione[3][4]0.65[3][4]
Barusiban (B1609675) A synthetic cyclic hexapeptide containing five unnatural amino acids and one D-amino acid.[5]0.8[6]
Cligosiban A non-peptide oxytocin receptor antagonist.[7]5.7 (Kᵈ)[8]
Atosiban An oligopeptide, specifically a synthetic peptide oxytocin antagonist with modifications at positions 1, 2, 4, and 8.[9][10]76.4[11]

Note on Atosiban: Various sources report different binding affinities for Atosiban, with some indicating a higher affinity for the vasopressin V1a receptor. The value presented here is from a study specifically reporting its Kᵢ at the human oxytocin receptor for comparative purposes.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for oxytocin receptor antagonists is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the receptor.

Key Steps in the Protocol:
  • Membrane Preparation:

    • Cell membranes expressing the human oxytocin receptor are prepared. Commonly used cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, which have been genetically engineered to express the receptor.

    • The cells are cultured and then harvested. The cell pellet is homogenized in a cold buffer and then centrifuged to separate the membrane fraction from other cellular components. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) is added to each well.

    • Serial dilutions of the unlabeled test compound (e.g., this compound or a comparator) are then added to the wells.

    • Control wells are included for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist to saturate the receptors).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are then washed with an ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action, the following diagrams illustrate the oxytocin receptor signaling pathway and the general workflow of a competitive binding assay.

Oxytocin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Epelsiban Epelsiban (Antagonist) Epelsiban->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Prepare OTR- expressing cell membranes Incubation Incubate membranes, radioligand, and competitor Membranes->Incubation Radioligand Prepare radioligand ([³H]-Oxytocin) Radioligand->Incubation Competitor Prepare serial dilutions of Epelsiban Competitor->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Measure radioactivity (scintillation counting) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ values Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

References

Epelsiban Besylate: A Comparative Analysis of its Selectivity Profile at Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Epelsiban Besylate against human vasopressin and oxytocin (B344502) receptors. The data presented herein is intended to offer an objective overview for researchers and professionals engaged in the development of novel therapeutics targeting these receptor systems.

Introduction

This compound is a potent and selective antagonist of the oxytocin receptor (OTR). Its therapeutic potential has been investigated for conditions where oxytocin plays a significant physiological role. A critical aspect of its pharmacological profile is its selectivity against the closely related vasopressin receptors (V1a, V1b, and V2), which share structural homology and ligand-binding characteristics with the OTR. High selectivity is a desirable attribute for a targeted therapy, as it can minimize off-target effects and enhance the therapeutic window. This guide compares the binding affinity of Epelsiban with other known vasopressin receptor antagonists.

Comparative Selectivity Profile

The selectivity of this compound for the human oxytocin receptor over the human vasopressin receptor subtypes is exceptionally high. The following table summarizes the binding affinities (Ki) of Epelsiban and other relevant vasopressin receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundOT Receptor Ki (nM)V1a Receptor Ki (nM)V1b Receptor Ki (nM)V2 Receptor Ki (nM)V1a/OT Selectivity RatioV2/OT Selectivity Ratio
Epelsiban ~0.126[1]>6300[1]~398[1]>7940[1]>50,000>63,000
Atosiban 7.316-1300~2.2~178
Retosiban 0.65[2]>910[2]->910[2]>1400>1400
Tolvaptan -117.4-4.2--
Conivaptan -0.65-2.3--
Relcovaptan -0.51001000--

Note: Ki values are approximate and can vary based on experimental conditions. The selectivity ratio is calculated as Ki (Vasopressin Receptor) / Ki (OT Receptor). A higher ratio indicates greater selectivity for the oxytocin receptor.

As the data indicates, Epelsiban demonstrates a markedly superior selectivity for the oxytocin receptor when compared to Atosiban and Retosiban. Its binding affinity for the vasopressin receptors is significantly lower, highlighting its specific pharmacological profile.

Signaling Pathways

The vasopressin and oxytocin receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

G_protein_signaling cluster_vasopressin Vasopressin Signaling cluster_oxytocin Oxytocin Signaling AVP Vasopressin (AVP) V1a/V1b V1a/V1b Receptors AVP->V1a/V1b V2 V2 Receptor AVP->V2 Gq/11 Gq/11 V1a/V1b->Gq/11 Gs Gs V2->Gs PLC Phospholipase C (PLC) Gq/11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca2+ ↑ Intracellular Ca2+ IP3_DAG->Ca2+ PKC Protein Kinase C (PKC) IP3_DAG->PKC Physiological_Response_V1 Vasoconstriction, Glycogenolysis, Platelet Aggregation Ca2+->Physiological_Response_V1 PKC->Physiological_Response_V1 cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Response_V2 Water Reabsorption (Aquaporin-2 translocation) PKA->Physiological_Response_V2 OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Gq/11_OT Gq/11 OTR->Gq/11_OT PLC_OT Phospholipase C (PLC) Gq/11_OT->PLC_OT activates PIP2_OT PIP2 PLC_OT->PIP2_OT IP3_DAG_OT IP3 & DAG PIP2_OT->IP3_DAG_OT Ca2+_OT ↑ Intracellular Ca2+ IP3_DAG_OT->Ca2+_OT PKC_OT Protein Kinase C (PKC) IP3_DAG_OT->PKC_OT Physiological_Response_OT Uterine Contractions, Lactation, Social Bonding Ca2+_OT->Physiological_Response_OT PKC_OT->Physiological_Response_OT

Caption: Simplified signaling pathways of vasopressin and oxytocin receptors.

Experimental Protocols

The determination of binding affinities (Ki) for this compound and comparator compounds is typically performed using radioligand binding assays. Below is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of test compounds for human vasopressin (V1a, V1b, V2) and oxytocin receptors.

Materials:

  • Membrane preparations from cell lines stably expressing the recombinant human V1a, V1b, V2, or oxytocin receptors.

  • Radioligands: [3H]-Arginine Vasopressin ([3H]-AVP) for vasopressin receptors, and [3H]-Oxytocin for the oxytocin receptor.

  • Test compounds: this compound and other vasopressin receptor antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand.

    • Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).

    • Membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow start Start: Selectivity Profiling receptors Prepare Membrane Fractions (hOTR, hV1a, hV1b, hV2) start->receptors radioligand Prepare Radioligand ([3H]-OT or [3H]-AVP) start->radioligand compounds Prepare Serial Dilutions of Test Compounds start->compounds assay_setup Set up 96-well Plate Assay (Total, Non-specific, Competition) receptors->assay_setup radioligand->assay_setup compounds->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis comparison Compare Ki values and Calculate Selectivity Ratios analysis->comparison end End: Selectivity Profile Established comparison->end

Caption: Experimental workflow for selectivity profiling using radioligand binding assays.

Conclusion

The experimental data clearly positions this compound as a highly selective oxytocin receptor antagonist with minimal affinity for the human vasopressin V1a, V1b, and V2 receptors. This high degree of selectivity is a key pharmacological feature that distinguishes it from other less selective compounds and suggests a lower potential for off-target effects related to vasopressin receptor modulation. This information is critical for the design and interpretation of preclinical and clinical studies investigating the therapeutic applications of Epelsiban.

References

A Cross-Species Examination of Epelsiban Besylate's Potency as an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Epelsiban Besylate, a selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, across various species. The data presented is compiled from preclinical and in vitro studies to facilitate a deeper understanding of its pharmacological profile for research and development purposes.

Quantitative Potency Comparison

Epelsiban has demonstrated high affinity and potency for the human oxytocin receptor. Its potency varies across different species, which is a critical consideration for the translation of preclinical findings. The following tables summarize the available quantitative data for Epelsiban's in vitro and in vivo potency.

In Vitro Potency of this compound
SpeciesAssay TypeReceptorPotency MetricValue (nM)Reference
HumanRadioligand BindingOxytocin ReceptorpKi9.9[1][2]
HumanRadioligand BindingOxytocin ReceptorKi~0.13[1][2]
RatFunctional AssayOxytocin ReceptorIC50192[1][2]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

In Vivo Potency of this compound

In vivo studies in rats have demonstrated that Epelsiban has comparable potency to Atosiban, another oxytocin receptor antagonist.[1]

Detailed Experimental Methodologies

The following sections detail the experimental protocols used to determine the potency of this compound.

Radioligand Binding Assay for Human Oxytocin Receptor Affinity (pKi/Ki)

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Workflow:

G prep Prepare membranes from cells expressing human oxytocin receptor radioligand Incubate membranes with a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) prep->radioligand epelsiban Add varying concentrations of this compound radioligand->epelsiban incubate Incubate to allow for competitive binding epelsiban->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound radioligand separate->quantify analyze Analyze data to determine the IC50 and calculate Ki quantify->analyze

Radioligand Binding Assay Workflow

Protocol Steps:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human oxytocin receptor.

  • Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor (Epelsiban) to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the concentration of Epelsiban that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for Rat Oxytocin Receptor Antagonism (IC50)

This assay measures the ability of a compound to inhibit the functional response induced by an agonist at the receptor.

Workflow:

G prep Isolate rat uterine tissue or cells expressing the oxytocin receptor epelsiban Pre-incubate the tissue/cells with varying concentrations of this compound prep->epelsiban agonist Stimulate the tissue/cells with oxytocin to induce a measurable response (e.g., muscle contraction or calcium influx) measure Measure the response to oxytocin in the presence of Epelsiban agonist->measure epelsiban->agonist analyze Analyze the data to determine the concentration of Epelsiban that inhibits the oxytocin response by 50% (IC50) measure->analyze

Functional Antagonism Assay Workflow

Protocol Steps:

  • Tissue/Cell Preparation: Tissues (e.g., rat uterine strips) or cells expressing the rat oxytocin receptor are prepared and maintained in a suitable physiological buffer.

  • Pre-incubation: The preparations are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: A fixed concentration of oxytocin is added to stimulate a functional response, such as muscle contraction or an increase in intracellular calcium.

  • Response Measurement: The magnitude of the functional response is measured in the presence of different concentrations of Epelsiban.

  • Data Analysis: The data is plotted to generate a dose-response curve, and the concentration of Epelsiban that produces 50% inhibition of the maximal oxytocin-induced response (IC50) is determined.

Oxytocin Receptor Signaling Pathway

This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to various physiological effects. Epelsiban blocks this initial step.

G cluster_0 Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Blocks IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca->Response PKC->Response

Oxytocin Receptor Signaling Pathway

This guide serves as a foundational resource for understanding the cross-species potency of this compound. For further detailed information, researchers are encouraged to consult the primary literature cited.

References

Confirming the Antagonistic Activity of Epelsiban Besylate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antagonistic activity of Epelsiban Besylate against other oxytocin (B344502) receptor antagonists. The information presented is supported by experimental data to aid researchers in their drug development and research endeavors.

Overview of this compound

This compound (GSK557296) is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist.[1] It exhibits high affinity for the human oxytocin receptor with a pKi of 9.9 and demonstrates over 31,000-fold selectivity over all three human vasopressin receptors.[1] Preclinical studies have highlighted its potential in various therapeutic areas, primarily related to the modulation of oxytocin-mediated physiological processes.

In Vivo Antagonistic Activity: Comparative Data

The following table summarizes the in vivo antagonistic activity of this compound in comparison to other known oxytocin receptor antagonists. The data is compiled from various preclinical studies.

AntagonistAnimal ModelKey FindingsAdministration RouteReference
This compound (GSK557296) Anesthetized RatsDose-dependently inhibited pharmacologically induced ejaculation. Demonstrated both central and peripheral sites of action.Intravenous (i.v.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.)
Atosiban Pregnant BaboonsDemonstrated in vivo antagonism of oxytocin-induced uterine contractions.Infusion[2]
Atosiban Female MiceCentral administration increased anxiety-related behavior, suggesting antagonism of endogenous oxytocin's anxiolytic effects.Intracerebroventricular (i.c.v.)
Barusiban Non-human PrimatesInhibited oxytocin-induced myometrial contractions.Not specified[3]
ANTAG III Pregnant BaboonsShowed potent and long-acting in vivo antagonism of oxytocin-induced uterine contractions.Infusion[2]
d(CH2)5TOT, dPTyr(Me)OT, dPTyr(Me)TOT RatsAntagonized the effects of oxytocin on the uterus in situ.Not specified[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the in vivo antagonistic activity of oxytocin receptor antagonists.

In Vivo Model of Pharmacologically Induced Ejaculation in Anesthetized Rats (as applied to Epelsiban)

Objective: To evaluate the inhibitory effect of an oxytocin receptor antagonist on ejaculation.

Animals: Male Wistar rats.

Anesthesia: Urethane.

Procedure:

  • Implant a cannula into the cerebral ventricle for intracerebroventricular (i.c.v.) injections or a subdural catheter for intrathecal (i.t.) administration of the test compound.

  • Record seminal vesicle pressure (SVP) and bulbospongiosus muscle (BS) electromyography (EMG) as physiological markers for the emission and expulsion phases of ejaculation, respectively.

  • Induce ejaculation by intravenous (i.v.) administration of the dopamine (B1211576) D3 receptor agonist, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT).

  • Administer this compound or vehicle via the desired route (i.v., i.c.v., or i.t.) prior to the 7-OH-DPAT challenge.

  • Monitor and quantify the occurrence of ejaculation and changes in SVP and BS-EMG activity.

In Vivo Model of Oxytocin-Induced Uterine Contractions in Pregnant Baboons (as applied to Atosiban and other peptide antagonists)

Objective: To determine the in vivo potency and duration of action of oxytocin antagonists on uterine activity.

Animals: Pregnant tethered baboons between 130 and 160 days of gestation.

Procedure:

  • Administer an oxytocin challenge test to establish a baseline uterine response.

  • Infuse a 1 mg dose of the oxytocin antagonist (e.g., Atosiban, ANTAG III).

  • One minute after the antagonist infusion, repeat the oxytocin challenge.

  • Continuously monitor uterine activity.

  • The primary endpoint is the antagonist-response interval (ARI), which is a composite measure factoring in the time to the first significant uterine response and the dose of oxytocin required to elicit it.

  • Repeat the oxytocin challenge test with different antagonists in the same animal after the uterine response to oxytocin has returned to normal (1-8 days).

Signaling Pathways and Experimental Workflow

Oxytocin Receptor Signaling and Antagonism

The following diagram illustrates the signaling pathway of the oxytocin receptor and the mechanism of action for an antagonist like this compound.

Oxytocin_Signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq_PLC Gq/11 -> PLCβ OTR->Gq_PLC Activates No_Response Inhibition of Physiological Response OTR->No_Response Oxytocin Oxytocin Oxytocin->OTR Binds to Epelsiban Epelsiban Besylate Epelsiban->OTR Blocks Epelsiban->No_Response IP3_DAG IP3 -> Ca²⁺ release DAG -> PKC activation Gq_PLC->IP3_DAG Contraction Physiological Response (e.g., Uterine Contraction, Ejaculation) IP3_DAG->Contraction

Caption: Oxytocin signaling pathway and antagonism by this compound.

General Experimental Workflow for In Vivo Testing

The diagram below outlines a typical workflow for the in vivo evaluation of an oxytocin receptor antagonist.

InVivo_Workflow start Hypothesis: Compound X is an in vivo OTR antagonist model Select Appropriate In Vivo Model (e.g., Rat, Baboon) start->model protocol Develop Detailed Experimental Protocol model->protocol groups Randomize Animals into Control and Treatment Groups protocol->groups administer Administer Vehicle or Test Compound (e.g., Epelsiban) groups->administer challenge Induce Oxytocin-mediated Response (e.g., Oxytocin injection, 7-OH-DPAT) administer->challenge measure Measure Physiological Endpoints (e.g., Uterine Contractions, SVP, EMG) challenge->measure analyze Analyze Data and Compare Groups measure->analyze conclusion Draw Conclusions on In Vivo Antagonistic Activity analyze->conclusion

Caption: General workflow for in vivo testing of oxytocin receptor antagonists.

References

Epelsiban Besylate vs. Retosiban: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent oxytocin (B344502) receptor antagonists, Epelsiban Besylate and Retosiban, reveals distinct pharmacological profiles that may influence their clinical applications. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

This compound and Retosiban are both orally bioavailable, non-peptide antagonists of the oxytocin receptor (OTR), a G-protein coupled receptor crucial in regulating uterine contractions during labor. Their development has been aimed at providing effective tocolytic agents for the management of preterm labor. While both compounds target the same receptor, subtle differences in their interaction with the OTR and downstream signaling pathways result in distinct pharmacological characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Retosiban, focusing on their binding affinity for the human oxytocin receptor and selectivity over related vasopressin receptors.

Table 1: Comparative Binding Affinity at the Human Oxytocin Receptor

CompoundKᵢ (nM)pKᵢ
This compound0.13[1]9.9[2][3]
Retosiban0.65[4][5]9.19

Table 2: Comparative Selectivity over Human Vasopressin Receptors

CompoundSelectivity over V₁ₐ ReceptorSelectivity over V₁b ReceptorSelectivity over V₂ Receptor
This compound>50,000-fold[1]>63,000-fold[1]>31,000-fold[1]
Retosiban>1,400-fold[4][5]>1,400-fold[4]>1,400-fold[4]

Table 3: Comparative Functional Activity in Human Myometrial Cells

ParameterThis compoundRetosiban
Inhibition of Oxytocin-induced IP₃ productionCompetitive AntagonistCompetitive Antagonist
Effect on Basal IP₃ productionNo significant effectInhibition (Inverse Agonist)
Inhibition of Forskolin-stimulated cAMP productionNoNo
Stimulation of ERK1/2 phosphorylationNoNo
Gαq protein couplingNo stimulationNo stimulation
Gαi protein couplingNo stimulationNo stimulation

Mechanism of Action and Signaling Pathways

Both Epelsiban and Retosiban act as competitive antagonists at the oxytocin receptor, preventing the binding of endogenous oxytocin and subsequent initiation of the signaling cascade that leads to uterine contractions. The primary signaling pathway of the oxytocin receptor involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, a key event in smooth muscle contraction.

Interestingly, in vitro studies on human myometrial smooth muscle have revealed a key difference between the two compounds. While both are competitive antagonists of oxytocin-induced IP₃ production, Retosiban also demonstrates inverse agonist activity by inhibiting basal IP₃ production in the absence of oxytocin.[6] Neither Epelsiban nor Retosiban were found to stimulate ERK1/2 phosphorylation or couple to Gαi proteins, unlike the peptide antagonist Atosiban which shows some agonist activity in these pathways.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Epelsiban Epelsiban Epelsiban->OTR Blocks Retosiban Retosiban Retosiban->OTR Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release Contraction Uterine Contraction Ca->Contraction Initiates

Figure 1. Oxytocin Receptor Gαq Signaling Pathway and points of antagonism.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human myometrial tissue or cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-Vasotocin) is incubated with varying concentrations of the test compound (Epelsiban or Retosiban).

  • The reaction mixture, containing the membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled oxytocin).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (with OTR) start->mem_prep incubation Incubation (Membranes + Radioligand + Competitor) mem_prep->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis end End analysis->end

Figure 2. Experimental workflow for the radioligand binding assay.
Inositol Trisphosphate (IP₃) Accumulation Assay

This assay measures the ability of a compound to inhibit oxytocin-induced IP₃ production in myometrial cells.

1. Cell Culture and Labeling:

  • Primary human myometrial cells are cultured in appropriate media.

  • Cells are labeled overnight with myo-[³H]inositol to incorporate it into cellular phosphoinositides.

2. Antagonist and Agonist Treatment:

  • Cells are pre-incubated with varying concentrations of the antagonist (Epelsiban or Retosiban) or vehicle for a specified time.

  • Oxytocin is then added to stimulate IP₃ production, and the incubation continues for a short period (e.g., 30-60 seconds).

3. Extraction of Inositol Phosphates:

  • The reaction is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid).

  • The aqueous phase containing the inositol phosphates is separated.

4. Separation and Quantification of IP₃:

  • The different inositol phosphates are separated using anion-exchange chromatography.

  • The amount of [³H]IP₃ is quantified by liquid scintillation counting.

5. Data Analysis:

  • The concentration of the antagonist that causes a 50% inhibition of the oxytocin-induced IP₃ accumulation (IC₅₀) is determined.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of the compounds on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event.

1. Cell Treatment and Lysis:

  • Human myometrial cells are treated with the test compounds (Epelsiban or Retosiban) and/or oxytocin for a specific duration.

  • Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Electrophoresis:

  • The protein concentration of the cell lysates is determined.

  • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Western Blotting:

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The signal is detected using a chemiluminescent substrate, and the bands are visualized.

5. Normalization and Analysis:

  • The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • The intensity of the p-ERK1/2 bands is quantified and compared between different treatment groups.

Conclusion

This compound and Retosiban are highly potent and selective oxytocin receptor antagonists. Epelsiban exhibits a slightly higher affinity for the human oxytocin receptor and greater selectivity over vasopressin receptors compared to Retosiban. A key pharmacological distinction is the inverse agonist activity of Retosiban at the oxytocin receptor, which is not observed with Epelsiban. These differences in their in vitro pharmacological profiles may have implications for their clinical efficacy and safety, and warrant further investigation in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel oxytocin receptor antagonists.

References

Evaluating the Specificity of Epelsiban Besylate in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of Epelsiban Besylate, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, with other commonly used alternatives. The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate antagonist for their specific in vitro applications.

Introduction to this compound

This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor.[1] Its high affinity and selectivity for the OTR make it a valuable tool for studying oxytocin-mediated signaling pathways in various physiological and pathological processes. Understanding the specificity of Epelsiban and its comparison to other antagonists is crucial for the accurate interpretation of experimental results.

Quantitative Comparison of Oxytocin Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected oxytocin receptor antagonists across different cell lines and tissues. This data allows for a direct comparison of their specificity and potency.

AntagonistTarget ReceptorAssay TypeCell Line / TissueKi (nM)IC50 (nM)Reference
This compound Human Oxytocin ReceptorRadioligand Binding-0.13-[2]
Human Oxytocin ReceptorCalcium FluxHEK293-9.2
Rat Oxytocin ReceptorFunctional AssayRat-192[1]
Atosiban Human Oxytocin ReceptorRadioligand BindingHuman Myometrium--[3]
Human Oxytocin ReceptorCalcium Flux / Hyperplasia InhibitionHuman Uterine Smooth Muscle Cells0.49 / 0.47-[4]
Mouse Oxytocin ReceptorRadioligand BindingMouse Brain1.29-[5]
Retosiban Human Oxytocin ReceptorRadioligand Binding-0.65-
Human Oxytocin ReceptorIP3 Production InhibitionHuman Myometrium--[3]
L-368,899 Human Oxytocin ReceptorRadioligand Binding-8.9 - 26-
Coyote Oxytocin ReceptorRadioligand BindingCoyote Brain12.38-[6]
Human V1a ReceptorRadioligand Binding-110 - 180-[6]

Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. IC50 values represent the concentration of an antagonist that inhibits a specific response by 50%. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the specificity of oxytocin receptor antagonists are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for the oxytocin receptor.

Materials and Reagents:

  • Cell membranes expressing the oxytocin receptor (e.g., from HEK293 cells, human myometrium).

  • Radioligand: [3H]-Oxytocin or a high-affinity radiolabeled OTR antagonist (e.g., [125I]-OTA).

  • Unlabeled antagonists: this compound, Atosiban, Retosiban, etc.

  • Assay Buffer: Tris-HCl buffer with MgCl2 and bovine serum albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the OTR and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Serial dilutions of the unlabeled antagonist or vehicle (for total binding).

    • A high concentration of unlabeled oxytocin (for non-specific binding).

    • Radioligand at a concentration close to its Kd.

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., oxytocin).

Objective: To determine the functional potency (IC50) of this compound and other antagonists in inhibiting oxytocin-induced calcium signaling.

Materials and Reagents:

  • Cells stably or transiently expressing the oxytocin receptor (e.g., HEK293, CHO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Oxytocin (agonist).

  • Test antagonists: this compound, etc.

  • A fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of the antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of oxytocin (typically the EC80) into each well and continue to record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Determine the inhibitory effect of the antagonist by comparing the peak fluorescence in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.

Visualizations

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade activated by the oxytocin receptor, which is a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Responses (e.g., muscle contraction, proliferation) Ca->Response PKC->Response ER->Ca Releases Oxytocin Oxytocin Oxytocin->OTR Binds Epelsiban Epelsiban Besylate Epelsiban->OTR Blocks experimental_workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_selectivity Selectivity Profiling binding_assay Radioligand Binding Assay ki_value Determine Ki value (Binding Affinity) binding_assay->ki_value conclusion Evaluate Specificity Profile ki_value->conclusion functional_assay Calcium Mobilization Assay ic50_value Determine IC50 value (Functional Potency) functional_assay->ic50_value ic50_value->conclusion selectivity_panel Screen against related receptors (e.g., Vasopressin Receptors) selectivity_ratio Calculate Selectivity Ratio selectivity_panel->selectivity_ratio selectivity_ratio->conclusion start Test Compound (e.g., this compound) start->binding_assay start->functional_assay start->selectivity_panel

References

Assessing the Biased Agonism of Epelsiban Besylate at the Oxytocin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epelsiban (B1671370) Besylate's pharmacological profile at the oxytocin (B344502) receptor (OTR), with a focus on biased agonism. Epelsiban, a non-peptide OTR antagonist, has been investigated for various therapeutic applications. Understanding its signaling properties in comparison to other OTR modulators is crucial for advancing drug discovery in this area. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the complex signaling pathways involved.

Introduction to Biased Agonism at the Oxytocin Receptor

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that can activate multiple intracellular signaling pathways. The primary signaling cascades initiated by OTR activation are through the Gαq/11 and Gαi/o proteins. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Furthermore, like many GPCRs, the OTR can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Biased agonism is the phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. A biased agonist might, for instance, activate the G-protein pathway with high efficacy while having little to no effect on β-arrestin recruitment. This selectivity offers the potential to develop drugs with improved therapeutic profiles and fewer side effects by specifically targeting disease-relevant pathways.

Atosiban, a peptide OTR antagonist, is a well-characterized biased agonist. It antagonizes the Gαq-mediated signaling responsible for uterine contractions while simultaneously acting as an agonist for the Gαi-mediated pathway. This guide will compare the signaling properties of Epelsiban Besylate with Atosiban and another non-peptide antagonist, Retosiban, to elucidate its potential for biased agonism.

Quantitative Comparison of OTR Ligands

The following tables summarize the in vitro pharmacological data for this compound in comparison to Atosiban and Retosiban at the human oxytocin receptor. The data is compiled from a key study directly comparing these compounds in human myometrial smooth muscle cells.

Table 1: Gαq-Mediated Signaling Pathway (IP3 Production)

CompoundAntagonist Potency (pA2)
Epelsiban 9.0 ± 0.2
Atosiban7.7 ± 0.1
Retosiban8.8 ± 0.1

Data from: "Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle"

Table 2: Gαi-Mediated Signaling Pathway (cAMP Inhibition and ERK1/2 Activation)

CompoundEffect on Forskolin-Stimulated cAMP ProductionStimulation of ERK1/2 Activity
Epelsiban No inhibitionNo stimulation
AtosibanInhibitionStimulation
RetosibanNo inhibitionNo stimulation

Data from: "Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle"

Table 3: β-Arrestin Recruitment

Compoundβ-Arrestin Recruitment
Epelsiban Data not available
AtosibanDoes not recruit β-arrestins
RetosibanData not available

Note: Direct experimental data on the effect of Epelsiban and Retosiban on β-arrestin recruitment at the oxytocin receptor is not currently available in the public domain. Atosiban has been shown to not induce β-arrestin recruitment.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the oxytocin receptor and the concept of biased agonism.

cluster_receptor Oxytocin Receptor Signaling cluster_gq Gαq Pathway cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Gi Gαi OTR->Gi GRK GRK OTR->GRK PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP P_OTR P-OTR GRK->P_OTR Arrestin β-Arrestin P_OTR->Arrestin Internalization Internalization Arrestin->Internalization ERK ERK Signaling Arrestin->ERK

Caption: Oxytocin Receptor Signaling Pathways.

cluster_biased_agonism Concept of Biased Agonism cluster_pathways Signaling Pathways Ligand Ligand OTR Oxytocin Receptor Ligand->OTR Gq Gαq Pathway OTR->Gq Balanced Agonist Gi Gαi Pathway OTR->Gi Arrestin β-Arrestin Pathway OTR->Arrestin Biased_Ligand Biased Ligand Biased_OTR Oxytocin Receptor Biased_Ligand->Biased_OTR Biased_OTR->Gq Biased Agonist Biased_OTR->Gi Biased_OTR->Arrestin

Caption: Biased Agonism at the Oxytocin Receptor.

cluster_workflow Experimental Workflow for Assessing Biased Agonism Start Start: Select OTR-expressing cells Ligand_Treatment Treat cells with varying concentrations of ligand Start->Ligand_Treatment Assays Perform parallel signaling assays Ligand_Treatment->Assays Gq_Assay Gαq Assay (e.g., IP₁ accumulation) Assays->Gq_Assay Gi_Assay Gαi Assay (e.g., cAMP inhibition) Assays->Gi_Assay Arrestin_Assay β-Arrestin Assay (e.g., BRET/FRET) Assays->Arrestin_Assay Data_Analysis Analyze dose-response curves (pEC₅₀, Eₘₐₓ) Gq_Assay->Data_Analysis Gi_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Bias_Calculation Calculate bias factor (relative to a reference agonist) Data_Analysis->Bias_Calculation Conclusion Conclusion: Determine ligand bias profile Bias_Calculation->Conclusion

Caption: Workflow for Assessing Biased Agonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inositol Monophosphate (IP1) Accumulation Assay (for Gαq pathway)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gαq pathway activation.

  • Cell Culture: Human myometrial smooth muscle cells are cultured in appropriate media until confluent.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the cells are pre-incubated.

    • Cells are then treated with varying concentrations of the test compounds (Epelsiban, Atosiban, Retosiban) in the presence of a submaximal concentration of oxytocin (e.g., 10 nM).

    • The reaction is stopped by adding a lysis buffer containing the IP1-d2 conjugate (acceptor) and the anti-IP1 cryptate (donor).

    • The plate is incubated to allow for the binding of the antibody to IP1.

    • The fluorescence is read using a HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: The ratio of the fluorescence signals (665/620) is calculated and plotted against the logarithm of the antagonist concentration. The pA2 values are determined using the Schild equation.

cAMP Inhibition Assay (for Gαi pathway)

This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, as an indicator of Gαi pathway activation.

  • Cell Culture: Human myometrial smooth muscle cells are cultured as described above.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • The cells are pre-treated with the test compounds for a defined period.

    • Adenylyl cyclase is then stimulated with forskolin.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The amount of cAMP produced is quantified, and the inhibitory effect of the test compounds is determined relative to the forskolin-only control.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

This assay measures the phosphorylation of ERK1/2, a downstream effector of both G-protein and β-arrestin pathways.

  • Cell Culture: Human myometrial smooth muscle cells are cultured as described above.

  • Assay Procedure:

    • Cells are serum-starved to reduce basal ERK1/2 phosphorylation.

    • The cells are then treated with the test compounds for various time points.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • The bands are visualized using a chemiluminescent substrate and quantified by densitometry.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

β-Arrestin Recruitment Assay (General Protocol)

While specific data for Epelsiban is unavailable, the following is a general protocol for assessing β-arrestin recruitment using a bioluminescence resonance energy transfer (BRET) assay.

  • Cell Line: A stable cell line co-expressing the human oxytocin receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor is used.

  • Assay Procedure:

    • Cells are seeded into white 96-well plates.

    • The cells are incubated with the Rluc substrate (e.g., coelenterazine (B1669285) h).

    • The test compounds are added to the wells at various concentrations.

    • The plate is read immediately in a BRET-compatible plate reader, measuring the light emission at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: The BRET ratio is calculated by dividing the YFP emission by the Rluc emission. An increase in the BRET ratio indicates the recruitment of β-arrestin-YFP to the OTR-Rluc. Dose-response curves are generated to determine the potency (pEC50) and efficacy (Emax) of the compounds for β-arrestin recruitment.

Summary and Conclusion

The available data indicates that this compound is a potent antagonist of the Gαq-mediated signaling pathway of the oxytocin receptor, with a pA2 value of 9.0. Unlike the biased agonist Atosiban, Epelsiban does not appear to activate the Gαi pathway, as evidenced by its lack of effect on cAMP inhibition and ERK1/2 phosphorylation in human myometrial cells. This suggests that Epelsiban may act as a neutral antagonist at the oxytocin receptor, at least with respect to G-protein-mediated signaling.

A significant gap in the current understanding of Epelsiban's pharmacology is the lack of data on its interaction with the β-arrestin pathway. To fully characterize its potential for biased agonism, it is essential to investigate its ability to recruit β-arrestins. The provided general protocol for a β-arrestin BRET assay can be adapted for this purpose.

Safety and Tolerability of Epelsiban

Clinical trials have provided insights into the safety and tolerability of Epelsiban. In a phase 2 study investigating its use for premature ejaculation, Epelsiban was found to be well tolerated at doses of 50 mg and 150 mg.[1] The most common adverse event reported was headache, with similar rates across the placebo and treatment groups.[1] The study concluded that Epelsiban did not lead to a clinically or statistically significant change in the primary endpoint.[1]

References

A Comparative Guide to the Bioanalytical Method Validation of Epelsiban Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Epelsiban Besylate, a peptide-like drug. Given the nature of this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable and widely accepted method for its quantification in biological matrices. This document outlines a typical validation process based on current regulatory guidelines and compares the performance of LC-MS/MS with alternative bioanalytical techniques.

Experimental Protocols

The validation of a bioanalytical method is crucial to ensure the reliability and reproducibility of the data. The following protocols are based on guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

1. LC-MS/MS Method for this compound

A highly sensitive and selective LC-MS/MS method is the primary choice for the quantification of this compound in biological matrices like plasma.

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate this compound and an appropriate internal standard (IS) from the biological matrix. This step is critical for removing interfering substances.

  • Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the analyte from other components. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the IS.

2. Alternative Method: Immunoassay (ELISA)

While LC-MS/MS is the gold standard, immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) can be considered as an alternative, particularly for large-scale screening.

  • Principle: This method relies on the specific binding of an antibody to this compound. A competitive or sandwich ELISA format can be used.

  • Procedure: In a competitive ELISA, a known amount of labeled this compound competes with the unlabeled drug in the sample for binding to a limited amount of antibody coated on a microplate. The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample.

  • Detection: The signal is typically generated by an enzymatic reaction that produces a colored product, which is measured using a spectrophotometric plate reader.

Data Presentation: Comparison of Bioanalytical Methods

The performance of the bioanalytical methods is evaluated based on several validation parameters. The following tables summarize the typical acceptance criteria and expected performance for an LC-MS/MS method for this compound compared to a hypothetical immunoassay.

Table 1: Method Validation Parameters and Acceptance Criteria

Validation ParameterLC-MS/MSImmunoassay (ELISA)
Linearity (r²) ≥ 0.99≥ 0.98
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±20% (±25% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)≤ 20% (≤ 25% for LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS.Minimal cross-reactivity with endogenous matrix components.
Lower Limit of Quantification (LLOQ) Typically in the low pg/mL to ng/mL range.Generally in the ng/mL range.
Matrix Effect Should be assessed and minimized.Matrix effects can be significant and need to be evaluated.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative).Stability of the analyte and the antibody-antigen complex is critical.

Table 2: Hypothetical Performance Data for this compound Assay

ParameterLC-MS/MSImmunoassay (ELISA)
Linear Range 10 - 5000 pg/mL0.5 - 50 ng/mL
LLOQ 10 pg/mL0.5 ng/mL
Intra-day Precision (%CV) 3.5 - 8.2%7.8 - 14.5%
Inter-day Precision (%CV) 5.1 - 9.8%10.2 - 18.3%
Accuracy (% Bias) -5.6 to 6.3%-12.0 to 15.5%
Recovery > 85%Not directly applicable; assessed through parallelism.

Mandatory Visualization

The following diagrams illustrate the key workflows in the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Select Analytical Technique (e.g., LC-MS/MS) MD_Optimize Optimize Sample Preparation, Chromatography, and Mass Spectrometry Parameters MD_Start->MD_Optimize MV_Selectivity Selectivity & Specificity MD_Optimize->MV_Selectivity MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Intra- & Inter-day) MV_Accuracy->MV_Precision MV_LLOQ Lower Limit of Quantification (LLOQ) MV_Precision->MV_LLOQ MV_Stability Stability (Freeze-Thaw, Bench-Top, etc.) MV_LLOQ->MV_Stability MV_Matrix Matrix Effect MV_Stability->MV_Matrix SA_Analysis Analysis of Study Samples MV_Matrix->SA_Analysis SA_Report Report Results SA_Analysis->SA_Report

Caption: Workflow for Bioanalytical Method Validation.

LC_MS_MS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (SPE or LLE) Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Product Ion Detection) Collision->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: LC-MS/MS Experimental Workflow.

Epelsiban Besylate: A Critical Review in the Context of Tocolytic Therapy for Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epelsiban (B1671370) Besylate, a potent and selective oxytocin (B344502) receptor antagonist, has been a subject of investigation for various therapeutic applications, including premature ejaculation and adenomyosis.[1] While its development for preterm labor has not progressed to late-stage clinical trials, its mechanism of action positions it as a relevant candidate for comparison with established tocolytic agents. This guide provides a critical review of Epelsiban Besylate by examining its pharmacological profile and comparing it with currently utilized tocolytics for the management of preterm labor, supported by available experimental data for the latter.

Mechanism of Action: Targeting the Oxytocin Pathway

Preterm labor is characterized by uterine contractions leading to cervical changes before 37 weeks of gestation. Oxytocin, a neurohormone, plays a crucial role in initiating and maintaining uterine contractions by binding to its G-protein coupled receptors on myometrial cells. This binding triggers a signaling cascade that increases intracellular calcium levels, leading to myometrial contraction.

Epelsiban, as an oxytocin receptor antagonist, competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling pathway and promoting uterine quiescence.[2] In vitro studies have demonstrated Epelsiban's high affinity and selectivity for the human oxytocin receptor (pKi of 9.9), with significantly lower affinity for vasopressin receptors, suggesting a favorable side-effect profile compared to less selective agents.[1][2]

Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq_11 Gq/11 OTR->Gq_11 Activates Epelsiban This compound Epelsiban->OTR Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Promotes PKC->Contraction Promotes

Caption: Simplified signaling pathway of oxytocin-induced myometrial contraction and the inhibitory action of Epelsiban.

Comparative Analysis with Other Tocolytics

The management of preterm labor involves various classes of tocolytics, each with a distinct mechanism of action, efficacy, and side-effect profile. A comparative summary is presented below, with a focus on established agents due to the limited clinical data for Epelsiban in this indication.

Tocolytic AgentDrug ClassMechanism of ActionEfficacy (Prolongation >48h)Maternal Side EffectsFetal/Neonatal Side Effects
This compound Oxytocin Receptor AntagonistCompetitively blocks oxytocin receptors on the myometrium.Data not available from preterm labor trials.In other trials, generally well-tolerated.[3]Data not available.
Atosiban (B549348) Oxytocin Receptor AntagonistCompetitively blocks oxytocin receptors on the myometrium.70-89%[4][5]Nausea, headache, dizziness.[5]Generally considered to have a favorable neonatal safety profile.[6]
Nifedipine (B1678770) Calcium Channel BlockerInhibits the influx of calcium into myometrial cells.~78%[4]Hypotension, tachycardia, headache, flushing.[7]Can cause fetal hypotension.
Indomethacin Prostaglandin (B15479496) Inhibitor (NSAID)Inhibits prostaglandin synthesis, which is involved in uterine contractions.Superior to placebo in delaying delivery for 48 hours.[4]Nausea, heartburn, potential for premature closure of the ductus arteriosus with prolonged use.Oligohydramnios, premature closure of the ductus arteriosus.
Terbutaline Beta-adrenergic AgonistStimulates beta-2 adrenergic receptors, leading to myometrial relaxation.Data varies, often used for short-term tocolysis.Tachycardia, palpitations, tremor, hyperglycemia, hypokalemia.[8]Fetal tachycardia, hypoglycemia.[4]

Experimental Protocols: A Look into Tocolytic Clinical Trials

The evaluation of tocolytic agents typically involves randomized controlled trials (RCTs) with specific inclusion and exclusion criteria to ensure patient safety and data validity. Below is a generalized experimental workflow for a comparative tocolytic trial.

Screening Patient Screening (Gestational Age, Contraction Frequency, Cervical Dilation) Inclusion Inclusion Criteria Met Screening->Inclusion Exclusion Exclusion Criteria Met Screening->Exclusion Randomization Randomization Inclusion->Randomization GroupA Group A (e.g., this compound) Randomization->GroupA GroupB Group B (e.g., Atosiban/Placebo) Randomization->GroupB Treatment Tocolytic Administration (Standardized Protocol) GroupA->Treatment GroupB->Treatment Monitoring Maternal and Fetal Monitoring (Uterine Activity, FHR, Vital Signs) Treatment->Monitoring Primary Primary Endpoint Assessment (e.g., Prolongation of pregnancy >48h) Monitoring->Primary Secondary Secondary Endpoint Assessment (e.g., Gestational age at delivery, Neonatal outcomes, Maternal side effects) Monitoring->Secondary Analysis Data Analysis Primary->Analysis Secondary->Analysis Outcome Conclusion on Efficacy and Safety Analysis->Outcome

Caption: Generalized workflow for a randomized controlled trial comparing tocolytic agents for preterm labor.
Key Methodological Considerations:

A prospective, randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard for evaluating tocolytic efficacy and safety.

  • Patient Population: Inclusion criteria typically involve pregnant women at a specific gestational age (e.g., 24-34 weeks) with confirmed preterm labor, defined by regular uterine contractions and cervical changes.[9] Exclusion criteria are critical to rule out conditions where tocolysis would be contraindicated, such as chorioamnionitis, fetal distress, or severe preeclampsia.

  • Intervention: The investigational drug (e.g., this compound) would be administered according to a predefined dosing regimen. The comparator could be a placebo or an active tocolytic like atosiban or nifedipine.

  • Outcome Measures:

    • Primary Endpoint: A common primary endpoint is the proportion of women who remain undelivered at 48 hours after initiation of treatment, allowing for the administration of antenatal corticosteroids to improve neonatal outcomes.[9]

    • Secondary Endpoints: These often include the proportion of women undelivered at 7 days, gestational age at delivery, neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage), and maternal and fetal adverse events.[9]

Critical Discussion and Future Directions

While this compound's high selectivity for the oxytocin receptor presents a theoretical advantage in minimizing off-target side effects, the lack of robust clinical trial data in the context of preterm labor remains a significant gap.[1] Its oral bioavailability is a notable feature that could offer advantages over intravenously administered tocolytics like atosiban.[2]

The development of Epelsiban was discontinued (B1498344) for other indications, and its potential for treating preterm labor has not been fully explored in large-scale clinical trials.[10] Future research would need to directly compare Epelsiban with current first-line tocolytics like atosiban and nifedipine in well-designed RCTs to establish its efficacy and safety profile for this specific indication. Such studies would be crucial to determine if its theoretical advantages translate into clinically meaningful benefits for both mothers and neonates.

References

Safety Operating Guide

Navigating the Disposal of Epelsiban Besylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. For researchers and drug development professionals handling Epelsiban Besylate, a selective oxytocin (B344502) receptor antagonist, understanding the proper disposal procedures is paramount to protecting both personnel and the environment.

While specific disposal protocols for every research chemical are not always readily available, a risk-based approach grounded in established principles of pharmaceutical waste management provides a clear path forward. This guide offers a step-by-step framework for the proper disposal of this compound in a laboratory setting, aligning with general regulatory guidelines.

Step 1: Waste Identification and Classification

The initial and most crucial step is to determine if the this compound waste is classified as hazardous. This determination will dictate the appropriate disposal pathway.

  • Review the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard classification. Although a specific, publicly available SDS for this compound with detailed disposal instructions (Section 13) is not readily found, any provided SDS from the supplier must be consulted. Look for hazard codes and phrases that indicate characteristics such as toxicity, reactivity, ignitability, or corrosivity.

  • Regulatory Guidelines: In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Some pharmaceuticals are specifically listed as hazardous, while others may exhibit hazardous characteristics. It is the responsibility of the waste generator (the laboratory) to make this determination.

Step 2: Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and ensure correct disposal.

  • Designated Waste Containers: Use clearly labeled, leak-proof containers for this compound waste. Depending on the classification, the container may need to be color-coded (e.g., black for RCRA hazardous waste).

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing papers) from liquid waste (e.g., solutions containing this compound).

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Disposal Procedures

The disposal method is contingent on the hazardous waste determination.

For Non-Hazardous Pharmaceutical Waste:

If it is determined that the this compound waste is non-hazardous, the following general procedure, adapted for a laboratory setting, should be followed:

  • Render Non-Retrievable: The principle of rendering the drug "non-retrievable" is crucial. For solid forms, this can be achieved by mixing the this compound with an inert and undesirable substance, such as used coffee grounds or kitty litter.[3][4] For liquid forms, absorption onto an inert material may be appropriate. Do not crush tablets or capsules if disposing of a formulated product.[4]

  • Seal in a Container: Place the mixture in a sealed container to prevent leakage.[3][4]

  • Dispose via Laboratory's Chemical Waste Program: The sealed container should then be disposed of through the institution's established chemical waste management program.

For Hazardous Pharmaceutical Waste:

If the this compound waste is classified as hazardous under RCRA, it must be managed by a licensed hazardous waste contractor.[2][5]

  • Collection: Collect the waste in designated and properly labeled hazardous waste containers.

  • Licensed Disposal: The institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hazardous waste disposal company for pickup and subsequent treatment, which is typically incineration at a permitted facility.[2]

Important Considerations:

  • Never flush this compound down the drain. The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[2] Even for non-hazardous pharmaceuticals, this practice is discouraged to prevent environmental contamination.

  • Consult your institution's EHS office. They are the definitive resource for specific procedures and requirements at your facility.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically for the disposal of this compound (e.g., concentration limits for non-hazardous disposal). The following table provides a general framework for the types of quantitative data that would be relevant for chemical waste disposal, which should be populated based on institutional guidelines and any specific information from the supplier's SDS.

ParameterGuidelineSource
Waste Concentration To be determined by institutional EHSInstitutional SOPs, Supplier SDS
pH Range for Disposal To be determined by institutional EHSInstitutional SOPs, Supplier SDS
Container Fill Limit Typically 80-90% of container capacityInstitutional EHS Guidelines
Storage Time Limit Varies by hazardous waste generator statusEPA Regulations, Institutional Policies

Experimental Protocols

Currently, there are no standard experimental protocols cited for the degradation or neutralization of this compound for disposal purposes in a laboratory setting. The recommended procedure is to manage the waste through a certified third-party vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.

EpelsibanDisposalWorkflow start Start: this compound Waste Generated sds_review Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->sds_review is_hazardous Is the waste classified as RCRA Hazardous? sds_review->is_hazardous hazardous_disposal Manage as Hazardous Waste: - Segregate in labeled black containers - Arrange for licensed disposal (incineration) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_disposal No end End: Waste Properly Disposed hazardous_disposal->end render_non_retrievable Step 1: Render Non-Retrievable (e.g., mix with inert material) non_hazardous_disposal->render_non_retrievable seal_container Step 2: Place mixture in a sealed, leak-proof container render_non_retrievable->seal_container dispose_via_ehs Step 3: Dispose through Institutional Chemical Waste Program seal_container->dispose_via_ehs dispose_via_ehs->end

This compound Disposal Decision Workflow

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Navigating the Safe Handling of Epelsiban Besylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, investigational compounds like Epelsiban Besylate. While a publicly available, specific Safety Data Sheet (SDS) for this compound is not readily accessible, this guide provides essential, immediate safety and logistical information based on the general principles of handling potent, selective pharmaceutical agents. This information is designed to supplement, not replace, a comprehensive, substance-specific risk assessment and the guidance of a qualified safety professional.

Core Safety and Handling Parameters

When handling any potent or novel chemical entity for which detailed public safety information is unavailable, a conservative approach is crucial. The following table summarizes the types of quantitative data that would be found in a substance-specific SDS. In the absence of this data for this compound, it is recommended to handle it as a potent compound with unknown toxicity.

Data CategoryInformation
Occupational Exposure Limits (OELs) Not established. In the absence of an OEL, it is prudent to handle this compound in a containment device (e.g., a chemical fume hood or glove box) to minimize exposure.
Physical and Chemical Properties While specific data is limited, it is known to be a besylate salt, which may influence its solubility and handling characteristics.
Toxicological Data Detailed toxicological data is not publicly available. Assume the compound is toxic and handle with appropriate precautions to avoid all routes of exposure (inhalation, ingestion, skin contact).
Solubility The besylate salt form suggests it may have aqueous solubility, but empirical testing in the relevant solvent system is required.
Stability and Storage Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep container tightly closed.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling, from receipt of the compound to its ultimate disposal, is critical to ensuring personnel safety and minimizing environmental impact.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment (PPE) : When handling the primary container, wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage : Store the compound in a clearly labeled, designated, and secure location, away from general laboratory traffic. Ensure the storage area is well-ventilated.

Handling and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a comprehensive PPE strategy is essential to prevent exposure.

PPE CategoryRecommendation
Hand Protection Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.
Eye Protection Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs is mandatory. For larger quantities or when there is a risk of significant contamination, a disposable gown is recommended.
Respiratory Protection If handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood or glove box.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Alert : Notify laboratory personnel and the designated safety officer.

  • Contain : If safe to do so, cover the spill with an absorbent material appropriate for chemical spills.

  • Clean-up : Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. Use a chemical spill kit and follow established laboratory procedures for decontamination.

  • Waste Disposal : All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous chemical waste.

  • Segregation : Collect all waste in a designated, labeled, and sealed container. Do not mix with general laboratory waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow for Potent Compounds

The following diagram illustrates a logical workflow for the safe handling of a potent pharmaceutical compound like this compound, from initial receipt to final disposal.

cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development PPE_Selection Select Appropriate PPE SOP_Development->PPE_Selection Receiving Receiving & Inspection PPE_Selection->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing in Containment Storage->Weighing Dissolution Dissolution in Fume Hood Weighing->Dissolution Experimentation Experimental Use Dissolution->Experimentation Decontamination Decontaminate Work Area Experimentation->Decontamination Spill_Event Spill Event Experimentation->Spill_Event Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose via EHS Waste_Segregation->Disposal Spill_Procedure Follow Spill Procedure Spill_Event->Spill_Procedure Spill_Procedure->Decontamination

Caption: Workflow for the safe handling of potent pharmaceutical compounds.

By adhering to these general safety principles and operational plans, researchers can mitigate the risks associated with handling novel compounds like this compound, fostering a secure and productive research environment. Always prioritize safety and consult with your institution's environmental health and safety department for guidance specific to your facility and experimental protocols.

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。